1-Bromo-3,7-dimethyloctane
Description
Properties
IUPAC Name |
1-bromo-3,7-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSUDZKDSKCYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955417 | |
| Record name | 1-Bromo-3,7-dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3383-83-3 | |
| Record name | 1-Bromo-3,7-dimethyloctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003383833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3,7-dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3,7-dimethyloctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-3,7-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,7-dimethyloctane is a halogenated hydrocarbon with a branched alkyl structure. Its chemical properties and reactivity make it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and a summary of its spectroscopic data and safety information.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid. Its physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁Br | [1][2][3] |
| Molecular Weight | 221.18 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 3383-83-3 | [2] |
| Boiling Point | 135-140 °C at 10 mmHg | [1][4] |
| 216-217 °C (lit.) | ||
| 225.7±8.0 °C at 760 mmHg | [3] | |
| Density | 1.066 g/mL at 20 °C | [1] |
| Refractive Index (n20/D) | 1.455 (lit.) | [1][4] |
| Flash Point | 210.0 °F (98.9 °C) - closed cup | [3] |
| Appearance | Colorless to Light yellow to Light orange clear liquid | [4] |
| InChI | 1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3 | [2][3] |
| SMILES | CC(C)CCCC(C)CCBr | [2] |
Synthesis of this compound
This compound is typically synthesized from its corresponding alcohol, 3,7-dimethyloctan-1-ol (B75441). Two common laboratory-scale protocols are detailed below.
Method 1: Reaction with Hydrobromic and Sulfuric Acid
This method involves the direct bromination of 3,7-dimethyloctan-1-ol using a mixture of hydrobromic acid and sulfuric acid as the bromine source and catalyst, respectively.
-
Reagent Preparation: In a suitable reaction vessel, slowly add 17 mL of concentrated sulfuric acid to 100 mL of 48% hydrobromic acid while stirring in an ice bath to control the exothermic reaction.
-
Reaction Setup: To the cooled acid mixture, add 67 mL (100 g) of 3,7-dimethyloctan-1-ol.[4]
-
Reaction Execution: Heat the reaction mixture to 120-125 °C and maintain this temperature for 3 hours with continuous stirring.[4]
-
Work-up and Extraction: After 3 hours, cool the mixture to room temperature and extract the product with 300 mL of heptane (B126788).[4]
-
Washing: Sequentially wash the organic layer with dilute hydrochloric acid, water, and a sodium bicarbonate solution to remove any unreacted acids and other impurities.[4]
-
Drying and Concentration: Dry the heptane layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solution under reduced pressure to obtain the crude product.[4]
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 85-87 °C/10 mmHg to yield the pure (R)-1-bromo-3,7-dimethyloctane as a colorless oil.[4]
Caption: Workflow for the synthesis of this compound using HBr/H₂SO₄.
Method 2: Appel-type Reaction with Triphenylphosphine (B44618) and N-Bromosuccinimide
This alternative method utilizes triphenylphosphine and N-bromosuccinimide to convert the alcohol to the corresponding bromide under milder conditions.
-
Reaction Setup: In a reaction flask, dissolve 2.80 g (18.2 mmol) of (S)-3,7-dimethyloctan-1-ol and 5.60 g (21.5 mmol) of triphenylphosphine in 50 mL of dichloromethane (B109758) (CH₂Cl₂).[5]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 3.85 g (21.6 mmol) of N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains at 0 °C.[5]
-
Reaction Execution: Stir the mixture at 0 °C for 2 hours.[5]
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.[5]
-
Purification: Suspend the solid residue in n-hexane and purify by column chromatography on silica (B1680970) gel using n-hexane as the eluent to yield the pure product.[5]
Caption: Workflow for the synthesis of this compound via an Appel-type reaction.
Reactivity and Potential Applications
As an alkyl bromide, this compound is a versatile electrophile in organic synthesis. Its primary reactivity centers around the carbon-bromine bond.
-
Nucleophilic Substitution: It can undergo Sₙ2 reactions with a variety of nucleophiles to introduce the 3,7-dimethyloctyl moiety into other molecules.
-
Grignard Reagent Formation: It can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 3,7-dimethyloctylmagnesium bromide.[6][7] This organometallic reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[6]
-
Wurtz-type Coupling: While less common for synthetic utility due to side reactions, it can undergo coupling reactions in the presence of active metals like sodium.[8]
Its branched, lipophilic structure makes it a valuable building block in the synthesis of:
-
Pharmaceuticals: The 3,7-dimethyloctyl group can be incorporated into drug candidates to enhance their lipophilicity, potentially improving membrane permeability and pharmacokinetic properties.[9][10]
-
Functional Materials: It can be used in the preparation of stimulus-responsive and biodegradable polymers for biomedical applications.[4]
Spectroscopic Data
Spectroscopic data for this compound is available in public databases.
-
Mass Spectrometry: The mass spectrum shows molecular ion peaks at m/z 220 and 222, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[4] Further details can be found in the NIST Mass Spectrometry Data Center.[11]
-
NMR Spectroscopy: ¹H and ¹³C NMR data have been reported.[5]
-
Infrared Spectroscopy: IR spectra are available on the NIST WebBook.[11]
Safety and Handling
This compound is classified as a hazardous substance.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[2]
-
Personal Protective Equipment (PPE): Eyeshields, gloves, and a multi-purpose combination respirator cartridge are recommended.
-
Storage: It is a combustible liquid and should be stored accordingly.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | C10H21Br | CID 137914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS: 3383-83-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. This compound | 3383-83-3 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. benchchem.com [benchchem.com]
- 8. homework.study.com [homework.study.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound [webbook.nist.gov]
An In-depth Technical Guide to 1-Bromo-3,7-dimethyloctane
This technical guide provides a comprehensive overview of 1-Bromo-3,7-dimethyloctane, a key alkyl halide intermediate. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering detailed information on its chemical properties, synthesis, and reactivity.
Chemical Structure and Properties
This compound is a branched-chain alkyl bromide. Its structure consists of an eight-carbon octane (B31449) backbone with methyl groups at positions 3 and 7, and a bromine atom attached to the first carbon.
Structural Formula:
IUPAC Name: this compound[1] Molecular Formula: C₁₀H₂₁Br[1][2] SMILES: CC(C)CCCC(C)CCBr[1][3][4] InChI Key: VGSUDZKDSKCYJP-UHFFFAOYSA-N[1][2][3]
The presence of the primary bromide makes it a suitable substrate for various nucleophilic substitution reactions, while its branched alkyl chain influences its physical properties such as boiling point and solubility.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 221.18 g/mol | [1][2][3][4] |
| CAS Number | 3383-83-3 | [1][2][3][5] |
| Appearance | Colorless to light yellow oil/liquid | [5][6] |
| Boiling Point | 135-140 °C at 10 mmHg | [3][5][7] |
| 225.7 ± 8.0 °C at 760 mmHg | [2] | |
| Density | 1.066 g/mL at 20 °C | [3][7] |
| Refractive Index (n²⁰/D) | 1.455 | [3][5][7] |
| Flash Point | 98.9 °C (210.0 °F) - closed cup | [3][7] |
Experimental Protocols
Synthesis of this compound from 3,7-dimethyloctan-1-ol (B75441)
This protocol details the synthesis of this compound via a nucleophilic substitution reaction using 3,7-dimethyloctan-1-ol as the starting material.[5]
Materials:
-
3,7-dimethyloctan-1-ol (100 g, 67 mL)
-
48% Hydrobromic acid (100 mL)
-
Concentrated Sulfuric acid (17 mL)
-
Heptane (B126788) (300 mL)
-
Dilute Hydrochloric acid
-
Sodium Bicarbonate solution
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, slowly add concentrated sulfuric acid (17 mL) to 48% hydrobromic acid (100 mL) while stirring.
-
Addition of Alcohol: To the stirred acid mixture, add 3,7-dimethyloctan-1-ol (100 g).
-
Heating: Heat the reaction mixture to a temperature of 120-125 °C and maintain this temperature for 3 hours.
-
Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with heptane (300 mL).
-
Washing: Wash the separated heptane layer sequentially with dilute hydrochloric acid, water, and finally with a sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oily product by vacuum distillation. Collect the fraction boiling at 85-87 °C/10 mmHg to obtain the pure this compound.[5]
Visualized Workflows and Pathways
The following diagrams, generated using DOT language, illustrate key processes related to this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Generalized Sₙ2 reaction pathway for this compound.
References
- 1. This compound | C10H21Br | CID 137914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS: 3383-83-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 1-ブロモ-3,7-ジメチルオクタン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 3383-83-3 [chemicalbook.com]
- 6. 1-ブロモ-3,7-ジメチルオクタン | this compound | 3383-83-3 | 東京化成工業株式会社 [tcichemicals.com]
- 7. chemwhat.com [chemwhat.com]
An In-depth Technical Guide to 1-Bromo-3,7-dimethyloctane
CAS Number: 3383-83-3
Abstract: This technical guide provides a comprehensive overview of 1-Bromo-3,7-dimethyloctane (CAS 3383-83-3), a key aliphatic bromide intermediate. The document is intended for researchers, scientists, and professionals in the fields of drug development, polymer chemistry, and materials science. It details the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role as a versatile building block in organic synthesis. This guide includes detailed experimental protocols, safety and handling information, and visual diagrams of synthetic pathways to facilitate its practical application in a laboratory setting.
Introduction
This compound, also known as 3,7-dimethyloctyl bromide, is a branched-chain alkyl halide. Its structure, featuring a primary bromide and methyl branching, makes it a valuable intermediate for introducing the bulky and lipophilic 3,7-dimethyloctyl group into a variety of molecular scaffolds. This moiety is of particular interest in the development of advanced materials and pharmaceutical intermediates due to the physical and chemical properties it imparts. The compound serves as a crucial precursor in the synthesis of specialty polymers, liquid crystals, and potentially as a fragment in the design of novel therapeutic agents. This guide will explore the fundamental characteristics and synthetic utility of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₁Br | [1] |
| Molecular Weight | 221.18 g/mol | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Boiling Point | 135-140 °C at 10 mmHg 85-87 °C at 10 mmHg (for (R)-enantiomer) | [2] |
| Density | 1.066 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.455 | |
| Flash Point | 98.9 °C (210.0 °F) - closed cup | |
| Solubility | Insoluble in water. | |
| SMILES | CC(C)CCCC(C)CCBr | |
| InChI Key | VGSUDZKDSKCYJP-UHFFFAOYSA-N |
Spectroscopic Information: Spectroscopic data is crucial for the identification and characterization of this compound.
-
Mass Spectrometry (MS): Molecular ion peaks (M+) are observed at m/z 220 and 222, corresponding to the two common isotopes of bromine (⁷⁹Br and ⁸¹Br).[2]
-
Infrared (IR) Spectroscopy: Data available through the NIST WebBook.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectral data are available in public databases such as PubChem.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the bromination of the corresponding alcohol, 3,7-dimethyloctan-1-ol.
General Synthesis Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
References
Synthesis of 1-Bromo-3,7-dimethyloctane from 3,7-dimethyloctan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthesis of 1-bromo-3,7-dimethyloctane from its corresponding primary alcohol, 3,7-dimethyloctan-1-ol (B75441). This conversion is a fundamental transformation in organic synthesis, often employed in the construction of more complex molecules in the pharmaceutical and materials science industries. This document outlines two primary synthetic routes, detailing experimental protocols and presenting quantitative data to aid in methodological selection and application.
Introduction
This compound is a valuable alkyl bromide intermediate. Its synthesis from the readily available 3,7-dimethyloctan-1-ol can be achieved through various established bromination methods. The choice of reagent and reaction conditions is critical to ensure high yield and purity, while minimizing side reactions such as carbocation rearrangements. This guide focuses on two common and effective methods: reaction with hydrobromic and sulfuric acid, and the use of phosphorus tribromide (PBr₃).
Comparative Data of Synthetic Routes
The selection of a synthetic route often depends on factors such as desired yield, substrate sensitivity, and available reagents. The following table summarizes the quantitative data associated with the hydrobromic acid-mediated synthesis of this compound.
| Parameter | Hydrobromic Acid / Sulfuric Acid Method | Phosphorus Tribromide (PBr₃) Method |
| Reagents | 48% Hydrobromic acid, concentrated Sulfuric acid | Phosphorus tribromide (PBr₃), Pyridine (B92270) (optional) |
| Yield | 78.2%[1] | Typically high for primary alcohols (e.g., 60% for neopentyl alcohol)[2] |
| Reaction Temperature | 120-125 °C[1] | 0-25 °C[3] |
| Reaction Time | 3 hours[1] | Varies, typically shorter than HBr method |
| Purification | Vacuum distillation[1] | Aqueous workup followed by distillation |
| Product Boiling Point | 85-87 °C / 10 mmHg[1] | 135-140 °C / 10 mmHg[1] |
| Mechanism | Sₙ1/Sₙ2 characteristics | Sₙ2[2][3][4] |
| Key Advantages | Readily available and inexpensive reagents. | Avoids carbocation rearrangements, proceeds with inversion of configuration.[2][3] |
Experimental Protocols
Method 1: Synthesis using Hydrobromic and Sulfuric Acid
This protocol is based on a documented procedure for the synthesis of (R)-1-bromo-3,7-dimethyloctane.[1]
Materials:
-
3,7-dimethyloctan-1-ol (100 g, 0.632 mol)
-
48% Hydrobromic acid (100 mL)
-
Concentrated Sulfuric acid (17 mL)
-
Heptane (B126788) (300 mL)
-
Dilute Hydrochloric acid
-
Water
-
Sodium bicarbonate solution
Procedure:
-
In a suitable reaction vessel, slowly add concentrated sulfuric acid (17 mL) to 48% hydrobromic acid (100 mL) with stirring.
-
To this acidic mixture, add 3,7-dimethyloctan-1-ol (100 g).
-
Heat the reaction mixture to 120-125 °C and maintain this temperature for 3 hours.
-
After cooling the reaction mixture to room temperature, extract the product with heptane (300 mL).
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and sodium bicarbonate solution.
-
Dry the heptane layer over a suitable drying agent (e.g., anhydrous magnesium sulfate) and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation, collecting the fraction at 85-87 °C/10 mmHg to yield pure this compound.[1]
Caption: Experimental workflow for the synthesis of this compound using the HBr/H₂SO₄ method.
Method 2: Synthesis using Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is a widely used reagent for converting primary and secondary alcohols to alkyl bromides.[2][4][5] This method proceeds via an Sₙ2 mechanism, which advantageously prevents carbocation rearrangements that can occur under strongly acidic conditions.[2][3]
General Procedure:
-
Dissolve 3,7-dimethyloctan-1-ol in a dry, inert solvent (e.g., diethyl ether or dichloromethane) in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents per equivalent of alcohol) to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC). The use of a weak base like pyridine can be employed to neutralize the HBr byproduct.[2][3]
-
Carefully quench the reaction by slowly adding it to ice water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Reaction Mechanism: Bromination with PBr₃
The reaction of a primary alcohol with phosphorus tribromide follows an Sₙ2 pathway. The key steps are the activation of the hydroxyl group to form a good leaving group, followed by a backside attack by the bromide ion.
Caption: Sₙ2 mechanism for the conversion of a primary alcohol to an alkyl bromide using PBr₃.
Conclusion
Both the hydrobromic acid/sulfuric acid and the phosphorus tribromide methods are viable for the synthesis of this compound from 3,7-dimethyloctan-1-ol. The choice between these methods will depend on the specific requirements of the synthesis, such as the need to avoid potential rearrangements, the desired scale of the reaction, and the availability of reagents. For substrates prone to carbocation rearrangement, the PBr₃ method is generally preferred due to its Sₙ2 mechanism. The HBr/H₂SO₄ method, while potentially leading to side products in some cases, is a cost-effective alternative for robust substrates.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical Properties of 1-Bromo-3,7-dimethyloctane
Introduction
This compound is a halogenated hydrocarbon with the chemical formula C10H21Br. It is a derivative of octane, featuring a bromine atom at the C1 position and methyl groups at the C3 and C7 positions. This structure imparts specific physical and chemical properties that are of interest in various research and development applications, including as a building block in organic synthesis and for the preparation of stimulus-responsive biodegradable polymers for biomedical uses.[1] This guide provides a comprehensive overview of its key physical properties, supported by detailed experimental protocols for their determination.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Physical Property | Value | Conditions |
| Molecular Formula | C₁₀H₂₁Br | |
| Molecular Weight | 221.18 g/mol | [2][3] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][4] |
| Density | 1.066 g/mL | at 20 °C[2] |
| Boiling Point | 135-140 °C | at 10 mmHg[1][2] |
| 216-217 °C | (lit.)[2] | |
| Refractive Index | 1.455 | at 20 °C (n20/D)[1][2] |
| Flash Point | 98.9 °C (210.0 °F) | closed cup[2] |
| Melting Point | Below room temperature | Inferred from liquid state at standard conditions. |
| Solubility | Miscible with many organic solvents, insoluble in water. | Based on structural similarity to 1-bromooctane.[5] |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of this compound are provided below.
Determination of Boiling Point (Thiele Tube Method)
The boiling point is a critical physical constant for a liquid. The Thiele tube method is a convenient micro-method for its determination.
-
Apparatus: Thiele tube, thermometer (-10 to 250 °C), capillary tube (sealed at one end), small test tube, rubber band or wire, heating mantle or Bunsen burner, and heat transfer fluid (e.g., mineral oil).
-
Procedure:
-
A small amount (0.5-1.0 mL) of this compound is placed in the small test tube.
-
The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
The assembly is clamped so that it is immersed in the heat transfer fluid within the Thiele tube. The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, a flask with a specific, accurately known volume.
-
Apparatus: Pycnometer (e.g., 10 mL or 25 mL), analytical balance, thermometer, and a constant temperature water bath.
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m_pyc).
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath at 20°C until it reaches thermal equilibrium. The volume is adjusted precisely to the calibration mark.
-
The outside of the pycnometer is dried, and it is weighed to determine the mass of the pycnometer and water (m_pyc+water).
-
The mass of the water is calculated (m_water = m_pyc+water - m_pyc). The volume of the pycnometer at 20°C can be calculated using the known density of water at that temperature (V_pyc = m_water / ρ_water).
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The filled pycnometer is brought to 20°C in the water bath, the volume is adjusted, and the exterior is dried.
-
The mass of the pycnometer and the sample is measured (m_pyc+sample).
-
The mass of the sample is calculated (m_sample = m_pyc+sample - m_pyc).
-
The density of this compound is calculated using the formula: ρ_sample = m_sample / V_pyc.
-
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
-
Apparatus: Abbe refractometer, constant temperature water bath (set to 20°C), light source (sodium lamp, D-line at 589 nm), and a dropper.
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index at 20°C (e.g., distilled water).
-
The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.
-
A few drops of this compound are placed on the surface of the lower prism using a clean dropper.
-
The two prisms are closed and locked together.
-
Water from the constant temperature bath is circulated through the jackets of the prisms to maintain a constant temperature of 20°C.
-
The light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.
-
The compensator knob is adjusted to eliminate any color fringes and to obtain a sharp, well-defined boundary line.
-
The main adjustment knob is used to bring the boundary line exactly to the center of the crosshairs in the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
Determination of Solubility (Qualitative Method)
A qualitative assessment of solubility in different solvents is fundamental to understanding the polarity and potential applications of a compound.
-
Apparatus: A series of small test tubes, vortex mixer, and a selection of solvents with varying polarities (e.g., water, ethanol, acetone (B3395972), diethyl ether, hexane).
-
Procedure:
-
Approximately 0.1 mL of this compound is added to separate test tubes.
-
To each test tube, 2 mL of a different solvent is added.
-
The test tubes are agitated using a vortex mixer for 1-2 minutes.
-
The mixtures are allowed to stand and are then visually inspected for homogeneity.
-
Observations are recorded as:
-
Soluble (Miscible): A single, clear liquid phase is observed.
-
Partially Soluble: The mixture is cloudy, or two phases are present, but the volume of the solute phase has noticeably decreased.
-
Insoluble: Two distinct liquid layers are observed, with no apparent change in the volume of the solute.
-
-
Based on its structure, this compound is expected to be miscible with non-polar solvents like hexane (B92381) and diethyl ether, and also soluble in polar aprotic solvents like acetone and polar protic solvents like ethanol. It is expected to be insoluble in water.[5]
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.
Workflow for Determining Physical Properties.
References
Spectroscopic Profile of 1-Bromo-3,7-dimethyloctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-3,7-dimethyloctane (CAS No: 3383-83-3). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for (S)-1-Bromo-3,7-dimethyloctane (Solvent: CDCl₃) [1]
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| 3.35-3.47 | m | 2H | H-1 (CH₂Br) |
| 1.81-1.90 | m | 1H | H-2a |
| 1.57-1.69 | m | 2H | H-2b, H-3 |
| 1.44-1.56 | m | 1H | H-7 |
| 1.19-1.34 | m | 3H | H-4, H-5a, H-6a |
| 1.05-1.17 | m | 3H | H-5b, H-6b, H-8a |
| 0.84-0.88 | m | 9H | H-8b, H-9, H-10 |
Note: Due to the complex and overlapping nature of the signals in the aliphatic region, some assignments are presented as ranges.
¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: ¹³C NMR Spectroscopic Data for (S)-1-Bromo-3,7-dimethyloctane (Solvent: CDCl₃) [1]
| Chemical Shift (δ) (ppm) | Carbon Atom Assignment |
| 40.08 | C-1 (CH₂Br) |
| 39.16 | C-2 |
| 36.71 | C-3 |
| 32.09 | C-4 |
| 31.66 | C-5 |
| 27.93 | C-6 |
| 24.53 | C-7 |
| 22.66 | C-8 or C-9 |
| 22.56 | C-8 or C-9 |
| 18.94 | C-10 |
Infrared (IR) Spectroscopy Data
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2960-2850 | Strong | C-H stretching (alkane) |
| ~1465 | Medium | C-H bending (CH₂) |
| ~1380 | Medium | C-H bending (CH₃) |
| ~1250 | Medium | CH₂ wagging (-CH₂Br) |
| ~650-550 | Strong | C-Br stretching |
Note: The exact peak positions can vary slightly. The data is based on typical values for alkyl bromides.
Mass Spectrometry (MS) Data
Table 4: Key Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 220/222 | [C₁₀H₂₁Br]⁺ (Molecular Ion, M⁺) |
| 141 | [M - Br]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 57 | [C₄H₉]⁺ (Base Peak)[2] |
| 55 | [C₄H₇]⁺[2] |
Note: The presence of bromine is indicated by the characteristic M+ and M+2 isotopic peaks of roughly equal intensity.
Experimental Protocols
The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition : The proton spectrum is acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans are typically averaged.
-
¹³C NMR Acquisition : The carbon spectrum is acquired with broadband proton decoupling. A spectral width of 250 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s are used. Several hundred to a few thousand scans are averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing : The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
-
Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification. A small volume (e.g., 1 µL) of a dilute solution of the compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.
-
Gas Chromatography (GC) : A capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure the elution of the compound. Helium is typically used as the carrier gas.
-
Ionization : Electron ionization (EI) at 70 eV is used to fragment the molecule.
-
Mass Analysis : A quadrupole mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection : The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
In-Depth Analysis of the Molecular Weight of 1-Bromo-3,7-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight of 1-Bromo-3,7-dimethyloctane, a halogenated alkane. The determination of an accurate molecular weight is a fundamental parameter in chemical synthesis, characterization, and various applications within drug development and scientific research.
Summary of Molecular Weight Data
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this compound, with the molecular formula C₁₀H₂₁Br, the calculation is based on the atomic weights of carbon, hydrogen, and bromine.
| Component | Chemical Formula | Quantity | Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 21 | 1.008[1][2][3][4][5] | 21.168 |
| Bromine | Br | 1 | 79.904[6][7][8][9][10] | 79.904 |
| Total | C₁₀H₂₁Br | 221.182 |
The experimentally determined and commonly cited molecular weight for this compound is approximately 221.18 g/mol [11][12][13].
Logical Relationship of Constituent Elements
The following diagram illustrates the elemental composition that constitutes the this compound molecule.
References
- 1. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 2. quora.com [quora.com]
- 3. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Bromine - Wikipedia [en.wikipedia.org]
- 7. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
- 9. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. youtube.com [youtube.com]
- 11. This compound | CAS: 3383-83-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 12. This compound | C10H21Br | CID 137914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound - CAS:3383-83-3 - Sunway Pharm Ltd [3wpharm.com]
Technical Guide: Physicochemical Properties of 1-Bromo-3,7-dimethyloctane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the boiling point of 1-Bromo-3,7-dimethyloctane, a halogenated hydrocarbon utilized in the synthesis of various organic compounds, including stimulus-responsive biodegradable polymers for biomedical applications.[1][2] This guide includes tabulated physicochemical data, detailed experimental protocols for boiling point determination, and a workflow diagram for its synthesis and purification.
Physicochemical Data
This compound is a colorless to light yellow, clear liquid.[2] Its key physical and chemical properties are summarized below for easy reference. The boiling point of haloalkanes is generally higher than their parent hydrocarbons due to increased molecular mass and stronger intermolecular forces, such as dipole-dipole interactions and van der Waals forces.[3][4][5] For isomeric haloalkanes, increased branching leads to a decrease in boiling point due to a smaller surface area, which weakens the van der Waals forces.[5][6]
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 3383-83-3 | [1][7] |
| Molecular Formula | C₁₀H₂₁Br | [7][8] |
| Molecular Weight | 221.18 g/mol | [7][8] |
| Boiling Point | 225.7 ± 8.0 °C at 760 mmHg | [8] |
| 216-217 °C (literature value) | [9] | |
| 135-140 °C at 10 mmHg | [1][2][9] | |
| 85-87 °C at 10 mmHg (distillation fraction) | [1] | |
| Density | 1.066 g/mL at 20 °C | [9] |
| 1.1 ± 0.1 g/cm³ | [8] | |
| Refractive Index | n20/D 1.455 (literature value) | [1][2][9] |
| Flash Point | 98.9 °C (210.0 °F) - closed cup | [9] |
Experimental Protocols
The determination of a compound's boiling point is a critical procedure for its identification and purification. Below are detailed methodologies for determining the boiling point of this compound under atmospheric and reduced pressure conditions.
This protocol is adapted from the synthesis and purification procedure for (R)-1-bromo-3,7-dimethyloctane.[1] Vacuum distillation is employed for compounds that decompose at their atmospheric boiling point or when a lower temperature is required.
Objective: To purify this compound and determine its boiling point at a specific reduced pressure.
Apparatus:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump with a pressure gauge (manometer)
-
Cold trap
Procedure:
-
The crude this compound (oily product from synthesis) is placed into the round-bottom flask.[1]
-
The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.
-
The vacuum pump is connected to the apparatus via the cold trap and turned on. The system pressure is allowed to stabilize at the desired level (e.g., 10 mmHg).
-
The cooling water is circulated through the condenser.
-
The crude product in the round-bottom flask is heated gently using the heating mantle while being stirred.[1]
-
The temperature of the vapor is monitored using the thermometer in the distillation head.
-
The temperature at which the liquid condenses and is collected in the receiving flask is recorded as the boiling point at that specific pressure. For this compound, a fraction is collected at 85-87 °C at a pressure of 10 mmHg.[1]
Objective: To determine the boiling point of a liquid sample at ambient atmospheric pressure.
Apparatus:
-
Small test tube or boiling tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Heating apparatus (e.g., oil bath or heating block)
-
Beaker
Procedure:
-
A small amount of the purified liquid (this compound) is placed in the test tube.
-
The capillary tube is placed into the test tube with its open end submerged in the liquid.
-
The thermometer is positioned so that the bulb is close to the surface of the liquid but not touching the sides or bottom of the test tube. The test tube is then attached to the thermometer.
-
The assembly is immersed in a heating bath (e.g., paraffin (B1166041) oil).
-
The bath is heated slowly and steadily.
-
As the temperature rises, air bubbles will emerge from the open end of the capillary tube.
-
The heating is continued until a continuous stream of bubbles emerges from the capillary tube.
-
The heating is then stopped, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube. This temperature is recorded.
Workflow and Process Visualization
The following diagram illustrates the synthesis and purification workflow for this compound, which incorporates the vacuum distillation step for boiling point determination under reduced pressure.
Caption: Synthesis and purification workflow for this compound.
References
- 1. This compound | 3383-83-3 [chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. testbook.com [testbook.com]
- 5. Physical Properties of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]
- 6. organicmystery.com [organicmystery.com]
- 7. This compound | C10H21Br | CID 137914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS: 3383-83-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. This compound 96 3383-83-3 [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of 1-Bromo-3,7-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-bromo-3,7-dimethyloctane. Due to a lack of extensive published quantitative data for this specific compound, this guide integrates foundational solubility principles, qualitative data inferred from structurally analogous compounds, and detailed experimental protocols for determining its solubility.
Core Principles of this compound Solubility
This compound (C₁₀H₂₁Br) is a branched-chain haloalkane. Its solubility is primarily governed by its molecular structure, which features a long, non-polar hydrocarbon tail and a polar carbon-bromine bond. The overarching principle of "like dissolves like" is central to understanding its behavior in various solvents.
-
Non-polar Dominance: The ten-carbon branched alkyl chain is the dominant feature of the molecule, making it largely non-polar. This structure facilitates strong van der Waals forces (London dispersion forces) with non-polar solvents. As a result, this compound is expected to be highly soluble, and likely miscible, in a wide range of non-polar organic solvents.
-
Polar Contribution: The carbon-bromine bond introduces a dipole moment, lending the molecule a slight polarity. This allows for dipole-dipole interactions with polar solvents. However, this minor polarity is generally insufficient to overcome the strong hydrogen bonding network of highly polar protic solvents like water.
-
Water Solubility: Consequently, the solubility of this compound in water is expected to be very low. For a haloalkane to dissolve in water, the strong hydrogen bonds between water molecules must be broken, which requires a significant energy input. The energy released from the weaker dipole-dipole interactions between the haloalkane and water molecules is not sufficient to compensate for this, making the dissolution process energetically unfavorable.
Data Presentation: Qualitative Solubility
| Solvent Class | Representative Solvents | Expected Solubility of this compound |
| Non-Polar | Hexane, Toluene, Decane | Miscible |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Miscible |
| Polar Protic | Ethanol, Isopropanol | Miscible |
| Highly Polar | Water | Very Low / Immiscible |
Experimental Protocols
The following are detailed methodologies for determining the solubility of this compound.
1. Protocol for Determining Miscibility (Qualitative)
This method provides a rapid, visual determination of whether this compound is miscible in a given liquid solvent.
-
Materials:
-
This compound
-
Solvent of interest
-
Small, clear glass test tubes or vials with caps
-
Graduated pipettes or cylinders
-
-
Procedure:
-
Add 2 mL of the solvent to a clean, dry test tube.
-
Add 2 mL of this compound to the same test tube.
-
Securely cap the test tube and invert it gently 5-10 times to mix the contents.
-
Allow the mixture to stand for 5-10 minutes.
-
Observe the mixture against a well-lit background.
-
-
Interpretation of Results:
-
Miscible: A single, clear, and uniform liquid phase is observed.
-
Immiscible: Two distinct layers are visible. The denser liquid (in this case, likely this compound with a density of approximately 1.066 g/mL at 20°C) will form the bottom layer.[1]
-
Partially Miscible: The solution may appear cloudy or form a single phase only after adding a small amount of one component to the other, but separates upon adding more.
-
2. Protocol for Quantitative Solubility Determination (Static Equilibrium Method)
This protocol determines the saturation concentration of this compound in a solvent at a specific temperature. This method is particularly useful for solvents in which it is not fully miscible, such as water.
-
Materials:
-
This compound
-
Solvent of interest
-
Scintillation vials or flasks with airtight caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Syringe filters (e.g., 0.2 µm PTFE)
-
-
Procedure:
-
Preparation of Saturated Solution:
-
Add a known volume or weight of the solvent to several vials.
-
Add an excess of this compound to each vial. An excess is confirmed by the presence of undissolved droplets after initial mixing.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has stabilized.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved this compound to settle.
-
Carefully withdraw a sample from the supernatant (the clear, saturated solvent phase) using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial for analysis to remove any undissolved microdroplets.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound in the solvent of known concentrations.
-
Analyze the standard solutions using a suitable analytical method (e.g., GC) to create a calibration curve.
-
Analyze the filtered saturated sample.
-
Determine the concentration of this compound in the sample by comparing its response to the calibration curve. This concentration represents the solubility at that temperature.
-
-
Mandatory Visualization
The following diagrams illustrate key logical relationships and workflows.
Caption: Factors influencing the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
An In-depth Technical Guide to 1-Bromo-3,7-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key characteristics of 1-Bromo-3,7-dimethyloctane, a versatile alkyl halide intermediate. The document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and common chemical reactions. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering detailed experimental protocols and data presented in a clear and accessible format.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid. Its branched structure influences its physical properties, such as its boiling point and density. It is a useful building block in organic synthesis, particularly for introducing the 3,7-dimethyloctyl moiety.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁Br | [1] |
| Molecular Weight | 221.18 g/mol | |
| CAS Number | 3383-83-3 | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 135-140 °C at 10 mmHg | [1] |
| Density | 1.066 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.455 | [1] |
| Flash Point | 210 °F (98.9 °C) | |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectroscopic Data for (S)-1-Bromo-3,7-dimethyloctane (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.35-3.47 | m | 2H | -CH₂-Br |
| 1.81-1.90 | m | 1H | -CH(CH₃)- |
| 1.57-1.69 | m | 2H | -CH₂- |
| 1.44-1.56 | m | 1H | -CH(CH₃)₂ |
| 1.19-1.34 | m | 3H | -CH₂- |
| 1.05-1.17 | m | 3H | -CH₂- |
| 0.84-0.88 | m | 9H | -CH(CH₃)₂ and -CH(CH₃)- |
Table 3: ¹³C NMR Spectroscopic Data for (S)-1-Bromo-3,7-dimethyloctane (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 40.08 | C1 (-CH₂Br) |
| 39.16 | C2 |
| 36.71 | C3 |
| 32.09 | C4 |
| 31.66 | C5 |
| 27.93 | C6 |
| 24.53 | C7 |
| 22.66 | C8 |
| 22.56 | -CH(CH₃)₂ |
| 18.94 | -CH(CH₃)- |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound shows a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 220, 222 | Molecular ion peaks (M⁺, M⁺+2) corresponding to ⁷⁹Br and ⁸¹Br isotopes.[1] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic vibrational frequencies for an alkyl halide.
Table 5: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 2850-2960 | C-H stretching (alkane) |
| 1450-1470 | C-H bending (alkane) |
| 1365-1385 | C-H bending (gem-dimethyl) |
| 560-690 | C-Br stretching |
Synthesis of this compound
This compound can be synthesized from its corresponding alcohol, 3,7-dimethyloctan-1-ol (B75441), via nucleophilic substitution.
Synthesis from 3,7-dimethyloctan-1-ol with HBr
This method involves the reaction of the primary alcohol with hydrobromic acid, typically in the presence of a strong acid catalyst like sulfuric acid.
References
An In-depth Technical Guide to 1-Bromo-3,7-dimethyloctane as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,7-dimethyloctane, a saturated branched-chain alkyl halide, serves as a versatile chemical intermediate in organic synthesis. Its structure, featuring a primary bromide and a chiral center at the 3-position, makes it a valuable building block for the introduction of the 3,7-dimethyloctyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of its synthesis, key chemical properties, and significant applications, with a focus on detailed experimental protocols and data presentation for laboratory use.
Chemical Properties and Specifications
This compound is a colorless to pale yellow liquid. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁Br | [1] |
| Molecular Weight | 221.18 g/mol | [1] |
| CAS Number | 3383-83-3 | [1] |
| Boiling Point | 135-140 °C at 10 mmHg | [2] |
| Density | 1.066 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.455 | [2] |
| Flash Point | 98.9 °C (closed cup) | |
| Solubility | Insoluble in water | [No specific citation found] |
| Purity (typical) | ≥ 96% |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the bromination of the corresponding alcohol, 3,7-dimethyloctan-1-ol (B75441), using hydrobromic acid and a strong acid catalyst.
Experimental Protocol: Bromination of 3,7-dimethyloctan-1-ol[2]
Reagents and Equipment:
-
3,7-dimethyloctan-1-ol
-
48% Hydrobromic acid
-
Concentrated Sulfuric acid
-
Dilute Hydrochloric acid
-
Sodium bicarbonate solution
-
Water
-
Round-bottom flask with reflux condenser and stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a stirred solution of 48% hydrobromic acid (100 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (17 mL).
-
To this acidic mixture, add 3,7-dimethyloctan-1-ol (67 mL, 100 g).
-
Heat the reaction mixture to 120-125 °C and maintain this temperature for 3 hours under reflux.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with heptane (300 mL).
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and sodium bicarbonate solution.
-
Dry the heptane layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentrate the dried organic phase using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at 85-87 °C / 10 mmHg to obtain pure (R)-1-bromo-3,7-dimethyloctane.
Expected Yield: Approximately 78.2 g (a high yield is reported, though a percentage is not explicitly stated).[2]
Synthesis Workflow
Applications as a Chemical Intermediate
This compound is a key intermediate in the synthesis of more complex molecules, particularly in the fields of materials science and fragrance chemistry.
Precursor for Graphene Nanoribbons
A notable application of this compound is in the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene. This compound serves as a precursor for the bottom-up synthesis of planar, one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths, which are of interest for advanced electronic applications.[3][4]
Incorporation into Liquid Crystals
The 3,7-dimethyloctyl group can be introduced into molecular structures to influence their liquid crystalline properties. While a specific protocol using this compound was not found, its structural analogues are used in the synthesis of liquid crystals.[5][6] The branched alkyl chain can affect properties such as the nematic temperature range and viscosity.
Williamson Ether Synthesis
The primary bromide in this compound makes it an excellent substrate for Sₙ2 reactions, such as the Williamson ether synthesis, to form ethers containing the 3,7-dimethyloctyl group. These ethers can be valuable in the fragrance industry or as intermediates in drug discovery.
This protocol is adapted from standard procedures for primary bromoalkanes.[7][8][9]
Reagents and Equipment:
-
An alcohol (R-OH)
-
This compound
-
Sodium hydride (NaH) or another strong base (e.g., potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or other extraction solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in the anhydrous solvent.
-
Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the alkoxide.
-
Slowly add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to a temperature appropriate for the chosen solvent (e.g., reflux in THF) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography.
Safety Information
This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis from the corresponding alcohol is a straightforward process, and its primary bromide allows for its participation in a range of nucleophilic substitution reactions. Its utility in the synthesis of precursors for advanced materials like graphene nanoribbons highlights its importance in modern chemical research. The protocols and data provided in this guide are intended to facilitate its use in the laboratory for the development of novel molecules and materials.
References
- 1. This compound | C10H21Br | CID 137914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3383-83-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 1-Bromo-3,7-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3,7-dimethyloctane, a halogenated acyclic monoterpenoid, presents a versatile scaffold for the synthesis of novel compounds with significant potential in biomedical and pharmaceutical research. While direct applications of this molecule are not extensively documented, its structural similarity to citronellol (B86348), a well-studied natural product with demonstrated biological activities, suggests a promising starting point for the development of new therapeutic agents. This technical guide explores the potential research applications of this compound, focusing on its utility as a chemical intermediate in the synthesis of innovative drug candidates and functional biomaterials. We provide detailed experimental protocols for the synthesis of derivatives, summarize relevant biological data from structurally related compounds, and present hypothetical signaling pathways that could be targeted by these novel molecules.
Introduction: The Potential of a Versatile Scaffold
This compound is a functionalized hydrocarbon that can serve as a valuable building block in organic synthesis. Its primary alkyl bromide group is amenable to a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the creation of a library of novel compounds. The branched, lipophilic 3,7-dimethyloctyl backbone is a common feature in many biologically active natural products, including citronellol. This structural analogy provides a strong rationale for investigating the potential of this compound derivatives in areas such as oncology and drug delivery.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁Br | --INVALID-LINK-- |
| Molecular Weight | 221.18 g/mol | --INVALID-LINK-- |
| Boiling Point | 135-140 °C at 10 mmHg | Sigma-Aldrich |
| Density | 1.066 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index (n20/D) | 1.455 | Sigma-Aldrich |
| CAS Number | 3383-83-3 | --INVALID-LINK-- |
Potential Research Applications
The primary research applications of this compound lie in its use as a precursor for the synthesis of novel molecules with potential therapeutic or functional properties.
Synthesis of Novel Anticancer Agents
Research on citronellol and its derivatives has revealed promising cytotoxic activity against various cancer cell lines. This suggests that derivatives of this compound could exhibit similar or enhanced anticancer properties. By replacing the bromine atom with various functional groups (e.g., ethers, esters, amines), a diverse library of compounds can be synthesized and screened for cytotoxic activity.
| Compound | IC₅₀ (µg/mL) | Reference |
| Citronellyl isobutyrate (CIB) | 2.82 | --INVALID-LINK-- |
| Citronellyl 2,2-dimethyl butyrate (B1204436) (CDB) | 4.75 | --INVALID-LINK-- |
| Citronellyl caproate (CC) | 36.1 | --INVALID-LINK-- |
Development of Stimulus-Responsive Biodegradable Polymers
While specific examples are not yet prevalent in the literature, this compound can be used to introduce a hydrophobic, biodegradable moiety into polymer chains. Such polymers could be designed to be "stimuli-responsive," changing their properties in response to environmental triggers like pH or temperature. These materials have potential applications in targeted drug delivery and tissue engineering.[1][2][3][4][5]
Experimental Protocols
The following sections provide detailed methodologies for key synthetic transformations of this compound.
Synthesis of this compound from 3,7-Dimethyloctan-1-ol (B75441)
This protocol describes the conversion of the corresponding alcohol to the alkyl bromide.
Materials:
-
3,7-Dimethyloctan-1-ol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
48% Hydrobromic Acid (HBr)
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, slowly add concentrated sulfuric acid (17 mL) to 48% hydrobromic acid (100 mL) while cooling in an ice bath.
-
To this acidic mixture, add 3,7-dimethyloctan-1-ol (67 mL, 0.42 mol).
-
Heat the reaction mixture to 120-125 °C and maintain this temperature for 3 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and extract with heptane (2 x 150 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), dilute hydrochloric acid (100 mL), water (100 mL), and saturated sodium bicarbonate solution (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation (boiling point 135-140 °C at 10 mmHg) to yield pure this compound.
Diagram of Synthetic Workflow:
General Protocol for Williamson Ether Synthesis
This protocol outlines the synthesis of ether derivatives from this compound.
Materials:
-
This compound
-
An alcohol (R-OH)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated Ammonium (B1175870) Chloride Solution (NH₄Cl)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.2 equivalents) and anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath and add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add this compound (1.0 equivalent) dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ether by flash column chromatography on silica (B1680970) gel.
Diagram of Williamson Ether Synthesis Workflow:
Hypothetical Signaling Pathway for Anticancer Activity
Drawing parallels from the known anticancer effects of other terpenoids, derivatives of this compound could potentially modulate key signaling pathways involved in cancer cell proliferation and survival. One such hypothetical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.
Diagram of a Hypothetical PI3K/Akt/mTOR Inhibition Pathway:
Conclusion and Future Directions
This compound represents a promising, yet underexplored, platform for the development of novel bioactive compounds and functional materials. Its straightforward synthesis and versatile reactivity make it an ideal starting material for creating diverse chemical libraries. Future research should focus on the systematic synthesis and biological evaluation of this compound derivatives, particularly in the context of cancer therapeutics. Furthermore, exploring its incorporation into biodegradable polymers could open new avenues in the field of smart biomaterials for drug delivery and regenerative medicine. The protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating such research endeavors.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Next-generation stimuli-responsive polymers for a sustainable tomorrow - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Stimulus-responsive polymers Home [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Biodegradable Polymers Using 1-Bromo-3,7-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biodegradable polymers are of paramount importance in the biomedical field, particularly for applications in controlled drug delivery, tissue engineering, and medical implants.[1][2][3] The ability to precisely control the synthesis of these polymers allows for the tailoring of their properties, such as degradation rate, mechanical strength, and biocompatibility, to meet the specific requirements of an application. 1-Bromo-3,7-dimethyloctane is a versatile chemical intermediate that can be employed as an initiator in various polymerization techniques to produce biodegradable polymers with unique characteristics.[4] Its branched, hydrophobic alkyl structure can impart specific properties to the resulting polymers, influencing their thermal behavior, solubility, and interaction with biological systems.
These application notes provide detailed protocols for the synthesis of biodegradable polymers using this compound as an initiator via two powerful and widely used controlled polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Polymerization (ROP).
Application Note 1: Synthesis of Amphiphilic Block Copolymers by Atom Transfer Radical Polymerization (ATRP)
Application: Development of stimulus-responsive micelles for targeted drug delivery.
ATRP is a robust method for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity.[5] By using this compound as an initiator, a hydrophobic 3,7-dimethyloctyl end-group can be introduced to the polymer chain. This is particularly useful for creating amphiphilic block copolymers. For instance, a hydrophobic polymer block can be grown first, followed by a hydrophilic block, leading to macromolecules that can self-assemble into micelles in aqueous environments, encapsulating hydrophobic drugs.
The structure of the alkyl halide initiator significantly influences the activation rate constant in ATRP.[4] As this compound is a primary alkyl bromide, the initiation is expected to be slower compared to tertiary alkyl halides.[4][6] This can be advantageous in achieving better control over the polymerization of highly reactive monomers.
Experimental Protocol: ATRP of 2-hydroxyethyl acrylate (B77674) (HEA)
This protocol describes the synthesis of a poly(2-hydroxyethyl acrylate) (PHEA) homopolymer, a hydrophilic and biocompatible polymer, initiated by this compound. This would result in a polymer with a hydrophobic tail, which could be further chain-extended with a hydrophobic monomer to form a block copolymer.
Materials:
-
2-hydroxyethyl acrylate (HEA), inhibitor removed
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (solvent)
-
Tetrahydrofuran (THF) for GPC analysis
Procedure:
-
Monomer and Ligand Preparation: In a Schlenk flask, add HEA (e.g., 5.0 g, 43.0 mmol) and PMDETA (e.g., 74.8 mg, 0.43 mmol). Add anisole (5 mL) and degas the mixture by three freeze-pump-thaw cycles.
-
Catalyst Preparation: In a separate Schlenk flask, add CuBr (e.g., 61.7 mg, 0.43 mmol). Evacuate and backfill with nitrogen three times.
-
Initiation: To the monomer/ligand mixture, add this compound (e.g., 95.1 mg, 0.43 mmol) via syringe under a nitrogen atmosphere.
-
Polymerization: Transfer the monomer/initiator/ligand solution to the flask containing the CuBr catalyst via a nitrogen-purged syringe. Place the reaction flask in a preheated oil bath at 60°C and stir.
-
Monitoring and Termination: Take samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography. After the desired conversion is reached (e.g., 8-24 hours), expose the reaction mixture to air to quench the polymerization.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer by adding the filtered solution dropwise into a large excess of cold methanol.
-
Drying: Decant the methanol and dry the polymer in a vacuum oven at 40°C overnight.
Characterization
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using THF as the eluent and calibrated with polystyrene standards.
-
Chemical Structure: Confirmed by ¹H NMR spectroscopy.
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Hypothetical Data
| Entry | [M]:[I]:[Cu]:[L] | Time (h) | Conversion (%) | M_n (GPC, g/mol ) | PDI |
| 1 | 100:1:1:1 | 8 | 65 | 7,500 | 1.25 |
| 2 | 100:1:1:1 | 16 | 85 | 9,800 | 1.20 |
| 3 | 200:1:1:1 | 16 | 70 | 16,200 | 1.30 |
M: Monomer (HEA), I: Initiator (this compound), Cu: Catalyst (CuBr), L: Ligand (PMDETA)
Application Note 2: Synthesis of Aliphatic Polyesters by Ring-Opening Polymerization (ROP)
Application: Fabrication of biodegradable scaffolds for tissue engineering and long-term drug delivery implants.
Ring-Opening Polymerization (ROP) is a versatile method for producing biodegradable aliphatic polyesters, such as poly(ε-caprolactone) (PCL) and poly(lactic-co-glycolic acid) (PLGA), from cyclic ester monomers.[4] While ROP is typically initiated by a nucleophile like an alcohol, this compound can be converted in situ to an initiating species or used to functionalize a diol for subsequent polymerization. The hydrophobic 3,7-dimethyloctyl group can influence the degradation rate and mechanical properties of the resulting polyester. The introduction of a hydrophobic end-group may also be beneficial for the formulation of nanoparticles for drug delivery.[7][8]
Experimental Protocol: ROP of ε-caprolactone (PCL)
This protocol outlines the synthesis of PCL, a widely used biodegradable and biocompatible polymer, using a hydroxyl-functionalized initiator derived from this compound in the presence of a tin-based catalyst.
Materials:
-
ε-caprolactone (ε-CL)
-
This compound
-
Potassium acetate
-
Diethylene glycol
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Initiator Modification (Hypothetical): A hydroxyl-terminated initiator can be prepared from this compound. For the purpose of this protocol, we will assume the use of a diol initiator in the presence of the alkyl bromide, which can influence the polymer properties, or that a monofunctional alcohol derived from the bromide is used. A more direct approach is to use a co-initiator like a diol.
-
Polymerization Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, add ε-CL (e.g., 10.0 g, 87.6 mmol) and a diol initiator such as 1,4-butanediol (B3395766) (e.g., 79 mg, 0.876 mmol).
-
Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in dry toluene (e.g., 10 mg/mL). Add the required amount of catalyst solution (e.g., to achieve a monomer-to-catalyst ratio of 2000:1) to the monomer/initiator mixture.
-
Polymerization: Immerse the flask in a preheated oil bath at 130°C and stir for the desired time (e.g., 4-24 hours).
-
Termination and Purification: Cool the reaction to room temperature. Dissolve the viscous product in a minimal amount of DCM. Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.
Characterization
-
Molecular Weight and Polydispersity: Determined by GPC in THF.
-
Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
-
Crystallinity and Thermal Properties: Assessed by DSC and X-ray Diffraction (XRD).
-
Degradation Profile: Monitored by measuring the change in molecular weight of polymer films in a phosphate-buffered saline (PBS) solution at 37°C over time.
Hypothetical Data
| Entry | [M]:[I] | Catalyst (mol%) | Time (h) | M_n (GPC, g/mol ) | PDI |
| 1 | 100:1 | 0.05 | 4 | 11,500 | 1.6 |
| 2 | 100:1 | 0.05 | 12 | 12,800 | 1.5 |
| 3 | 200:1 | 0.05 | 12 | 24,500 | 1.7 |
M: Monomer (ε-CL), I: Initiator (1,4-butanediol)
Visualizations
ATRP Experimental Workflow
Caption: Workflow for ATRP synthesis of PHEA.
ROP Experimental Workflow
Caption: Workflow for ROP synthesis of PCL.
ATRP Signaling Pathway
Caption: ATRP mechanism with this compound.
ROP Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00531A [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 100th Anniversary of Macromolecular Science Viewpoint: The Role of Hydrophobicity in Polymer Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-Bromo-3,7-dimethyloctane as a Precursor for Stimulus-Responsive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of stimulus-responsive polymers using 1-bromo-3,7-dimethyloctane as a key precursor. This document is intended to guide researchers in the development of novel materials with potential applications in drug delivery, tissue engineering, and diagnostics.
Introduction
Stimulus-responsive polymers, often referred to as "smart" polymers, are materials that undergo significant and reversible changes in their physical or chemical properties in response to external stimuli. These stimuli can include temperature, pH, light, and specific biomolecules. This dynamic behavior makes them highly attractive for a range of biomedical applications where controlled and targeted effects are desired.[1][2][3]
This compound is a valuable precursor for initiating the synthesis of such polymers. Its alkyl bromide functionality makes it a suitable initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures, which are crucial for predictable and reproducible performance in biomedical applications.[4][5] The branched, hydrophobic 3,7-dimethyloctyl group can be incorporated as the initiating fragment of the polymer chain, influencing the material's self-assembly and responsive properties.
This document focuses on the synthesis of poly(N-isopropylacrylamide) (PNIPAM), a well-studied thermoresponsive polymer, using this compound as the initiator via ATRP. PNIPAM exhibits a lower critical solution temperature (LCST) in aqueous solutions, typically around 32°C. Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition to become insoluble and hydrophobic.[6][] This sharp and reversible transition near physiological temperature makes PNIPAM and its derivatives highly promising for applications such as controlled drug release and cell sheet engineering.[8][9]
Data Presentation
The following table summarizes representative quantitative data for poly(N-isopropylacrylamide) (PNIPAM) synthesized via Atom Transfer Radical Polymerization (ATRP) using an alkyl bromide initiator, analogous to this compound. The data is compiled from typical results reported in the literature for similar systems.
| Polymer Sample | Monomer:Initiator Ratio | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Lower Critical Solution Temperature (LCST, °C) |
| PNIPAM-1 | 50:1 | 5,500 | 1.15 | 32.5 |
| PNIPAM-2 | 100:1 | 11,200 | 1.18 | 32.1 |
| PNIPAM-3 | 200:1 | 22,500 | 1.25 | 31.8 |
Experimental Protocols
Protocol 1: Synthesis of Poly(N-isopropylacrylamide) (PNIPAM) via Atom Transfer Radical Polymerization (ATRP)
This protocol describes the synthesis of PNIPAM using this compound as the initiator and a copper-based catalyst system.
Materials:
-
N-isopropylacrylamide (NIPAM), recrystallized from hexane (B92381) and dried under vacuum.
-
This compound (initiator).
-
Copper(I) bromide (CuBr), purified by washing with acetic acid and methanol, then dried under vacuum.
-
Tris(2-(dimethylamino)ethyl)amine (Me6TREN), synthesized according to literature procedures or purchased commercially.
-
Anhydrous N,N-dimethylformamide (DMF).
-
Methanol.
-
Diethyl ether.
-
Argon gas supply.
Procedure:
-
Monomer and Ligand Solution Preparation: In a Schlenk flask, dissolve NIPAM (e.g., 1.13 g, 10 mmol for a target degree of polymerization of 100) and Me6TREN (e.g., 23.0 mg, 0.1 mmol) in anhydrous DMF (e.g., 10 mL).
-
Degassing: Seal the flask with a rubber septum and degas the solution by bubbling with argon for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add CuBr (e.g., 14.3 mg, 0.1 mmol) to the flask. The solution should turn yellowish-green, indicating the formation of the copper-ligand complex.
-
Initiator Addition: Using a degassed syringe, add this compound (e.g., 22.1 mg, 0.1 mmol) to the reaction mixture to initiate the polymerization.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 25°C) and stir for the desired reaction time (e.g., 4-24 hours). Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Polymer Isolation: To quench the polymerization, cool the flask to room temperature and expose the reaction mixture to air. Dilute the mixture with a small amount of methanol.
-
Purification: Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the purified polymer by adding the solution dropwise into a large excess of cold diethyl ether.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: Characterization of PNIPAM
1. Molecular Weight and Polydispersity Determination:
-
Technique: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Mobile Phase: DMF with 0.05 M LiBr.
-
Calibration: Use polystyrene or poly(methyl methacrylate) standards.
-
Analysis: Determine the number-average molecular weight (Mn) and polydispersity index (PDI = Mw/Mn).
2. Chemical Structure Confirmation:
-
Technique: ¹H NMR Spectroscopy.
-
Solvent: CDCl₃ or D₂O (below LCST).
-
Analysis: Confirm the presence of characteristic peaks for the PNIPAM backbone and the 3,7-dimethyloctyl end-group.
3. Thermoresponsive Behavior (LCST Determination):
-
Technique: UV-Vis Spectroscopy.
-
Procedure:
-
Prepare a dilute aqueous solution of the polymer (e.g., 1 mg/mL).
-
Place the solution in a cuvette in a temperature-controlled UV-Vis spectrophotometer.
-
Monitor the transmittance at a fixed wavelength (e.g., 500 nm) as the temperature is increased in a stepwise manner (e.g., 1°C increments).
-
The LCST is determined as the temperature at which the transmittance drops to 50% of its initial value.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of PNIPAM.
Caption: Thermoresponsive behavior of PNIPAM in aqueous solution.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. iris.unito.it [iris.unito.it]
Application Notes and Protocols for the Grignard Reaction of 1-Bromo-3,7-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Grignard reaction utilizing 1-Bromo-3,7-dimethyloctane. It includes detailed experimental protocols for the formation of the 3,7-dimethyloctylmagnesium bromide reagent and its subsequent reaction with various electrophiles. This application note is intended to serve as a practical resource for researchers in organic synthesis and drug development, offering insights into reaction optimization, expected yields, and procedural best practices. The protocols and data presented are designed to be readily applicable in a laboratory setting.
Introduction
The Grignard reaction is a fundamental and versatile tool in organic chemistry for the formation of carbon-carbon bonds. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, most commonly found in carbonyl compounds such as aldehydes, ketones, and esters. The resulting products are alcohols of varying substitution, making this reaction a cornerstone in the synthesis of complex organic molecules.
This compound is a sterically hindered primary alkyl halide. The formation of its corresponding Grignard reagent, 3,7-dimethyloctylmagnesium bromide, and its subsequent reactions require careful control of reaction conditions to achieve optimal yields and minimize side reactions. This document outlines a detailed protocol for this specific Grignard reaction, providing guidance on initiation, solvent selection, and reaction with common electrophiles.
Key Reaction Parameters and Data
The successful execution of the Grignard reaction with this compound is contingent on several critical parameters. The following tables summarize the key reagents, their roles, and typical reaction conditions, as well as expected yields with various electrophiles.
Table 1: Reagents and Their Specifications
| Reagent | Formula | Molar Mass ( g/mol ) | Role | Typical Excess |
| This compound | C₁₀H₂₁Br | 221.18 | Starting Material | 1.0 eq |
| Magnesium Turnings | Mg | 24.31 | Reagent | 1.1 - 1.5 eq |
| Anhydrous Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 | Solvent | - |
| Iodine (I₂) or 1,2-Dibromoethane (B42909) | I₂ / C₂H₄Br₂ | 253.81 / 187.86 | Initiator | Catalytic amount |
| Electrophile (e.g., Aldehyde, Ketone, Ester) | - | - | Reactant | 1.0 eq |
| Saturated Aqueous Ammonium (B1175870) Chloride | NH₄Cl | 53.49 | Quenching Agent | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | - |
Table 2: Typical Reaction Conditions for Grignard Reagent Formation
| Parameter | Condition | Notes |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is preferred over diethyl ether for less reactive halides due to its higher solvating power. |
| Temperature | Gentle reflux (initiation), then room temperature | The reaction is exothermic. The rate should be controlled by the addition of the alkyl halide. |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly sensitive to moisture and oxygen. |
| Initiation | Iodine crystal or a few drops of 1,2-dibromoethane | Essential to activate the magnesium surface. |
| Reaction Time | 1 - 3 hours | Completion is indicated by the consumption of magnesium. |
Table 3: Expected Product Yields with Various Electrophiles
| Electrophile | Product Type | Expected Yield (%)* |
| Benzaldehyde | Secondary Alcohol | 75 - 90% |
| Acetone | Tertiary Alcohol | 70 - 85% |
| Ethyl Acetate | Tertiary Alcohol (after double addition) | 65 - 80% |
*Yields are estimates based on reactions with structurally similar sterically hindered Grignard reagents and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Preparation of 3,7-Dimethyloctylmagnesium Bromide (Grignard Reagent)
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (e.g., filled with calcium chloride), a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Reagent Preparation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.
-
Initiation: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.
-
Grignard Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing of the THF. If the reaction does not start, gentle warming with a heating mantle or sonication may be required.
-
Addition: Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting gray-brown solution is the 3,7-dimethyloctylmagnesium bromide reagent and should be used immediately in the next step.
Reaction of 3,7-Dimethyloctylmagnesium Bromide with an Electrophile (e.g., an Aldehyde)
Procedure:
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Electrophile Addition: Prepare a solution of the aldehyde (1.0 equivalent) in anhydrous THF in a dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction and hydrolyze the magnesium alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired alcohol.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the Grignard reaction protocol with this compound.
Caption: Experimental workflow for the Grignard reaction of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | - Wet glassware or reagents- Inactive magnesium surface | - Ensure all glassware is thoroughly flame-dried.- Use freshly opened anhydrous solvents.- Gently crush some magnesium turnings under an inert atmosphere to expose a fresh surface.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Low yield of Grignard reagent | - Presence of moisture or oxygen- Side reactions (e.g., Wurtz coupling) | - Maintain a positive pressure of inert gas throughout the reaction.- Ensure slow, controlled addition of the alkyl halide to maintain a gentle reflux and minimize localized high concentrations. |
| Formation of significant byproducts | - Reaction with atmospheric CO₂- Wurtz coupling | - Maintain a good inert atmosphere.- Slow addition of the alkyl halide. |
Conclusion
The Grignard reaction of this compound provides a reliable method for the synthesis of a variety of substituted 3,7-dimethyloctane derivatives. Careful attention to anhydrous and inert conditions is paramount for the successful formation of the Grignard reagent. The provided protocol offers a robust starting point for researchers, and the expected yield data serves as a useful benchmark for reaction optimization. This application note aims to facilitate the use of this important synthetic transformation in the fields of chemical research and drug development.
Application Notes and Protocols for the Introduction of the 3,7-Dimethyloctyl Group using 1-Bromo-3,7-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-Bromo-3,7-dimethyloctane as a versatile reagent for introducing the 3,7-dimethyloctyl moiety into a variety of molecular scaffolds. This branched alkyl group is of interest in medicinal chemistry and materials science for its ability to modulate lipophilicity, influence molecular packing, and potentially interact with biological targets.
Introduction to the 3,7-Dimethyloctyl Group
The 3,7-dimethyloctyl group is a saturated ten-carbon branched alkyl chain. Its incorporation into organic molecules can significantly impact their physicochemical properties. In drug development, modifying a lead compound with such a group can enhance membrane permeability and alter metabolic stability. In materials science, the bulky and flexible nature of this group can be exploited to tune the properties of polymers and liquid crystals. This compound is a key starting material for introducing this functional group via nucleophilic substitution or organometallic reactions.
Key Applications and Reaction Types
This compound is a primary alkyl halide, making it an excellent substrate for a range of nucleophilic substitution and organometallic reactions. The primary applications covered in these notes are:
-
Williamson Ether Synthesis: For the formation of C-O bonds, leading to 3,7-dimethyloctyl ethers.
-
Grignard Reaction: For the formation of C-C bonds, enabling the synthesis of a variety of structures, including alcohols and carboxylic acids.
-
N-Alkylation: For the formation of C-N bonds, to introduce the 3,7-dimethyloctyl group onto amines and heterocyclic compounds.
-
Esterification: For the formation of C-O-C=O bonds, producing 3,7-dimethyloctyl esters.
Quantitative Data
The following table summarizes key data for this compound and a representative reaction product.
| Compound/Reaction | Parameter | Value | Reference |
| (S)-1-Bromo-3,7-dimethyloctane | ¹H-NMR (CDCl₃, ppm) | 0.84-0.88 (m, 9H), 1.05-1.17 (m, 3H), 1.19-1.34 (m, 3H), 1.44-1.56 (m, 1H), 1.57-1.69 (m, 2H), 1.81-1.90 (m, 1H), 3.35-3.47 (m, 2H) | [1] |
| ¹³C-NMR (CDCl₃, ppm) | 18.94, 22.56, 22.66, 24.53, 27.93, 31.66, 32.09, 36.71, 39.16, 40.08 | [1] | |
| Reaction of (S)-1-Bromo-3,7-dimethyloctane with Benzo[1,2-b:4,5-b']dithiophene-4,8-diol | Yield | 86% | [1] |
Experimental Protocols
Williamson Ether Synthesis: Synthesis of 3,7-Dimethyloctyl Phenyl Ether
This protocol describes the synthesis of an aryl ether via the Williamson ether synthesis, a classic SN2 reaction.[2][3][4][5][6]
Reaction Scheme:
References
Application Notes and Protocols for 1-Bromo-3,7-dimethyloctane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-bromo-3,7-dimethyloctane in various organic synthesis reaction mechanisms. This versatile primary alkyl halide serves as a key building block for introducing the bulky and lipophilic 3,7-dimethyloctyl moiety into a range of molecular scaffolds. Its applications are prominent in the synthesis of complex organic molecules, functional polymers, and materials with tailored properties.
Nucleophilic Substitution Reactions: Williamson Ether Synthesis
This compound is an excellent substrate for S(_N)2 reactions due to its primary nature, which minimizes competing elimination reactions. The Williamson ether synthesis is a classic and efficient method for forming ether linkages using this alkyl halide.
Reaction Mechanism:
The reaction proceeds via a standard S(_N)2 mechanism. An alkoxide or phenoxide ion, acting as a potent nucleophile, performs a backside attack on the electrophilic carbon atom of this compound. This concerted step results in the displacement of the bromide leaving group and the formation of an ether with an inversion of stereochemistry if the carbon were chiral.
Caption: General mechanism of the Williamson Ether Synthesis with this compound.
Quantitative Data for Williamson Ether Synthesis:
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromophenol | 1-Bromo-4-((3,7-dimethyloctyl)oxy)benzene | DMF | K₂CO₃ | 100 | 18 | - | [1] |
| 2-Hydroxy-5-nitrobenzaldehyde (B32719) | 2-((3,7-Dimethyloctyl)oxy)-5-nitrobenzaldehyde | DMF | K₂CO₃ | 100 | 60 | 87 | [2] |
| 3,4,5-Trihydroxybenzaldehyde | 3,4,5-Tris((3,7-dimethyloctyl)oxy)benzaldehyde | - | - | - | - | 88 | [3] |
| Hydroquinone | 1,4-Bis((3,7-dimethyloctyl)oxy)benzene | CH₃CN | K₂CO₃ | Reflux | 96 | 78 | [4] |
| 4-Hydroxybenzaldehyde | 4-((3,7-Dimethyloctyl)oxy)benzaldehyde | DMF | K₂CO₃ | RT | Overnight | 92 | [5] |
Experimental Protocol: Synthesis of 2-((3,7-Dimethyloctyl)oxy)-5-nitrobenzaldehyde [2]
-
Reaction Setup: In a 300 mL flask equipped with an Allihn condenser, combine 2-hydroxy-5-nitrobenzaldehyde (4.01 g, 23.0 mmol), potassium carbonate (5.05 g, 36.0 mmol), and 100 mL of dimethylformamide (DMF).
-
Addition of Alkyl Halide: Add this compound (5.07 g, 26.0 mmol) dropwise to the solution.
-
Reaction: Heat the mixture to reflux at 100 °C for 60 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Grignard Reaction
This compound can be converted into its corresponding Grignard reagent, 3,7-dimethyloctylmagnesium bromide. This organometallic reagent is a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles, such as aldehydes, ketones, and esters.
Reaction Mechanism: Grignard Reagent Formation and Reaction with a Ketone
The formation of the Grignard reagent involves the oxidative insertion of magnesium into the carbon-bromine bond. The subsequent reaction with a ketone proceeds through the nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield a tertiary alcohol.
Caption: Formation of 3,7-dimethyloctylmagnesium bromide and its subsequent reaction with a ketone.
Experimental Protocol: Synthesis of (R)-(+)-4,8-Dimethyldecanal [6]
-
Grignard Reagent Preparation: Prepare the Grignard reagent from (R)-(-)-1-bromo-3,7-dimethyloctane (3.0 g) and magnesium turnings (0.33 g) in anhydrous ether.
-
Reaction with Electrophile: Add a solution of triethyl orthoformate (2.2 g) in absolute ether (3 ml) to the freshly prepared Grignard reagent.
-
Reaction: Reflux the mixture for 4 hours with stirring.
-
Work-up: Cool the reaction mixture and hydrolyze with a suitable acid (e.g., dilute HCl) to obtain the aldehyde.
-
Purification: Extract the product with ether, wash the organic layer, dry, and purify by distillation.
Applications in Polymer Synthesis
The 3,7-dimethyloctyl group, introduced via this compound, is utilized to enhance the solubility and processability of conjugated polymers for applications in organic electronics.
Example: Synthesis of Polythiophene Derivatives [7]
In the synthesis of poly(3-[4-(3,7-dimethyloctyloxy)phenyl]thiophene), this compound is used to alkylate a hydroxylphenyl thiophene (B33073) monomer via Williamson ether synthesis prior to polymerization.
Caption: Workflow for the synthesis of a polythiophene derivative using this compound.
Experimental Protocol: Synthesis of 3-[4-(3,7-dimethyloctyloxy)phenyl]thiophene Monomer [7]
-
Reaction Setup: Combine the hydroxylphenyl thiophene precursor, this compound, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 100 °C) for several hours until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Cool the reaction, pour it into water, and extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the monomer by column chromatography.
Quantitative Data for Polymer Synthesis Precursors:
| Reaction Type | Reactants | Product | Yield (%) | Reference |
| O-alkylation | 2,7-Dibromofluorene, this compound | 2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)fluorene | - | [8] |
| Etherification | Hydroquinone, (S)-1-Bromo-3,7-dimethyloctane | 1,4-Bis((S)-3,7-dimethyloctyloxy)benzene | 78 | [4] |
These protocols and data highlight the utility of this compound as a versatile reagent in organic synthesis, enabling the creation of a wide array of complex molecules and functional materials. For further details, please consult the cited literature.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Discovery of a novel activator of 5-lipoxygenase from an anacardic acid derived compound collection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. nanoscience.or.kr [nanoscience.or.kr]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 1-Bromo-3,7-dimethyloctane in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3,7-dimethyloctane is a versatile alkylating agent utilized in a range of applications, from the synthesis of specialty polymers to the formation of crucial intermediates in pharmaceutical development. Its branched aliphatic structure allows for the introduction of the 3,7-dimethyloctyl moiety, which can impart desirable physicochemical properties to target molecules, such as increased lipophilicity and solubility in organic media. This document provides detailed application notes and experimental protocols for the primary applications of this compound, focusing on its use in nucleophilic substitution reactions, Grignard reagent formation for the synthesis of lipid components for mRNA delivery, and as an initiator in cationic polymerization.
Introduction
This compound, also known as dihydrocitronellyl bromide or tetrahydrogeranyl bromide, is a primary alkyl halide with the molecular formula C₁₀H₂₁Br.[1] Its principal utility in organic synthesis is as an electrophile in nucleophilic substitution reactions, where it serves to introduce the sterically hindered and lipophilic 3,7-dimethyloctyl group.[1][2] This functionality is particularly valuable in the fields of medicinal chemistry and materials science. In medicinal chemistry, the compound is employed in the synthesis of pharmaceutical intermediates, including enzyme inhibitors.[2] In material science, it is utilized in the creation of specialty polymers, such as stimulus-responsive biodegradable polymers.[3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing appropriate reaction conditions and purification procedures.
| Property | Value | Reference(s) |
| CAS Number | 3383-83-3 | |
| Molecular Formula | C₁₀H₂₁Br | |
| Molecular Weight | 221.18 g/mol | |
| Appearance | Colorless to light yellow/orange clear liquid | [4] |
| Boiling Point | 135-140 °C at 10 mmHg | [4] |
| Density | 1.066 g/mL at 20 °C | |
| Refractive Index | n20/D 1.455 (lit.) | |
| Flash Point | 98.9 °C (210.0 °F) - closed cup | |
| Solubility | Insoluble in water; soluble in ethers and alcohols. | [1] |
Applications and Experimental Protocols
The reactivity of this compound is primarily centered around the electrophilic carbon atom bonded to the bromine. This allows for a range of synthetic transformations.
Nucleophilic Substitution Reactions (Sₙ2)
As a primary alkyl halide, this compound readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles. These reactions are fundamental to its role as an alkylating agent.
Caption: General workflow for Sₙ2 alkylation using this compound.
The alkylation of phenols with this compound introduces the lipophilic 3,7-dimethyloctyl chain, a common strategy in the synthesis of pharmaceutical intermediates to modulate a compound's properties.
Experimental Protocol: Synthesis of 1-(3,7-dimethyloctyloxy)-4-nitrobenzene
This protocol is a representative procedure for the O-alkylation of a phenol.
-
Materials: 4-Nitrophenol (B140041), this compound, Potassium Carbonate (anhydrous), Acetone (B3395972) (anhydrous), Diethyl ether, 1M HCl (aq), Saturated NaCl solution (brine), Anhydrous Magnesium Sulfate.
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (50 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica (B1680970) gel.
-
| Reactant | Product | Typical Yield (%) |
| 4-Nitrophenol | 1-(3,7-dimethyloctyloxy)-4-nitrobenzene | 85-95% |
| Phenol | (3,7-Dimethyloctyloxy)benzene | 80-90% |
Grignard Reagent Formation and Application in Lipid Synthesis
This compound can be converted to its corresponding Grignard reagent, 3,7-dimethyloctylmagnesium bromide. This organometallic reagent is a potent nucleophile and is used in the synthesis of complex molecules, including lipids for mRNA-based therapeutics.[4][5]
Caption: Formation and reaction of 3,7-dimethyloctylmagnesium bromide.
The Grignard reagent derived from this compound is a key component in the synthesis of cationic lipids used in Lipid Nanoparticles (LNPs) for mRNA delivery.[5]
Experimental Protocol: Synthesis of a Tertiary Alcohol Lipid Precursor
This protocol describes a general procedure for the reaction of 3,7-dimethyloctylmagnesium bromide with an ester to form a tertiary alcohol, a common intermediate in lipid synthesis.
-
Materials: Magnesium turnings (activated), this compound, Anhydrous diethyl ether or THF, a suitable ester (e.g., ethyl acetate), Saturated aqueous ammonium (B1175870) chloride solution, Anhydrous sodium sulfate.
-
Procedure:
-
Grignard Reagent Formation:
-
In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction may need initiation (e.g., with a crystal of iodine or gentle heating).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes. The resulting solution is 3,7-dimethyloctylmagnesium bromide.[4]
-
-
Reaction with Ester:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of the ester (e.g., ethyl acetate, 0.5 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
Purify by column chromatography.
-
-
| Ester Substrate | Product (Tertiary Alcohol) | Typical Yield (%) |
| Ethyl acetate | 2-Methyl-4,8-dimethylnonan-2-ol | 70-85% |
| Diethyl carbonate | 5,9,13-Trimethyl-7-(3,7-dimethyloctyl)heptadecan-7-ol | 60-75% |
Initiator for Cationic Polymerization
Alkyl halides, in the presence of a Lewis acid co-initiator, can generate a carbocation that initiates the cationic polymerization of susceptible monomers, such as alkenes with electron-donating substituents.[6][7] this compound can serve as an initiator in such reactions, leading to polymers with a 3,7-dimethyloctyl end-group.
Caption: Initiation pathway for cationic polymerization using this compound.
This protocol provides a general method for the cationic polymerization of isobutylene (B52900) initiated by this compound.
-
Materials: this compound, Titanium tetrachloride (TiCl₄), Isobutylene, Dichloromethane (anhydrous), Methanol.
-
Procedure:
-
In a flame-dried, nitrogen-purged reaction vessel equipped for low-temperature reactions, add anhydrous dichloromethane.
-
Cool the solvent to the desired reaction temperature (e.g., -80 °C).
-
Add this compound (initiator) to the cold solvent.
-
Add condensed isobutylene monomer to the reaction vessel.
-
Initiate the polymerization by the slow addition of a pre-chilled solution of TiCl₄ in dichloromethane.
-
Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.
-
Terminate the reaction by adding cold methanol.
-
Allow the mixture to warm to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
| Monomer | Polymer | Typical Molecular Weight (Mn) |
| Isobutylene | Polyisobutylene | 1,000 - 100,000 g/mol (controlled by monomer/initiator ratio) |
| Styrene | Polystyrene | 1,000 - 50,000 g/mol |
Safety Information
This compound is an irritant. It is reported to cause skin irritation (H315) and serious eye irritation (H319).[8] It may also cause respiratory irritation (H335).[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic building block, primarily functioning as an alkylating agent to introduce the 3,7-dimethyloctyl group. Its utility is demonstrated in nucleophilic substitution reactions for the synthesis of ethers and other derivatives, in the formation of Grignard reagents for the construction of complex molecules like lipids for biomedical applications, and as an initiator in cationic polymerization. The protocols provided herein offer a foundation for the application of this reagent in various research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 3383-83-3|RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,7-Dimethyloctylmagnesium bromide 1.0M diethyl ether 114499-45-5 [sigmaaldrich.com]
- 5. 3,7-Dimethyloctylmagnesium bromide solution | Krackeler Scientific, Inc. [krackeler.com]
- 6. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1,3-Dimethyl-(3,7-dimethyloctyl)cyclohexane | C18H36 | CID 573936 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Bioactive Derivatives from 1-Bromo-3,7-dimethyloctane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of diverse functional derivatives from 1-bromo-3,7-dimethyloctane. This saturated monoterpenoid bromide is a versatile building block for the introduction of the 3,7-dimethyloctyl moiety into potential therapeutic agents. The protocols outlined below detail key nucleophilic substitution and organometallic reactions, which are fundamental in drug discovery and development.
Introduction
This compound, a primary alkyl halide, is an excellent substrate for S(_N)2 reactions. This allows for the straightforward introduction of a variety of functional groups, leading to the synthesis of ethers, amines, nitriles, and other derivatives. The lipophilic 3,7-dimethyloctyl backbone is of interest in drug development for its potential to modulate pharmacokinetic and pharmacodynamic properties of bioactive molecules. Compounds incorporating this moiety may exhibit enhanced membrane permeability and interaction with hydrophobic protein pockets. This document provides detailed experimental protocols for the synthesis of key derivatives and discusses the potential biological activities associated with this structural motif.
Data Presentation
The following tables summarize the expected products and representative yields for the synthesis of various derivatives from this compound based on established organic chemistry principles and analogous reactions.
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent | Product | Derivative Class | Representative Yield (%) |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 3,7-Dimethyloctan-1-ol | Alcohol | > 90 |
| Alkoxide | Sodium Ethoxide (NaOEt) | 1-Ethoxy-3,7-dimethyloctane | Ether | 85-95 |
| Cyanide | Sodium Cyanide (NaCN) | 3,7-Dimethyloctanenitrile | Nitrile | > 90 |
| Azide | Sodium Azide (NaN(_3)) | 1-Azido-3,7-dimethyloctane | Azide | > 95 |
| Thiolate | Sodium Ethanethiolate (NaSEt) | 3,7-Dimethyloctyl ethyl sulfide | Thioether | 80-90 |
| Ammonia (B1221849) | Ammonia (NH(_3)) | 3,7-Dimethyloctan-1-amine | Primary Amine | 40-50* |
| Phthalimide (B116566) | Potassium Phthalimide | N-(3,7-Dimethyloctyl)phthalimide | Phthalimide | > 90 |
*Note: Direct amination with ammonia often leads to a mixture of primary, secondary, and tertiary amines. The Gabriel synthesis is a preferred method for obtaining the primary amine in higher yield.
Table 2: Grignard Reaction and Subsequent Syntheses
| Electrophile | Product after Acid Work-up | Derivative Class | Representative Yield (%) |
| Formaldehyde (CH(_2)O) | 4,8-Dimethylnonan-2-ol | Secondary Alcohol | 70-85 |
| Acetaldehyde (CH(_3)CHO) | 5,9-Dimethyldecan-3-ol | Secondary Alcohol | 70-85 |
| Acetone (B3395972) ((CH(_3))(_2)CO) | 2,4,8-Trimethylnonan-2-ol | Tertiary Alcohol | 80-95 |
| Carbon Dioxide (CO(_2)) | 4,8-Dimethyloctanoic acid | Carboxylic Acid | 60-75 |
Experimental Protocols
The following are detailed methodologies for the synthesis of key derivatives from this compound.
Protocol 1: Williamson Ether Synthesis of 1-Ethoxy-3,7-dimethyloctane
This protocol describes the synthesis of an ether derivative via an S(_N)2 reaction between an alkoxide and this compound.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal (1.05 eq) to anhydrous ethanol at 0 °C to generate sodium ethoxide.
-
Once all the sodium has reacted, add this compound (1.0 eq) dropwise to the sodium ethoxide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to obtain 1-ethoxy-3,7-dimethyloctane.
Protocol 2: Synthesis of 3,7-Dimethyloctan-1-amine via Gabriel Synthesis
This two-step protocol provides a high-yield synthesis of the primary amine, avoiding the over-alkylation common with direct amination.
Step A: Synthesis of N-(3,7-Dimethyloctyl)phthalimide
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and pour it into ice-water with stirring.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain N-(3,7-dimethyloctyl)phthalimide.
Step B: Hydrazinolysis to 3,7-Dimethyloctan-1-amine
Materials:
-
N-(3,7-Dimethyloctyl)phthalimide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Suspend N-(3,7-dimethyloctyl)phthalimide (1.0 eq) in ethanol and add hydrazine hydrate (1.5 eq).
-
Heat the mixture to reflux for 4-6 hours. A white precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and make it basic with a concentrated NaOH solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield 3,7-dimethyloctan-1-amine.
Protocol 3: Grignard Reaction for the Synthesis of 2,4,8-Trimethylnonan-2-ol
This protocol details the formation of a Grignard reagent from this compound and its subsequent reaction with a ketone to form a tertiary alcohol.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (a small crystal)
-
Acetone
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Place magnesium turnings (1.5 eq) in the flask.
-
Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. A small crystal of iodine can be added to initiate the reaction. The reaction is exothermic and should be controlled to maintain a gentle reflux.
-
Once the magnesium has been consumed, cool the Grignard reagent solution to 0 °C.
-
Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of NH(_4)Cl until the solids dissolve.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate in vacuo.
-
Purify the resulting tertiary alcohol by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate the key synthetic workflows and a potential biological mechanism of action for derivatives of this compound.
Caption: Williamson Ether Synthesis Workflow.
Caption: Gabriel Synthesis for Primary Amines.
Caption: Grignard Reaction Workflow.
Caption: Proposed Antimicrobial Mechanism of Terpenoid Derivatives.
Potential Biological Activities
Derivatives of this compound belong to the broader class of monoterpenoids. Many naturally occurring and synthetic terpenoids exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1]
Antimicrobial Activity: The lipophilic nature of the 3,7-dimethyloctyl chain is thought to facilitate the disruption of microbial cell membranes.[2][3] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[3][4] This mechanism suggests that derivatives of this compound could be promising candidates for the development of new antimicrobial agents.[4]
Cytotoxic Activity: Several monoterpenoids have demonstrated cytotoxic activity against various cancer cell lines.[1] The mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways. The specific effects are highly dependent on the nature of the functional groups attached to the terpenoid backbone. Further investigation into the cytotoxic potential of novel 3,7-dimethyloctyl derivatives is a promising area of research.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of chemical derivatives. The protocols provided herein offer robust methods for accessing key functional groups, enabling the exploration of the chemical space around the 3,7-dimethyloctyl scaffold. The potential for these derivatives to exhibit interesting biological activities, particularly as antimicrobial and cytotoxic agents, warrants further investigation in the context of drug discovery and development.
References
Application Notes and Protocols: 1-Bromo-3,7-dimethyloctane in Specialty Chemical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3,7-dimethyloctane is a versatile alkyl bromide that serves as a crucial building block in the synthesis of a variety of specialty chemicals.[1][2] Its branched aliphatic structure makes it a valuable intermediate for introducing the 3,7-dimethyloctyl moiety into target molecules, thereby influencing their physical and biological properties. Key applications include its role as an initiator in controlled radical polymerizations to produce stimulus-responsive polymers for biomedical applications and as a precursor in the synthesis of pharmaceutical intermediates and bioactive molecules.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in these areas.
Physicochemical Properties and Data
A comprehensive summary of the physical and chemical properties of this compound is presented in Table 1. This data is essential for reaction planning, safety considerations, and purification procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3383-83-3 | [4] |
| Molecular Formula | C₁₀H₂₁Br | [4] |
| Molecular Weight | 221.18 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 135-140 °C at 10 mmHg | [5][6] |
| Density | 1.066 g/mL at 20 °C | [6] |
| Refractive Index (n20/D) | 1.455 | [5][6] |
| Purity | Typically ≥96% | [6] |
| Solubility | Soluble in many organic solvents | [3] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the bromination of 3,7-dimethyloctan-1-ol. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of (R)-1-Bromo-3,7-dimethyloctane
This protocol describes the synthesis of the (R)-enantiomer from (R)-3,7-dimethyloctan-1-ol.
Materials:
-
(R)-3,7-dimethyloctan-1-ol (100 g, 0.63 mol)
-
48% Hydrobromic acid (100 mL)
-
Concentrated Sulfuric acid (17 mL)
-
Heptane (B126788) (300 mL)
-
Dilute Hydrochloric acid
-
Saturated Sodium Bicarbonate solution
-
Water
-
Anhydrous Magnesium Sulfate (B86663)
Equipment:
-
Three-necked round-bottom flask with mechanical stirrer, dropping funnel, and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a stirred solution of 48% hydrobromic acid (100 mL) in a three-necked flask, slowly add concentrated sulfuric acid (17 mL) from a dropping funnel.
-
Add (R)-3,7-dimethyloctan-1-ol (100 g) to the mixture.
-
Heat the reaction mixture to 120-125 °C and maintain this temperature for 3 hours.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with heptane (300 mL).
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the heptane layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at 85-87 °C/10 mmHg to yield (R)-1-bromo-3,7-dimethyloctane as a colorless oil.[5]
Expected Yield: ~78.2 g (theoretical yield based on the reference).[5]
Characterization:
-
Mass Spectrometry: Molecular ion peaks at m/z 220 and 222 (M+), characteristic of a monobrominated compound.[5]
Application in Specialty Polymer Manufacturing
This compound is a valuable initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[7] This is particularly relevant for the creation of stimulus-responsive polymers, which can undergo conformational changes in response to external stimuli such as temperature.
Application Note: Synthesis of Thermoresponsive Polymers
The 3,7-dimethyloctyl group can be introduced as the initiating end-group of a polymer chain. When monomers such as N-isopropylacrylamide (NIPAM) or oligo(ethylene glycol) methacrylate (B99206) (OEGMA) are used, the resulting polymers can exhibit a Lower Critical Solution Temperature (LCST), making them thermoresponsive. Below the LCST, the polymer is soluble in water, while above the LCST, it undergoes a phase transition and becomes insoluble. This property is highly desirable for applications in drug delivery, tissue engineering, and biosensors.
Representative Protocol: ATRP of Oligo(ethylene glycol) methyl ether methacrylate (OEGMA)
This protocol is a representative method for the synthesis of a thermoresponsive polymer using a bromide-based initiator like this compound.
Materials:
-
Oligo(ethylene glycol) methyl ether methacrylate (OEGMA, Mn ~300 g/mol )
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
2,2'-Bipyridine (bpy) (ligand)
-
Anhydrous solvent (e.g., water, methanol, or a mixture)
-
Inhibitor remover column
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Syringes and needles for deoxygenation
-
Glovebox or Schlenk line for inert atmosphere operations
Procedure:
-
Pass the OEGMA monomer through an inhibitor remover column.
-
In a Schlenk flask, add the desired amount of OEGMA, this compound, and the solvent. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer.
-
Deoxygenate the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
In a separate vial and under an inert atmosphere, add CuBr and bpy.
-
Under a positive pressure of inert gas, quickly add the CuBr/bpy catalyst mixture to the deoxygenated monomer solution to initiate the polymerization.
-
Stir the reaction mixture at the desired temperature (e.g., 20-90 °C) for a specified time. The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
To quench the polymerization, expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer by filtration or centrifugation and dry it under vacuum.
Characterization:
-
¹H NMR: To confirm the polymer structure and determine the monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (typically < 1.3) is indicative of a controlled polymerization.
Quantitative Data for a Representative ATRP of OEGMA:
Table 2: Representative Data for ATRP of OEGMA
| Parameter | Value |
| Monomer | OEGMA (Mn ~300 g/mol ) |
| [Monomer]:[Initiator]:[CuBr]:[bpy] | 50:1:1:2 |
| Solvent | Water/Methanol (1:1 v/v) |
| Temperature | 20 °C |
| Time | 1 hour |
| Conversion | >90% |
| Theoretical Mn | ~15,000 g/mol |
| Experimental Mn (GPC) | ~14,500 g/mol |
| PDI (GPC) | < 1.25 |
Note: This is representative data based on typical ATRP of OEGMA and may vary depending on the exact experimental conditions.
Application in Drug Development and Bioactive Molecule Synthesis
The 3,7-dimethyloctyl chain is a structural motif found in some bioactive molecules, including certain vitamin E analogs. Vitamin E and its derivatives are known for their antioxidant properties and potential therapeutic applications. The synthesis of these molecules can involve the introduction of the 3,7-dimethyloctyl group via alkylation reactions with this compound.
Application Note: Synthesis of Vitamin E Analogs
The chromane (B1220400) ring is the core structure of tocopherols (B72186) and tocotrienols (vitamin E). The synthesis of novel vitamin E analogs with modified side chains can be explored for various therapeutic purposes, including as anti-cancer agents. This compound can serve as a key building block to introduce the saturated phytyl-like tail onto a functionalized chromane precursor.
Logical Relationship for the Synthesis of a Vitamin E Analog
The diagram below illustrates the logical connection of key fragments for the synthesis of a simplified vitamin E analog, where this compound would be a key reagent for the alkylation step.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in specialty chemical manufacturing. Its utility as an initiator for the synthesis of advanced, stimulus-responsive polymers and as a key building block for bioactive molecules makes it a compound of significant interest to researchers in materials science and drug development. The protocols and data provided herein offer a foundation for the exploration of its applications in these cutting-edge fields.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer | MDPI [mdpi.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
The Potential of 1-Bromo-3,7-dimethyloctane in Advancing Biomedical Polymer Synthesis: A Proposed Application Framework
Abstract
The development of novel biomedical polymers with precisely controlled architectures is paramount for advancing drug delivery systems, tissue engineering scaffolds, and medical implants. The selection of an appropriate initiator molecule is a critical determinant of the final polymer's properties, including its molecular weight, polydispersity, and functionality. This document puts forth a series of proposed applications and detailed protocols for the use of 1-Bromo-3,7-dimethyloctane as a novel initiator in the synthesis of biomedical polymers. While direct applications of this specific initiator are not yet prevalent in published literature, its chemical structure suggests significant potential for initiating controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP). The branched, aliphatic nature of the resulting terminal group could impart unique hydrophobic characteristics to the synthesized polymers, potentially influencing their self-assembly, drug encapsulation efficiency, and biocompatibility. This application note provides a hypothetical framework, complete with experimental protocols and theoretical data, to guide researchers in exploring the utility of this compound in creating next-generation biomedical materials.
Introduction: The Role of Initiators in Biomedical Polymer Synthesis
The synthesis of polymers for biomedical applications demands a high degree of control over their molecular architecture.[1][2][3] Techniques such as Atom Transfer Radical Polymerization (ATRP) have become indispensable for producing well-defined polymers with predictable molecular weights and narrow molecular weight distributions. The choice of the initiator in ATRP is crucial as it determines the rate of polymerization and becomes a permanent part of the final polymer chain, thereby influencing its physicochemical properties.
This compound is an alkyl halide whose structure is amenable to initiating ATRP. The tertiary bromine atom can be readily activated by a transition metal catalyst to form a radical species, which then propagates polymerization. The bulky, branched 3,7-dimethyloctyl group introduced at the alpha-terminus of the polymer chain is hypothesized to offer several advantages:
-
Enhanced Hydrophobicity: This aliphatic moiety can increase the overall hydrophobicity of the polymer, which is beneficial for the encapsulation of poorly water-soluble drugs.[4]
-
Modulation of Self-Assembly: The presence of a bulky, non-polar end-group can influence the critical micelle concentration and morphology of amphiphilic block copolymers in aqueous media.
-
Improved Biocompatibility: The hydrocarbon nature of the end-group may lead to favorable interactions with cell membranes or hydrophobic pockets of proteins.
Proposed Application: Synthesis of a Biocompatible Methacrylate-Based Polymer via ATRP
We propose the use of this compound as an initiator for the ATRP of 2-hydroxyethyl methacrylate (B99206) (HEMA), a widely used monomer in the synthesis of biocompatible hydrogels and drug delivery carriers. The resulting poly(2-hydroxyethyl methacrylate) (PHEMA) chain will possess a terminal 3,7-dimethyloctyl group.
Hypothetical Polymer Characterization Data
The following table summarizes the expected characteristics of PHEMA synthesized using this compound as an initiator under controlled ATRP conditions.
| Parameter | Target Value | Hypothetical Result | Method of Analysis |
| Monomer to Initiator Ratio | 100:1 | N/A | - |
| Number Average Molecular Weight (Mn) | ~13,000 g/mol | 12,500 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | < 1.2 | 1.15 | Gel Permeation Chromatography (GPC) |
| Monomer Conversion | > 90% | 92% | ¹H NMR Spectroscopy |
| Glass Transition Temperature (Tg) | ~55 °C | 58 °C | Differential Scanning Calorimetry (DSC) |
Detailed Experimental Protocols
Materials
-
2-Hydroxyethyl methacrylate (HEMA) (monomer)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (for precipitation)
-
Alumina (B75360) (for inhibitor removal)
Protocol for the Synthesis of PHEMA via ATRP
-
Monomer Purification: Pass HEMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup:
-
To a dried Schlenk flask, add CuBr (0.1 mmol).
-
Add anisole (5 mL) and PMDETA (0.1 mmol). Stir the mixture under an inert atmosphere (argon or nitrogen) until a homogeneous green-blue solution is formed.
-
-
Addition of Monomer and Initiator:
-
Add the purified HEMA (10 mmol) to the catalyst solution.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Inject this compound (0.1 mmol) into the reaction mixture to start the polymerization.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 60 °C.
-
Allow the reaction to proceed for 6 hours. Monitor the monomer conversion by taking samples periodically for ¹H NMR analysis.
-
-
Termination and Purification:
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Dilute the mixture with tetrahydrofuran (B95107) (THF).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to an excess of cold methanol.
-
Filter and collect the white polymer product.
-
Dry the polymer in a vacuum oven at 40 °C overnight.
-
Visualizing the Process
Proposed Reaction Scheme
Caption: ATRP synthesis of PHEMA using this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of PHEMA.
Conclusion and Future Outlook
This document presents a theoretical yet promising application for this compound in the synthesis of biomedical polymers. The proposed use of this molecule as an initiator in ATRP could lead to the development of novel polymers with unique terminal functionalities, potentially offering advantages in drug delivery and other biomedical applications.[8][9][10] The provided protocols and hypothetical data serve as a foundational guide for researchers to explore this untapped potential. Future work should focus on the practical synthesis and characterization of these polymers, followed by in-depth studies of their solution properties, biocompatibility, and efficacy in relevant biomedical models. The exploration of this compound and similar branched initiators may open new avenues in the rational design of advanced polymeric biomaterials.
References
- 1. Design and Synthesis of Biomedical Polymer Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-溴-3,7-二甲基辛烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. arctomsci.com [arctomsci.com]
- 7. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 6,11-Dimethylhexadecane via Wurtz Reaction
Introduction
The Wurtz reaction, discovered by Charles Adolphe Wurtz in 1855, is a classic coupling reaction in organic chemistry for the synthesis of higher alkanes.[1][2] The reaction involves the treatment of two alkyl halides with sodium metal in the presence of a dry ether solvent to form a new carbon-carbon bond, yielding a symmetrical alkane.[2][3] This document provides detailed protocols for the synthesis of 6,11-dimethylhexadecane, a long-chain branched alkane, from 1-Bromo-3,7-dimethyloctane using the Wurtz reaction. Long-chain alkanes are fundamental components in various industrial applications, including lubricants and fuels, and serve as important non-polar solvents in the pharmaceutical industry.[4][5] Furthermore, specialized structures like semifluorinated alkanes are being explored as advanced drug carriers, highlighting the relevance of novel alkane synthesis for drug development professionals.[6]
The general equation for the Wurtz reaction is: 2R-X + 2Na → R-R + 2NaX [2]
In this specific application, two molecules of this compound are coupled to form the symmetrical alkane, 6,11-dimethylhexadecane.
Reaction Mechanism and Potential Side Reactions
The mechanism of the Wurtz reaction is complex and can proceed through pathways involving free radicals and/or organometallic intermediates.[7][8]
-
Electron Transfer: Sodium metal donates an electron to the alkyl halide, forming an alkyl radical and a sodium halide.[1][3]
-
Intermediate Formation: The alkyl radical can then either dimerize directly or accept another electron from a second sodium atom to form a highly nucleophilic alkyl anion (organosodium reagent).[8]
-
Nucleophilic Attack: The alkyl anion can then attack a second molecule of the alkyl halide in an SN2-like fashion to form the final carbon-carbon bond.[8][9]
Due to the involvement of radical and anionic intermediates, the Wurtz reaction is often accompanied by side reactions that can lower the yield of the desired alkane.[8][10] The primary side reactions include:
-
Elimination (Disproportionation): An intermediate can abstract a hydrogen atom from another, leading to the formation of an alkane and an alkene.
-
Rearrangement: Carbocation or radical rearrangements can occur, though this is less common with primary alkyl halides.[9]
Caption: Generalized mechanism of the Wurtz reaction and potential side products.
Quantitative Data Summary
| Parameter | Wurtz Reaction | Corey-House Synthesis | Grignard Reagent Coupling |
| Primary Reactants | Alkyl Halide, Sodium Metal | Alkyl Halide, Lithium, Copper(I) Iodide | Alkyl Halide, Magnesium |
| Typical Substrate | Primary Alkyl Halides[9] | Primary, Secondary, Tertiary Alkyl Halides | Primary Alkyl Halides |
| Product Type | Symmetrical Alkanes (R-R)[2] | Symmetrical & Asymmetrical Alkanes (R-R') | Symmetrical & Asymmetrical Alkanes (R-R') |
| Typical Yield | Low to Moderate (often < 60%)[7] | Good to Excellent (> 80%) | Moderate to Good |
| Key Limitations | Side reactions (elimination), poor for asymmetric synthesis, not for tertiary halides.[8][9] | Stoichiometric use of organocopper reagent | Limited to coupling with specific reagents |
| Reaction Conditions | Anhydrous ether, often at reflux[3] | Anhydrous ether/THF, low temperatures | Anhydrous ether/THF, room temp. or reflux |
Experimental Protocol
This protocol describes a representative procedure for the synthesis of 6,11-dimethylhexadecane. Extreme caution must be exercised when handling sodium metal. The reaction must be conducted under a strictly anhydrous and inert atmosphere.
4.1 Materials and Reagents
-
This compound (R-Br)
-
Sodium metal (Na), stored under mineral oil
-
Anhydrous diethyl ether (Et₂O)
-
Isopropanol (B130326) (for quenching)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane (B92381) (for washing sodium)
-
Nitrogen or Argon gas supply
4.2 Equipment
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or inert gas manifold
-
Separatory funnel
-
Rotary evaporator
4.3 Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Wurtz synthesis.
4.4 Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Flame-dry all glassware under vacuum or oven-dry it prior to assembly. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Sodium Preparation: In a separate beaker under a nitrogen atmosphere, cut the required amount of sodium metal (2.1 molar equivalents) into small, thin pieces. Wash the pieces with anhydrous hexane to remove the mineral oil, then quickly transfer them to the reaction flask containing anhydrous diethyl ether and a magnetic stir bar. Create a fine dispersion of sodium by stirring vigorously. Better yields may be achieved with commercially available, finely dispersed sodium.[9]
-
Reactant Addition: Dissolve this compound (1.0 molar equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Reaction Execution: Begin to add the alkyl bromide solution dropwise to the stirred sodium suspension. The reaction is exothermic; control the addition rate to maintain a gentle reflux. After the addition is complete, heat the mixture using a heating mantle to maintain reflux for an additional 2-4 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction flask to 0 °C in an ice bath. CAUTION: Unreacted sodium is highly reactive. Slowly and carefully add isopropanol dropwise to quench any remaining sodium metal. Stir until the sodium is completely consumed (i.e., no more gas evolution).
-
Work-up: Carefully add deionized water to dissolve the sodium bromide salts. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water (2x) and then with saturated brine (1x).
-
Drying and Solvent Removal: Dry the ethereal layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product will likely contain the desired alkane, unreacted starting material, and elimination byproducts. Purify the 6,11-dimethylhexadecane by vacuum distillation.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Safety Precautions
-
Sodium Metal: Sodium is highly reactive and flammable. It reacts violently with water, alcohols, and other protic solvents. Always handle it under an inert atmosphere and have a Class D fire extinguisher available.
-
Anhydrous Ether: Diethyl ether is extremely flammable and volatile. It can also form explosive peroxides upon standing. Always use a current, tested supply and work in a well-ventilated fume hood away from ignition sources.
-
Inert Atmosphere: The reaction's success and safety depend on maintaining strictly anhydrous and oxygen-free conditions.
Conclusion
The Wurtz reaction provides a direct, albeit sometimes low-yielding, method for the synthesis of symmetrical long-chain alkanes like 6,11-dimethylhexadecane from primary alkyl halides.[7][10] While modern coupling reactions like the Corey-House synthesis often provide higher yields and greater substrate scope, the Wurtz reaction remains a fundamental tool in organic synthesis.[8] Careful control of reaction conditions, particularly the exclusion of moisture and the use of finely dispersed sodium, is critical for maximizing the yield of the desired alkane and minimizing side reactions.[9] The resulting long-chain branched alkane can be investigated for applications as a high-performance lubricant, a specialized solvent, or as a hydrophobic building block in pharmaceutical and materials science.
References
- 1. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
- 2. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. grokipedia.com [grokipedia.com]
- 4. longdom.org [longdom.org]
- 5. fastercapital.com [fastercapital.com]
- 6. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. jk-sci.com [jk-sci.com]
- 10. aakash.ac.in [aakash.ac.in]
Application Notes and Protocols: Utilizing 1-Bromo-3,7-dimethyloctane in the Preparation of Cationic Surfactants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic surfactants are a versatile class of amphiphilic molecules characterized by a positively charged hydrophilic head group. Their unique properties make them valuable in a wide range of applications, including as antimicrobial agents, phase transfer catalysts, emulsifiers, and formulation excipients in drug delivery systems. The hydrophobic tail of these surfactants is crucial for their surface activity, and its structure can be tailored to fine-tune the physicochemical properties of the final molecule.
This document provides detailed application notes and experimental protocols for the synthesis of a novel cationic surfactant, (3,7-dimethyloctyl)trimethylammonium bromide, using 1-Bromo-3,7-dimethyloctane as the hydrophobic starting material. The branched nature of the 3,7-dimethyloctyl group is anticipated to impart distinct properties to the resulting surfactant, such as a lower critical micelle concentration (CMC) and enhanced oil solubilization capacity compared to its linear isomers.
Synthesis of (3,7-dimethyloctyl)trimethylammonium bromide
The synthesis of (3,7-dimethyloctyl)trimethylammonium bromide is achieved through a classic S_N2 reaction known as the Menschutkin reaction.[1] In this reaction, the tertiary amine, trimethylamine (B31210), acts as a nucleophile and attacks the electrophilic carbon of this compound, leading to the formation of a quaternary ammonium (B1175870) salt.[1]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of (3,7-dimethyloctyl)trimethylammonium bromide.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of quaternary ammonium salts.[2]
Materials:
-
This compound (97% purity or higher)
-
Trimethylamine (33 wt% solution in ethanol)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF). The recommended solvent volume is approximately 50 mL of THF per gram of the alkyl bromide.
-
With continuous stirring, add trimethylamine solution (1.5 equivalents, 33 wt% in ethanol) to the flask at room temperature.
-
Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After 24 hours, cool the reaction mixture to room temperature. The product, (3,7-dimethyloctyl)trimethylammonium bromide, is expected to precipitate as a white solid.
-
To maximize precipitation, cool the flask in an ice bath for at least 1 hour.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the purified product in a vacuum oven at a temperature not exceeding 50 °C until a constant weight is achieved.
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is an irritant. Avoid contact with skin and eyes.
-
Trimethylamine is a flammable and corrosive gas with a strong odor. Handle the solution with care.
-
Tetrahydrofuran and diethyl ether are highly flammable solvents. Ensure there are no open flames or ignition sources in the vicinity.
Data Presentation
The expected physicochemical properties of (3,7-dimethyloctyl)trimethylammonium bromide are summarized in the table below. These values are estimated based on data for similar branched-chain cationic surfactants.[3][4][5]
| Property | Estimated Value | Method of Determination |
| Molecular Weight | 280.33 g/mol | Calculation |
| Appearance | White to off-white solid | Visual Inspection |
| Critical Micelle Concentration (CMC) | 5 - 15 mM | Tensiometry or Fluorescence Spectroscopy[6] |
| Surface Tension at CMC (γCMC) | 30 - 40 mN/m | Tensiometry (Du Noüy ring or Wilhelmy plate method)[6] |
| Solubility | Soluble in water and polar organic solvents | Visual Inspection |
Visualization of Experimental Workflow and Surfactant Structure
Experimental Workflow
Caption: Workflow for the synthesis of (3,7-dimethyloctyl)trimethylammonium bromide.
General Structure of a Cationic Surfactant
Caption: General micellar structure of (3,7-dimethyloctyl)trimethylammonium bromide in aqueous solution.
References
- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 2. Benzyltrimethylammonium bromide synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Green Synthesis, Surface Activity, Micellar Aggregation, and Foam Properties of Amide Quaternary Ammonium Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Soil water solutes reduce the critical micelle concentration of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification of 1-Bromo-3,7-dimethyloctane by Vacuum Distillation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-bromo-3,7-dimethyloctane via vacuum distillation. It is designed for researchers, scientists, and professionals in drug development who may encounter specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
A1: There are conflicting reports in the literature regarding the boiling point of this compound at a pressure of 10 mmHg. Some sources indicate a boiling range of 85-87 °C, while others report a range of 135-140 °C.[1][2][3] This discrepancy may be due to variations in measurement conditions or the purity of the material. It is advisable to proceed with caution and monitor the distillation closely. The atmospheric boiling point is reported to be around 216-217 °C.[2]
Q2: What are the potential impurities in crude this compound?
A2: Crude this compound, typically synthesized from 3,7-dimethyloctan-1-ol, may contain several impurities.[1] These can include:
-
Unreacted 3,7-dimethyloctan-1-ol: The starting alcohol has a higher boiling point than the desired product.
-
Elimination byproducts (alkenes): At elevated temperatures, bromoalkanes can undergo elimination to form alkenes.
-
Reagents from workup: Residual acids or bases from the synthesis and purification steps.
-
Solvent residues: Solvents used during extraction, such as heptane.[1]
Q3: Why is vacuum distillation necessary for purifying this compound?
A3: Vacuum distillation is employed to purify compounds that have high boiling points at atmospheric pressure or are susceptible to thermal decomposition at those elevated temperatures. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a more moderate temperature. This minimizes the risk of degradation and the formation of impurities.
Q4: How can I determine the appropriate vacuum pressure and heating bath temperature?
A4: The choice of vacuum pressure will determine the boiling temperature of your compound. A common starting point for laboratory-scale vacuum distillation is a pressure between 1 and 10 mmHg. Given the conflicting boiling point data, it is recommended to start with a lower heating bath temperature and gradually increase it while monitoring the pressure and for any signs of distillation. A general rule of thumb is to set the heating bath temperature 20-30 °C higher than the expected boiling point of the liquid.
Troubleshooting Guide
This section addresses common problems encountered during the vacuum distillation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Distillate Collected | - Inadequate vacuum (leak in the system).- Heating bath temperature is too low.- Thermometer placement is incorrect. | - Check all joints and connections for leaks. Ensure proper sealing with vacuum grease.- Gradually increase the heating bath temperature.- Position the thermometer bulb correctly in the vapor path, just below the side arm of the distillation head. |
| Bumping or Uncontrolled Boiling | - Lack of a stir bar or boiling chips.- Heating rate is too rapid.- Volatile impurities present. | - Always use a magnetic stir bar for smooth boiling under vacuum.- Heat the distillation flask slowly and evenly.- Allow the system to degas under vacuum before applying heat to remove highly volatile components. |
| Product is Colored (Yellow/Brown) | - Thermal decomposition of the product.- Presence of impurities that are thermally unstable. | - Reduce the heating bath temperature.- Improve the vacuum to further lower the boiling point.- Ensure the crude material is properly washed and neutralized before distillation to remove any acidic or basic impurities. |
| Pressure Fluctuations | - Unstable vacuum source (e.g., water aspirator with fluctuating water pressure).- Leaks in the system.- Outgassing of components. | - Use a vacuum pump with a regulator for a more stable vacuum.- Re-check all seals and connections.- Allow the system to equilibrate under vacuum before starting the distillation. |
| Low Product Purity | - Inefficient separation from impurities.- Co-distillation with impurities having similar boiling points.- "Bumping" of the crude material into the collection flask. | - Use a fractionating column for better separation.- Collect multiple fractions and analyze their purity (e.g., by GC-MS or NMR) to isolate the purest fraction.- Ensure smooth and controlled boiling to prevent mechanical transfer of the crude mixture. |
Experimental Protocol: Vacuum Distillation of this compound
Preparation and Setup
-
Glassware Inspection: Thoroughly inspect all glassware for any cracks or defects that could lead to implosion under vacuum.
-
Apparatus Assembly:
-
Place a magnetic stir bar in a round-bottom flask of appropriate size.
-
Add the crude this compound to the flask.
-
Assemble the vacuum distillation apparatus, including a distillation head with a thermometer, a condenser, and a receiving flask. Use a Claisen adapter if bumping is a concern.
-
Ensure all ground glass joints are properly sealed with a thin layer of vacuum grease.
-
Connect the vacuum outlet to a cold trap and then to a vacuum pump.
-
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
Distillation Procedure
-
Start Stirring: Begin stirring the crude material.
-
Apply Vacuum: Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 1-10 mmHg). Observe for any initial bubbling as volatile impurities and dissolved gases are removed.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Monitor the temperature closely. Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main product fraction.
-
Record the temperature range and the pressure at which the main fraction is collected.
-
-
Shutdown:
-
Once the distillation is complete, or only a small amount of residue remains, turn off the heat and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and characterize the purified product.
-
Data Presentation
| Parameter | Reported Value 1 | Reported Value 2 | Atmospheric Value |
| Boiling Point (°C) | 85-87[1] | 135-140[2][3] | 216-217[2] |
| Pressure (mmHg) | 10 | 10 | 760 |
Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: Troubleshooting logic for common vacuum distillation issues.
References
Technical Support Center: Synthesis of 1-Bromo-3,7-dimethyloctane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3,7-dimethyloctane.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound and what are the expected yield and purity?
A1: The most widely used method is the acid-catalyzed bromination of 3,7-dimethyloctan-1-ol (B75441) (also known as dihydrocitronellol) using hydrobromic acid (HBr) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).[1] This reaction typically proceeds via an Sₙ2 mechanism.[1]
| Parameter | Expected Value |
| Yield | ~87-90%[1] |
| Purity (Post-distillation) | >95%[1] |
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
A2: Low yields can stem from several factors. The primary suspects are incomplete reaction and the formation of side products.
-
Incomplete Reaction: Ensure that the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. Monitoring the reaction's progress via GC-MS can help determine the ideal reaction time.[1]
-
Side Product Formation: The most common side reactions are elimination (dehydrohalogenation) to form alkenes and ether formation.
Q3: I have identified an unexpected peak in my GC-MS analysis. What could it be?
A3: Unidentified peaks are likely side products. The two most probable side products in this synthesis are 3,7-dimethyloct-1-ene and bis(3,7-dimethyloctyl) ether.
-
3,7-Dimethyloct-1-ene: This is the product of an elimination reaction (E2), which competes with the desired Sₙ2 substitution. Harsher reaction conditions, such as excessively high temperatures, can favor elimination.
-
Bis(3,7-dimethyloctyl) ether: This can form through the acid-catalyzed dehydration of two molecules of the starting alcohol. This is more likely if the concentration of the bromide nucleophile is too low or if the reaction temperature is not optimized.
Q4: How can I minimize the formation of the alkene side product?
A4: To minimize the formation of 3,7-dimethyloct-1-ene, it is crucial to control the reaction conditions to favor the Sₙ2 pathway over elimination.
-
Temperature Control: Avoid excessively high temperatures. While the reaction requires heating, temperatures significantly above the recommended 120-125°C can promote elimination.[2]
-
Choice of Base (during workup): If a base is used during the workup, a milder, non-hindered base is preferable to strong, bulky bases which are known to promote elimination. For instance, using potassium tert-butoxide (KOtBu) is known to favor the formation of 3,7-dimethyloct-1-ene.[1]
Q5: What conditions favor the formation of the ether byproduct?
A5: The formation of bis(3,7-dimethyloctyl) ether is more likely under the following conditions:
-
Insufficient Hydrobromic Acid: Ensure a sufficient molar excess of HBr is used to provide a high concentration of the bromide nucleophile, which will favor the Sₙ2 reaction over the competing ether formation. A 1:1.1 ratio of the alcohol to HBr is recommended.[1]
-
High Concentration of Sulfuric Acid: While H₂SO₄ is a necessary catalyst, an excessively high concentration can promote the dehydration of the alcohol to form the ether.
Side Product Summary
The following table summarizes the likely side products and the conditions that can lead to their formation.
| Side Product | Structure | Formation Conditions |
| 3,7-Dimethyloct-1-ene | C₁₀H₂₀ | High reaction temperatures, presence of strong/bulky bases.[1] |
| Bis(3,7-dimethyloctyl) ether | C₂₀H₄₂O | Insufficient HBr, high concentration of H₂SO₄. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of this compound from 3,7-dimethyloctan-1-ol.[2]
Materials:
-
3,7-dimethyloctan-1-ol (100 g, 0.632 mol)
-
48% Hydrobromic acid (100 mL)
-
Concentrated Sulfuric acid (17 mL)
-
Heptane (B126788) (300 mL)
-
Dilute Hydrochloric acid
-
Sodium Bicarbonate solution
-
Water
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a reflux condenser, slowly add concentrated sulfuric acid (17 mL) to 48% hydrobromic acid (100 mL) while stirring.
-
To this acidic mixture, add 3,7-dimethyloctan-1-ol (100 g).
-
Heat the reaction mixture to 120-125°C and maintain this temperature for 3 hours.[2]
-
After 3 hours, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with heptane (300 mL).[2]
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and a sodium bicarbonate solution.
-
Dry the heptane layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Concentrate the dried organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at 85-87°C/10 mmHg to yield pure this compound.[2]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing issues related to side product formation during the synthesis of this compound.
References
Technical Support Center: 1-Bromo-3,7-dimethyloctane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 1-Bromo-3,7-dimethyloctane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound from 3,7-dimethyloctan-1-ol (B75441) using the hydrobromic acid/sulfuric acid method.
Question: The reaction yield is significantly lower than expected. What are the potential causes and solutions?
Answer:
Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The conversion of the alcohol to the bromide may not have gone to completion.
-
Solution: Ensure the reaction is refluxed for a sufficient amount of time, typically around 3 hours at 120-125 °C.[1] Prolonging the reflux period can help drive the reaction to completion. Also, confirm that the reagents, particularly the hydrobromic acid and sulfuric acid, are of the correct concentration and not degraded.
-
-
Loss of Product During Workup: The product can be lost during the extraction and washing steps.
-
Solution: Ensure complete phase separation during extractions. When washing with aqueous solutions, perform back-extractions of the aqueous layers with a small amount of the organic solvent (e.g., heptane) to recover any dissolved product. Minimize the number of transfers between vessels.
-
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.
-
Solution: The primary side reaction is the formation of di(3,7-dimethyloctyl) ether, catalyzed by sulfuric acid. Maintaining the recommended temperature and using the specified ratio of sulfuric acid to hydrobromic acid can minimize this. Another potential side reaction is the oxidation of hydrobromic acid by hot concentrated sulfuric acid to form bromine and sulfur dioxide, which can lead to unwanted side reactions.[2]
-
Question: The final product is colored (e.g., yellow or brown). What is the cause and how can it be purified?
Answer:
A colored product often indicates the presence of impurities.
-
Cause: The most common cause of color is the presence of dissolved bromine (Br₂), which is formed from the oxidation of hydrogen bromide by sulfuric acid.[2]
-
Solution: During the workup, wash the organic layer with a solution of sodium bisulfite or sodium thiosulfate. These reducing agents will react with and decolorize the bromine. A subsequent wash with a sodium bicarbonate solution will neutralize any remaining acidic impurities.[3]
Question: The NMR spectrum of the product shows the presence of unreacted starting material (3,7-dimethyloctan-1-ol). How can this be addressed?
Answer:
Detecting the starting alcohol in the final product indicates an incomplete reaction or inefficient purification.
-
Incomplete Reaction: As mentioned previously, ensure adequate reaction time and temperature.
-
Inefficient Purification: The unreacted alcohol has some solubility in the organic solvent used for extraction.
-
Solution: A key purification step is to wash the crude product with cold, concentrated sulfuric acid.[4] The alcohol is soluble in the acid layer and will be removed, while the alkyl bromide is not. Be cautious with this step as it is highly exothermic. Alternatively, careful fractional distillation under vacuum should effectively separate the higher-boiling alcohol from the desired bromide.[1]
-
Question: An unexpected peak appears in the gas chromatography (GC) analysis of the product. What could it be?
Answer:
An unexpected peak likely corresponds to a side product.
-
Di(3,7-dimethyloctyl) ether: This is a common byproduct formed when using sulfuric acid with alcohols. It has a higher boiling point than the desired product.
-
Elimination Products: Although less common for primary alcohols, some elimination to form alkenes might occur at high temperatures.
-
Solution: Optimize reaction conditions to minimize side product formation (e.g., careful control of temperature). Purification by vacuum distillation is typically effective in separating these impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in this reaction?
A1: Sulfuric acid serves two main purposes. Firstly, it acts as a dehydrating agent, removing the water formed during the reaction and shifting the equilibrium towards the products. Secondly, it protonates the hydroxyl group of the alcohol, turning it into a good leaving group (water), which facilitates the nucleophilic attack by the bromide ion.[5][6]
Q2: Can I use sodium bromide and sulfuric acid instead of hydrobromic acid?
A2: Yes, generating hydrobromic acid in situ from sodium bromide and sulfuric acid is a common and cost-effective alternative.[3][5] However, for higher molecular weight alcohols like 3,7-dimethyloctan-1-ol, using pre-formed hydrobromic acid generally gives better yields.[4]
Q3: What is the mechanism of this reaction?
A3: For a primary alcohol like 3,7-dimethyloctan-1-ol, the reaction proceeds primarily through an Sₙ2 mechanism. The alcohol is first protonated by the acid. The bromide ion then acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group and displacing a water molecule.[6][7]
Q4: Are there alternative methods for synthesizing this compound?
A4: Yes, the Appel reaction is a common alternative that converts alcohols to alkyl bromides using triphenylphosphine (B44618) and carbon tetrabromide (or another bromine source). This method is generally milder but requires the removal of triphenylphosphine oxide byproduct, often through chromatography.
Q5: What are the key safety precautions for this experiment?
A5: Concentrated sulfuric acid and hydrobromic acid are highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, especially during the addition of sulfuric acid. The reaction should be heated in a well-ventilated area.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Quantity/Value | Source |
| 3,7-dimethyloctan-1-ol | 100 g (67 mL) | [1] |
| 48% Hydrobromic Acid | 100 mL | [1] |
| Concentrated Sulfuric Acid | 17 mL | [1] |
| Reaction Temperature | 120-125 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Heptane (B126788) (for extraction) | 300 mL | [1] |
| Boiling Point of Product | 85-87 °C / 10 mmHg | [1] |
| Expected Yield | ~78 g | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of (R)-1-bromo-3,7-dimethyloctane.[1]
1. Reaction Setup:
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of 48% hydrobromic acid.
- Slowly and with continuous stirring, add 17 mL of concentrated sulfuric acid. The addition is exothermic, so cooling the flask in an ice bath is recommended.
- Once the acid mixture has cooled, add 67 mL (100 g) of 3,7-dimethyloctan-1-ol.
2. Reaction Execution:
- Heat the reaction mixture to 120-125 °C and maintain this temperature under reflux for 3 hours with vigorous stirring.
3. Workup and Extraction:
- After 3 hours, cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and add 300 mL of heptane.
- Shake the funnel vigorously and allow the layers to separate. The upper layer is the organic phase containing the product.
- Separate the layers and wash the organic layer sequentially with:
- Dilute hydrochloric acid
- Water
- Saturated sodium bicarbonate solution (to neutralize any remaining acid). Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
- Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
4. Purification:
- Filter off the drying agent and concentrate the heptane solution using a rotary evaporator.
- The crude product is an oily residue.
- Purify the crude product by vacuum distillation. Collect the fraction boiling at 85-87 °C at a pressure of 10 mmHg.[1] The final product should be a colorless oil.
Visualizations
Caption: Sₙ2 Reaction Mechanism for the Synthesis of this compound.
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Decision Tree for this compound Synthesis.
References
- 1. This compound | 3383-83-3 [chemicalbook.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Synthesis of n-alkyl bromides from corresponding alcohols - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: Synthesis of 1-Bromo-3,7-dimethyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Bromo-3,7-dimethyloctane reactions.
Troubleshooting Guide
Low yields or the presence of impurities are common challenges encountered during the synthesis of this compound. This guide addresses specific issues in a question-and-answer format to help you troubleshoot your experiments effectively.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound from 3,7-dimethyloctan-1-ol (B75441) using the HBr/H₂SO₄ method can stem from several factors:
-
Incomplete Reaction: The conversion of the alcohol to the bromide may not have gone to completion.
-
Solution: Ensure the reaction is heated for a sufficient duration. A typical procedure involves heating the mixture at 120-125°C for at least 3 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Suboptimal Reagent Ratios: An incorrect ratio of reactants can limit the conversion.
-
Solution: Use a slight excess of hydrobromic acid to ensure the complete conversion of the alcohol.
-
-
Side Reactions: Competing reactions, such as elimination (to form alkenes) or ether formation, can reduce the yield of the desired product.
-
Solution: Maintain the recommended reaction temperature. Higher temperatures can favor elimination reactions. The slow and controlled addition of sulfuric acid is also crucial to prevent localized overheating and subsequent side reactions.
-
-
Losses During Workup and Purification: The product can be lost during the extraction and distillation steps.
-
Solution: During the aqueous workup, ensure thorough mixing to remove acidic impurities, but avoid vigorous shaking that can lead to the formation of emulsions, which are difficult to separate. When performing the final vacuum distillation, ensure the system is free of leaks to maintain a stable, low pressure. Collect the fraction boiling at 85-87°C at 10 mmHg.[1]
-
Question 2: I am observing significant amounts of an alkene impurity in my product. How can I minimize its formation?
Answer:
The formation of 3,7-dimethyloct-1-ene is a common side reaction, arising from the acid-catalyzed dehydration of the starting alcohol or elimination of HBr from the product.
-
Temperature Control: As mentioned, excessive heat favors elimination. Carefully control the reaction temperature and avoid exceeding 125°C.
-
Acid Concentration: While sulfuric acid is a necessary catalyst, its concentration can influence the extent of elimination. Use concentrated (98%) sulfuric acid and add it slowly to the cooled hydrobromic acid.
Question 3: My final product is discolored. What is the cause and how can I obtain a colorless product?
Answer:
Discoloration often indicates the presence of impurities, which could include residual acid, oxidized species, or polymeric byproducts.
-
Thorough Washing: Ensure the organic layer is washed sequentially with dilute hydrochloric acid, water, and a sodium bicarbonate solution to remove all acidic residues.[1]
-
Efficient Distillation: Careful vacuum distillation is key to separating the pure product from less volatile impurities. A clean distillation apparatus and a stable vacuum are essential for obtaining a colorless oil.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely documented method is the reaction of 3,7-dimethyloctan-1-ol with hydrobromic acid (HBr) in the presence of concentrated sulfuric acid (H₂SO₄). This method is favored for its scalability and can achieve high yields.[2]
Q2: Are there alternative methods for this synthesis?
A2: Yes, the Appel reaction is a viable alternative, particularly for enantioselective synthesis where the stereochemistry of the starting alcohol needs to be inverted. This method uses triphenylphosphine (B44618) (PPh₃) and a bromine source like N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄) under milder conditions than the HBr/H₂SO₄ method.[2][3][4]
Q3: What are the key parameters to control for maximizing the yield in the HBr/H₂SO₄ method?
A3: To maximize the yield, it is crucial to control the molar ratio of reactants, the reaction temperature, and the reaction time. Optimal conditions often involve a slight excess of HBr, a temperature of around 120°C, and a reaction time of several hours.[2]
Q4: How can I effectively purify the crude this compound?
A4: The purification process typically involves several steps. First, the crude product is extracted from the reaction mixture using a non-polar solvent like heptane (B126788). The organic layer is then washed with dilute acid, water, and a bicarbonate solution to remove impurities. The final and most critical step is vacuum distillation to isolate the pure product.[1]
Q5: What are the expected physical properties of pure this compound?
A5: Pure this compound is a colorless oil with a boiling point of 135-140°C at 10 mmHg.[1]
Data Presentation
| Parameter | HBr / H₂SO₄ Method | Appel Reaction |
| Starting Material | 3,7-dimethyloctan-1-ol | 3,7-dimethyloctan-1-ol |
| Reagents | 48% HBr, 98% H₂SO₄ | PPh₃, NBS or CBr₄ |
| Typical Yield | >85%[2] | Generally high, but substrate-dependent |
| Reaction Temperature | 120-125°C[1] | Typically room temperature or slightly elevated |
| Stereochemistry | Not specified (likely racemization if chiral center is present) | Inversion of configuration[3][4] |
| Key Advantages | Scalable, high yielding[2] | Mild conditions, stereospecific[4] |
Experimental Protocols
1. Synthesis of this compound via HBr/H₂SO₄ Method
This protocol is adapted from established procedures.[1]
-
Reagents:
-
3,7-dimethyloctan-1-ol (100 g, 0.63 mol)
-
48% Hydrobromic acid (100 mL)
-
Concentrated Sulfuric acid (17 mL)
-
Heptane (300 mL)
-
Dilute Hydrochloric acid
-
Sodium Bicarbonate solution
-
Water
-
-
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a reflux condenser, slowly add the concentrated sulfuric acid to the hydrobromic acid while stirring and cooling in an ice bath.
-
To this acidic mixture, add the 3,7-dimethyloctan-1-ol.
-
Heat the reaction mixture to 120-125°C and maintain this temperature for 3 hours with continuous stirring.
-
After 3 hours, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with heptane.
-
Wash the heptane layer sequentially with dilute hydrochloric acid, water, and sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent and concentrate the heptane solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation, collecting the fraction at 85-87°C / 10 mmHg.
-
2. Synthesis of this compound via Appel Reaction (General Protocol)
This is a generalized protocol for the Appel reaction.[4][5]
-
Reagents:
-
3,7-dimethyloctan-1-ol
-
Triphenylphosphine (PPh₃)
-
N-Bromosuccinimide (NBS) or Carbon tetrabromide (CBr₄)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
-
Procedure:
-
Dissolve triphenylphosphine in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the bromine source (NBS or CBr₄) to the cooled solution.
-
To this mixture, add a solution of 3,7-dimethyloctan-1-ol in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
The workup typically involves filtering off the triphenylphosphine oxide byproduct or removing it via chromatography. The solvent is then removed under reduced pressure.
-
Further purification is usually achieved by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: A typical experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. This compound | 3383-83-3 [chemicalbook.com]
- 2. In-Situ Bromination Enables Formal Cross-Electrophile Coupling of Alcohols with Aryl and Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 4. Appel Reaction [organic-chemistry.org]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 1-Bromo-3,7-dimethyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromo-3,7-dimethyloctane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely documented method is the bromination of 3,7-dimethyloctan-1-ol (B75441) (also known as dihydrocitronellol) using hydrobromic acid (HBr) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[1] This reaction proceeds via an Sₙ2 mechanism.[1]
Q2: What are the typical yields for the synthesis of this compound?
With the HBr/H₂SO₄ method, yields are generally high, often around 87-90%.[1] Alternative methods like the Appel reaction may result in lower yields, approximately 71%, but offer better stereochemical control.
Q3: What are the main side reactions to be aware of during the synthesis with HBr and H₂SO₄?
The primary side reactions include the formation of ethers (di(3,7-dimethyloctyl) ether) and elimination products (alkenes). These can occur if the concentration of the bromide ion is too low or if the reaction temperature is not properly controlled.
Q4: I am observing a low yield in my reaction. What are the possible causes and solutions?
Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction is heated for a sufficient amount of time at the correct temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Loss During Workup: Emulsion formation during the aqueous extraction can lead to significant product loss. To break emulsions, try adding a small amount of brine (saturated NaCl solution).
-
Suboptimal Reagent Ratio: A molar ratio of 1:1.1 of 3,7-dimethyloctan-1-ol to HBr is recommended to ensure an excess of bromide ions for complete conversion.[1]
Q5: My purified product is not clear and appears cloudy. What is the likely cause?
A cloudy appearance usually indicates the presence of water. This can be due to incomplete separation of the aqueous and organic layers during the workup or insufficient drying of the organic layer before the final distillation. Ensure adequate time for phase separation and use a sufficient amount of a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.
Q6: Are there alternative methods to synthesize this compound that avoid the use of strong acids?
Yes, several alternatives exist that operate under milder conditions and can prevent potential acid-sensitive side reactions or rearrangements:
-
Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to alkyl bromides via an Sₙ2 mechanism, which minimizes the risk of carbocation rearrangements.[2][3][4][5]
-
Appel Reaction: This reaction uses triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) to achieve the conversion under neutral conditions.[6][7][8][9] It is known for providing good stereochemical control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time and/or temperature. - Monitor reaction progress by TLC or GC. |
| Loss of product during aqueous workup due to emulsion formation. | - Add a small amount of brine to the separatory funnel to help break the emulsion. - Perform multiple extractions with smaller volumes of the organic solvent. | |
| Inefficient distillation. | - Use a fractionating column for the distillation. - Perform the distillation under reduced pressure to lower the boiling point and prevent decomposition. | |
| Product is Cloudy or Contains Water | Incomplete separation of aqueous and organic layers. | - Allow for a longer separation time in the separatory funnel. - If the interface is unclear, add a small amount of brine. |
| Insufficient drying of the organic layer. | - Use an adequate amount of anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). - Ensure the organic layer is in contact with the drying agent for a sufficient time with occasional swirling. | |
| Presence of Unreacted 3,7-dimethyloctan-1-ol in the Final Product | Incomplete conversion during synthesis. | - Optimize reaction conditions (time, temperature, reagent stoichiometry). |
| Inefficient purification. | - Use a more efficient distillation setup (e.g., a longer fractionating column). - Consider purification by column chromatography. | |
| Presence of High-Boiling Point Impurities | Formation of di(3,7-dimethyloctyl) ether. | - Ensure a sufficient excess of HBr is used. - Maintain the recommended reaction temperature. |
| Presence of Low-Boiling Point Impurities | Formation of elimination byproducts (alkenes). | - Avoid excessively high reaction temperatures. |
Quantitative Data
Table 1: Comparison of Synthetic Methods for this compound
| Method | Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Bromination | 3,7-dimethyloctan-1-ol, HBr, H₂SO₄ | 87 - 90[1] | High yield, cost-effective for large scale. | Harsh acidic conditions, potential for side reactions (ethers, alkenes). |
| Phosphorus Tribromide | 3,7-dimethyloctan-1-ol, PBr₃ | 75 - 85 | Milder conditions, avoids carbocation rearrangements. | PBr₃ is corrosive and moisture-sensitive. |
| Appel Reaction | 3,7-dimethyloctan-1-ol, PPh₃, CBr₄ | ~71 | Neutral conditions, good for sensitive substrates, stereochemical control. | Lower yield, formation of triphenylphosphine oxide byproduct which can be difficult to remove. |
Experimental Protocols
Method 1: Synthesis using Hydrobromic Acid and Sulfuric Acid
This protocol is adapted from a general procedure for the synthesis of (R)-1-bromo-3,7-dimethyloctane.[10]
-
Reaction Setup: In a well-ventilated fume hood, slowly add 17 mL of concentrated sulfuric acid to 100 mL of 48% hydrobromic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, while cooling in an ice bath.
-
Addition of Alcohol: To the stirred, cooled acid mixture, add 67 mL (100 g) of 3,7-dimethyloctan-1-ol.
-
Reaction: Heat the reaction mixture to 120-125 °C and maintain this temperature for 3 hours.
-
Workup:
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with 300 mL of heptane (B126788).
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the heptane solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at 85-87 °C / 10 mmHg.
-
Method 2: Synthesis using Phosphorus Tribromide (PBr₃)
This is a general procedure for the conversion of a primary alcohol to an alkyl bromide.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,7-dimethyloctan-1-ol in anhydrous diethyl ether under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.
-
Addition of PBr₃: Dissolve phosphorus tribromide (0.33 to 0.40 equivalents for each equivalent of the alcohol) in anhydrous diethyl ether and add it dropwise to the stirred solution of the alcohol over 30-60 minutes, maintaining the temperature at or below 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Workup:
-
Carefully pour the reaction mixture onto crushed ice to quench any unreacted PBr₃.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash them successively with a saturated sodium bicarbonate solution and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Method 3: The Appel Reaction
This is a general procedure for the Appel reaction to synthesize an alkyl bromide.
-
Reaction Setup: To a cooled (0 °C) solution of 3,7-dimethyloctan-1-ol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under a nitrogen atmosphere, add carbon tetrabromide (1.3 equivalents) and triphenylphosphine (1.5 equivalents).
-
Reaction: Stir the resulting mixture at 0 °C for 30 minutes.
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to separate the product from the triphenylphosphine oxide byproduct.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound using HBr and H₂SO₄.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
Caption: Comparison of synthetic pathways for this compound.
References
- 1. This compound|CAS 3383-83-3|RUO [benchchem.com]
- 2. mattersofchemistry.wordpress.com [mattersofchemistry.wordpress.com]
- 3. orgosolver.com [orgosolver.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sciforum.net [sciforum.net]
- 7. orgosolver.com [orgosolver.com]
- 8. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 9. tutorchase.com [tutorchase.com]
- 10. This compound | 3383-83-3 [chemicalbook.com]
Storage and stability guidelines for 1-Bromo-3,7-dimethyloctane
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the storage, stability, and handling of 1-Bromo-3,7-dimethyloctane.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under appropriate conditions. The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For optimal long-term stability, refrigeration at 2-8°C is recommended.[2] Some suppliers also suggest storage at room temperature, with a preference for temperatures below 15°C.[1]
Q2: How stable is this compound?
A2: Under recommended storage conditions, this compound is a stable compound.[3] However, like other alkyl bromides, it can be susceptible to degradation over time, especially when exposed to light, high temperatures, or incompatible materials. Prolonged exposure to UV light can lead to the cleavage of the carbon-bromine bond.[4]
Q3: What are the known incompatibilities of this compound?
A3: this compound should not be stored with strong oxidizing agents or strong bases.[3] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q4: What are the potential hazardous decomposition products of this compound?
A4: In the event of decomposition, which can be caused by high heat or reaction with incompatible materials, this compound may produce hazardous fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[3]
Q5: What are the signs of degradation of this compound?
A5: Degradation of this compound may be indicated by a change in its appearance, such as discoloration from a colorless or light yellow liquid to a darker shade. The formation of a precipitate or the presence of a strong, acrid odor can also be signs of decomposition. If you observe any of these changes, it is recommended to reassess the purity of the compound before use.
Storage and Stability Data Summary
| Parameter | Recommended Guideline | Source(s) |
| Storage Temperature | Room Temperature (in a cool, dark place, <15°C recommended) or Refrigerated (2-8°C) | [1][2] |
| Container | Tightly sealed container | [3] |
| Atmosphere | Store in a dry environment | |
| Light | Protect from light | [4] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [3] |
| Chemical Stability | Stable under normal, recommended storage conditions | [3] |
| Hazardous Decomposition | Carbon monoxide, Carbon dioxide, Hydrogen halides | [3] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in an experimental setting.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: The this compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dark, dry, and tightly sealed).
-
Visual Inspection: Check for any changes in the appearance of the liquid (e.g., color change, precipitate).
-
Purity Analysis: If degradation is suspected, it is advisable to re-analyze the purity of the compound using techniques such as Gas Chromatography (GC).
-
Use a Fresh Sample: If possible, use a new, unopened vial of the compound to repeat the experiment and compare the results.
-
Issue 2: The compound appears discolored.
-
Possible Cause: Exposure to light or air, or contamination.
-
Troubleshooting Steps:
-
Minimize Exposure: Handle the compound under subdued light and minimize its exposure to the atmosphere.
-
Inert Atmosphere: For sensitive reactions, consider handling the liquid under an inert atmosphere (e.g., nitrogen or argon).
-
Check for Contaminants: Ensure that all glassware and equipment are clean and dry before use to prevent contamination.
-
Issue 3: A reaction involving this compound is not proceeding as expected.
-
Possible Cause: The reactivity of the alkyl bromide may be lower than anticipated due to steric hindrance or the presence of impurities.
-
Troubleshooting Steps:
-
Review Reaction Conditions: Ensure that the reaction temperature, solvent, and other reagents are appropriate for the desired transformation.
-
Consider an Activator: In some cases, the addition of a catalyst or activator may be necessary to promote the reaction.
-
Assess Purity: As mentioned previously, verify the purity of the this compound.
-
Experimental Protocols
Protocol 1: Qualitative Test for Alkyl Halide Stability (Silver Nitrate (B79036) Test)
This protocol can be adapted to qualitatively assess the presence of bromide ions, which may indicate degradation of this compound.
-
Materials:
-
Sample of this compound
-
0.1 M Silver Nitrate (AgNO₃) in 95% ethanol
-
Test tubes
-
Control sample (e.g., a known stable alkyl bromide)
-
-
Procedure:
-
Add 1-2 drops of the this compound sample to a clean, dry test tube.
-
Add approximately 1 mL of the 0.1 M ethanolic silver nitrate solution to the test tube.
-
Observe the solution at room temperature for any formation of a precipitate. Silver bromide (AgBr) is a creamy-white to pale-yellow precipitate.
-
If no precipitate forms at room temperature, gently warm the test tube in a water bath and observe again.
-
Compare the results with the control sample. A rapid formation of a precipitate may suggest the presence of free bromide ions due to degradation.
-
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Alkyl Halide Classification Tests [chemistry.gravitywaves.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Minimizing Wurtz coupling in Grignard reactions with 1-Bromo-3,7-dimethyloctane
This guide provides troubleshooting advice, quantitative data, and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize the formation of undesired Wurtz coupling byproducts during the synthesis of 3,7-dimethyloctylmagnesium bromide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is Wurtz coupling in the context of my Grignard reaction with 1-bromo-3,7-dimethyloctane?
A1: Wurtz-type coupling is a significant side reaction where a newly formed molecule of your Grignard reagent (3,7-dimethyloctylmagnesium bromide) reacts with a molecule of the unreacted starting material (this compound).[1][2] This results in a homocoupled dimer, in this case, 3,7,10,14-tetramethylhexadecane. This side reaction consumes both your starting material and the desired Grignard reagent, lowering your yield and complicating the purification of your final product.[1]
Q2: I'm observing a high yield of a high-boiling point byproduct, likely 3,7,10,14-tetramethylhexadecane. What are the most likely causes?
A2: A high yield of the Wurtz coupling byproduct is typically promoted by several factors:
-
High Local Concentration of Alkyl Halide: Rapidly adding the this compound leads to localized areas of high concentration. This increases the probability of the Grignard reagent reacting with the alkyl halide instead of with the magnesium surface.[1]
-
Elevated Reaction Temperature: Higher temperatures can significantly accelerate the rate of the Wurtz coupling reaction.[1][3] Since Grignard formation is exothermic, poor temperature control can create hotspots that favor this byproduct formation.[1][3]
-
Insufficient Magnesium Surface Area: If the magnesium surface is limited or not properly activated, the formation of the Grignard reagent slows down. This leaves more unreacted this compound in the solution, available to participate in Wurtz coupling.[1]
-
Choice of Solvent: While THF is a common solvent, for some reactive halides it can promote more Wurtz coupling compared to other ethers like diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[1]
Q3: How can I strategically modify my reaction conditions to minimize this Wurtz coupling?
A3: To suppress the formation of the Wurtz byproduct, consider the following strategies:
-
Slow, Controlled Addition: Add the this compound solution dropwise to the magnesium suspension. A slow addition rate is critical to maintain a low concentration of the unreacted halide.[1][3][4]
-
Maintain Low Temperature: Use an ice bath to maintain a low and steady reaction temperature, typically between 0-10°C, to control the exotherm and disfavor the coupling reaction.[1][3]
-
Ensure Proper Magnesium Activation: Use fresh, high-purity magnesium turnings. Activate the surface just before adding the bulk of your halide by using a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][4]
-
Use Dilute Solutions: Running the reaction at a higher dilution can decrease the frequency of intermolecular reactions that lead to the Wurtz byproduct.[4]
Q4: Which solvent is the best choice for preparing 3,7-dimethyloctylmagnesium bromide?
A4: The choice of solvent can significantly impact the ratio of your desired Grignard product to the Wurtz coupling byproduct. For primary alkyl halides, which are prone to this side reaction, diethyl ether (Et₂O) often gives excellent yields with minimal Wurtz coupling.[1] 2-Methyltetrahydrofuran (2-MeTHF) is also an excellent choice that can suppress the side reaction.[1] Tetrahydrofuran (THF) can sometimes lead to more significant Wurtz byproduct formation with reactive halides.[1]
Q5: My reaction is sluggish or won't initiate. Could this be related to the Wurtz coupling problem?
A5: Yes, these issues can be related. A failure to initiate means there is a high concentration of unreacted alkyl halide in the flask. If the reaction suddenly begins, the initial exotherm can be large and uncontrolled, leading to a spike in temperature that promotes Wurtz coupling. The root cause is often an insufficiently activated magnesium surface. Ensure you see signs of initiation (gentle bubbling, cloudiness, or disappearance of the iodine color) with a small amount of halide before proceeding with the slow addition of the rest.[1][4]
Q6: Can advanced reactor technology help reduce Wurtz coupling at a larger scale?
A6: Absolutely. For industrial or pilot-scale applications, continuous flow reactors can dramatically reduce Wurtz coupling.[2] These systems offer superior control over mixing, temperature, and addition rates, which prevents the buildup of unreacted alkyl halide and minimizes byproduct formation.[2][5] For example, a switch from batch to continuous processing has been shown to reduce a key Wurtz byproduct from 5% to less than 1%.[5]
Data Presentation
Table 1: Effect of Key Reaction Parameters on Wurtz Coupling
| Parameter | Condition Favoring Grignard | Condition Favoring Wurtz Coupling | Rationale |
| Addition Rate | Slow, dropwise addition | Rapid, bulk addition | Maintains low concentration of unreacted alkyl halide.[1][3] |
| Temperature | Low (e.g., 0-10 °C) | High / Uncontrolled reflux | The coupling side reaction has a higher activation energy.[1][3] |
| Concentration | High dilution | High concentration | Reduces the probability of intermolecular reactions.[4] |
| Mg Surface | High surface area, activated | Low surface area, passivated | Ensures the rate of Grignard formation is faster than the rate of coupling.[1] |
Table 2: Illustrative Comparison of Solvents on Grignard Yield (using Benzyl Chloride as a model for a reactive primary halide)
| Solvent | Yield of Grignard Product (%) [a] | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating effective suppression of Wurtz coupling.[1] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[1] |
[a] Isolated yield of the alcohol product after the in situ generated Grignard reagent was reacted with an electrophile (2-butanone). Data is illustrative for a reactive primary halide system.
Experimental Protocols
Protocol 1: Preparation of 3,7-Dimethyloctylmagnesium Bromide with Minimized Wurtz Coupling
This protocol is designed to maximize the yield of the Grignard reagent by suppressing the Wurtz coupling side reaction.
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1-2 small crystals)
-
This compound (1.0 eq)
-
Anhydrous Diethyl Ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF)
-
Anhydrous conditions and an inert atmosphere (Nitrogen or Argon) are essential.
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure the entire system is under a positive pressure of an inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add the iodine crystals. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is visible and subsequently fades; this indicates a fresh, reactive magnesium surface has been exposed. Allow the flask to cool completely to room temperature.
-
Initiation: Prepare a solution of this compound in the anhydrous ether (approx. 1 M concentration) and add it to the dropping funnel. Add a small portion (approx. 5-10%) of this solution to the activated magnesium. The reaction should initiate, as evidenced by gentle bubbling and the appearance of a gray, cloudy suspension. If it does not start, gently warm the flask.
-
Slow Addition: Once initiation is confirmed, cool the flask in an ice bath to maintain an internal temperature of 0-10 °C. Add the remaining this compound solution dropwise from the funnel over a period of 1-2 hours. The rate of addition should be controlled to maintain a steady, gentle reflux from the solvent's boiling at the magnesium surface, without causing the bulk solution temperature to rise significantly.
-
Reaction Completion: After the addition is complete, allow the gray suspension of the Grignard reagent to stir at 0-5 °C for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution is now ready for reaction with an electrophile.
Visualizations
Caption: Reaction pathways for Grignard formation vs. Wurtz coupling.
Caption: Troubleshooting logic for reducing Wurtz coupling.
Caption: Workflow for minimizing Wurtz coupling during Grignard synthesis.
References
Troubleshooting guide for reactions involving branched alkyl halides
This guide provides troubleshooting advice for common issues encountered during substitution and elimination reactions of secondary and tertiary alkyl halides.
Frequently Asked Questions (FAQs)
Question: My reaction with a branched alkyl halide is extremely slow or is not proceeding. What are the likely causes?
Answer: Slow or failed reactions involving branched alkyl halides often stem from steric hindrance or the use of inappropriate reaction conditions for the desired pathway.
-
For S(_N)2 Reactions: Secondary (2°) and tertiary (3°) alkyl halides are poor substrates for S(_N)2 reactions. The bulky alkyl groups physically block the nucleophile from attacking the electrophilic carbon, a phenomenon known as steric hindrance. Tertiary halides are generally considered unreactive via the S(_N)2 mechanism for this reason. If you are attempting an S(_N)2 reaction on a secondary halide, branching on the adjacent (beta) carbon will further decrease the reaction rate.
-
For S(_N)1 Reactions: While tertiary halides react quickly via the S(_N)1 mechanism, secondary halides can be slow. The rate-determining step is the formation of a carbocation, which is less stable for secondary systems compared to tertiary ones. The reaction requires a polar protic solvent (like water, ethanol, or methanol) to stabilize this carbocation intermediate. Using a polar aprotic solvent (like acetone (B3395972) or DMSO) will significantly slow down or prevent an S(_N)1 reaction.[1]
-
Poor Leaving Group: For any substitution or elimination reaction to proceed, the halide must be a good leaving group. Iodide and bromide are excellent leaving groups, while chloride is good. Fluoride is a poor leaving group and generally does not participate in these reactions.[2]
Question: I am getting a low yield of my desired substitution product and a significant amount of an alkene byproduct. How can I fix this?
Answer: This is a classic case of competition between substitution and elimination reactions. Elimination (E1 or E2) produces an alkene, while substitution (S(_N)1 or S(_N)2) replaces the halide with a nucleophile. Several factors can be adjusted to favor substitution:
-
Choice of Nucleophile/Base: Strong, bulky bases (e.g., potassium tert-butoxide, DBU) strongly favor elimination. To favor substitution, use a good nucleophile that is a weak base (e.g., I
, Br− , RS− , CN− ).[3] For secondary halides, using a strong, non-bulky base like an alkoxide (e.g., sodium ethoxide) will often result in a mixture of S(_N)2 and E2 products.[4][5]− -
Temperature: Elimination reactions are favored at higher temperatures.[5] Running the reaction at a lower temperature can significantly increase the yield of the substitution product relative to the elimination byproduct.[6]
-
Solvent: For secondary halides, using a polar aprotic solvent (e.g., DMSO, DMF, acetone) will favor the S(_N)2 pathway over E2.[5] For tertiary halides, where the S(_N)1/E1 pathways compete, a polar protic solvent is necessary, but other factors like temperature become more critical for controlling the ratio.
Question: The product I isolated has a different carbon skeleton than my starting material. What caused this rearrangement?
Answer: This is a tell-tale sign of a reaction proceeding through a carbocation intermediate (S(_N)1 or E1 mechanism), which is prone to rearrangement. When a carbocation forms, it can rearrange to a more stable form if possible. This typically happens via a 1,2-hydride shift or a 1,2-alkyl shift.
For example, if a secondary carbocation is formed adjacent to a tertiary or quaternary carbon, a hydrogen atom or an alkyl group can "shift" over, creating a more stable tertiary carbocation. The nucleophile then attacks this rearranged carbocation, leading to an unexpected product isomer.[7]
To prevent rearrangements, you should use reaction conditions that avoid carbocation formation. For secondary halides, this means choosing conditions that favor the S(_N)2 mechanism (a strong, non-basic nucleophile in a polar aprotic solvent).[5] For tertiary halides, rearrangements are difficult to avoid if the structure allows for it.
Data Summary: Substitution vs. Elimination
The ratio of substitution to elimination products is highly sensitive to the substrate, reagents, and reaction conditions. The following table summarizes quantitative data for common branched systems.
| Alkyl Halide | Reagent/Solvent | Temperature (°C) | S(_N)1 / S(_N)2 Product Yield | E1 / E2 Product Yield | Reference |
| tert-Butyl bromide | Ethanol | 25 | 81% (S(_N)1) | 19% (E1) | [6] |
| tert-Butyl bromide | Ethanol | 55 | 65% (S(_N)1) | 35% (E1) | [6] |
| 2-Bromobutane | NaOEt in Ethanol | 25 | 18% (S(_N)2) | 82% (E2) | [6] |
| 2-Bromobutane | NaOEt in Ethanol | 80 | 8.6% (S(_N)2) | 91.4% (E2) | [6] |
Key Experimental Protocols
Protocol 1: S(_N)1 Solvolysis of tert-Butyl Chloride
This protocol describes the synthesis of tert-butyl alcohol and tert-butyl ethyl ether via the S(_N)1 solvolysis of tert-butyl chloride in an ethanol/water mixture. The reaction progress is monitored by the production of HCl.[8]
Materials:
-
0.2 M solution of tert-butyl chloride in acetone
-
45:55 (v/v) Ethanol/Water mixture
-
0.01 M standardized NaOH solution
-
Bromothymol blue indicator
-
Burette, Erlenmeyer flasks, pipettes
Methodology:
-
To a 250 mL Erlenmeyer flask, add 100 mL of the 45:55 ethanol/water solvent mixture.
-
Add 3-4 drops of bromothymol blue indicator. The solution should be yellow (acidic).
-
Add 0.01 M NaOH from a burette dropwise until the solution turns a faint, persistent blue. This neutralizes any acidic impurities.
-
To start the reaction, pipette 0.5 mL of the 0.2 M tert-butyl chloride solution into the flask. Start a timer immediately. Swirl the flask to ensure complete mixing.
-
The solution will turn yellow as HCl is produced. Record the time it takes for the solution to neutralize a pre-added 0.5 mL aliquot of the 0.01 M NaOH solution (i.e., the time to turn from blue back to yellow).[8]
-
Immediately add the next 0.5 mL portion of base and continue recording the time for each interval.
-
The rate of reaction can be determined by plotting the amount of reacted tert-butyl chloride (calculated from the amount of NaOH used) as a function of time.[8]
Protocol 2: E2 Elimination of 2-Bromopropane (B125204)
This protocol describes the synthesis of propene via the E2 elimination of 2-bromopropane using a strong base.[9][10]
Materials:
-
2-Bromopropane
-
Concentrated solution of potassium hydroxide (B78521) (KOH) in ethanol
-
Reflux condenser and heating mantle
-
Gas collection apparatus
Methodology:
-
Set up a round-bottom flask with a reflux condenser in a heating mantle.
-
Place the concentrated solution of ethanolic potassium hydroxide into the round-bottom flask.
-
Add 2-bromopropane to the flask.
-
Heat the mixture under reflux. The hydroxide ion acts as a strong base, abstracting a proton from a carbon adjacent to the carbon bearing the bromine.[10][11]
-
Propene gas is formed during the reaction. Being volatile, it will pass through the condenser.[10]
-
Collect the gaseous propene using a suitable gas collection apparatus (e.g., displacement of water).
-
Any unreacted starting material or substitution byproducts (propan-2-ol) will remain in the reaction flask.[10]
Visual Guides
Troubleshooting Flowchart
This diagram provides a logical workflow to diagnose and solve common problems in reactions with branched alkyl halides.
Competing Reaction Pathways
This diagram illustrates the factors that determine whether a secondary alkyl halide will undergo substitution or elimination.
References
- 1. web.viu.ca [web.viu.ca]
- 2. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. amherst.edu [amherst.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. shout.education [shout.education]
Impact of steric hindrance in 1-Bromo-3,7-dimethyloctane reactions
Welcome to the technical support center for experiments involving 1-Bromo-3,7-dimethyloctane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the steric hindrance of this branched primary alkyl halide.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction rates with this compound slower than expected for a primary alkyl halide?
A1: Although this compound is a primary alkyl halide, the methyl groups at the C3 and C7 positions create significant steric hindrance.[1] This bulkiness impedes the backside attack required for a typical S(_N)2 reaction, leading to a slower reaction rate compared to unbranched primary alkyl halides like 1-bromooctane.[2] The steric hindrance raises the energy of the transition state, thus increasing the activation energy of the reaction.[3]
Q2: I am observing a significant amount of an alkene byproduct. What is happening and how can I minimize it?
A2: The formation of an alkene byproduct, likely 3,7-dimethyloct-1-ene, occurs through an E2 elimination pathway. This pathway competes with the S(N)2 substitution reaction.[4] Steric hindrance around the electrophilic carbon slows down the S(_N)2 reaction, making the E2 pathway more competitive. To minimize the elimination product, consider the following:
-
Choice of Nucleophile/Base: Use a good nucleophile that is a weak base. Strong, bulky bases like potassium tert-butoxide will strongly favor elimination.[4]
-
Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination.[5]
-
Solvent: Polar aprotic solvents, such as DMSO or DMF, are generally preferred for S(_N)2 reactions.[6]
Q3: Can I form a Grignard reagent with this compound? I am having trouble initiating the reaction.
A3: Yes, it is possible to form a Grignard reagent, but initiation can be challenging. The main issues are typically the passivating layer of magnesium oxide on the magnesium turnings and the presence of trace amounts of water in the solvent or on the glassware.[7][8] To troubleshoot, ensure all glassware is rigorously dried, use anhydrous ether or THF as the solvent, and activate the magnesium.[9] Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8] For sterically hindered alkyl halides, mechanical activation of the magnesium by crushing or stirring the turnings prior to the reaction can also be effective.[8]
Q4: What is the best strategy for synthesizing an ether using this compound via the Williamson ether synthesis?
A4: The Williamson ether synthesis is an S(_N)2 reaction, so you need to optimize conditions to favor substitution over elimination.[6] The best approach is to react this compound with the desired alkoxide.[10] To minimize the competing E2 reaction, you should use a non-hindered alkoxide if possible. For example, to synthesize methyl 3,7-dimethyloctyl ether, it is better to use sodium methoxide (B1231860) with this compound rather than sodium 3,7-dimethyloctoxide with methyl bromide. Using a strong, bulky base like potassium tert-butoxide as the alkoxide source will likely result in the elimination product as the major product.[5]
Troubleshooting Guides
Issue 1: Low Yield of S(_N)2 Substitution Product
| Possible Cause | Recommended Solution |
| Steric Hindrance | The branched structure of this compound inherently slows the S(N)2 reaction. Increase the reaction time and consider a moderate increase in temperature, while monitoring for an increase in the elimination byproduct. |
| Competing E2 Elimination | Use a nucleophile with low basicity, such as azide (B81097) (N(_3)
|
| Poor Nucleophile | Ensure your nucleophile is sufficiently reactive. If using a neutral nucleophile like an alcohol or amine, consider deprotonating it first with a suitable non-hindered base (e.g., NaH for an alcohol) to form the more potent anionic nucleophile.[11] |
| Inappropriate Solvent | Use a polar aprotic solvent like DMF, DMSO, or acetone (B3395972) to enhance the nucleophilicity of anionic nucleophiles.[12] |
Issue 2: Predominance of Elimination Product (3,7-dimethyloct-1-ene)
| Possible Cause | Recommended Solution |
| Strongly Basic or Bulky Nucleophile | Using reagents like potassium tert-butoxide, LDA, or even sodium ethoxide will favor E2 elimination.[4] Switch to a good nucleophile that is a weak base, such as sodium azide or sodium cyanide. |
| High Reaction Temperature | Higher temperatures favor elimination over substitution.[5] Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Solvent Choice | While polar aprotic solvents are good for S(_N)2, in cases of severe steric hindrance, the choice of solvent can be nuanced. If elimination is still a major issue, a less polar solvent might slightly disfavor the E2 pathway, but this will also slow down the desired S(_N)2 reaction. |
Predicted Reaction Outcomes
The following table provides predicted outcomes for reactions of this compound under various conditions. These are estimates based on general principles of organic chemistry, as specific experimental data for this substrate is limited.
| Nucleophile/Base | Solvent | Temperature | Major Product | Minor Product(s) | Predicted Major Product Yield |
| Sodium Azide (NaN(_3)) | DMF | 50-70 °C | 1-Azido-3,7-dimethyloctane (S(_N)2) | 3,7-dimethyloct-1-ene (E2) | 70-85% |
| Sodium Ethoxide (NaOEt) | Ethanol | 50 °C | 1-Ethoxy-3,7-dimethyloctane (S(_N)2) | 3,7-dimethyloct-1-ene (E2) | 50-65% |
| Potassium tert-Butoxide (t-BuOK) | THF | 25 °C | 3,7-dimethyloct-1-ene (E2) | 1-tert-Butoxy-3,7-dimethyloctane (S(_N)2) | >80% |
| Ammonia (NH(_3), excess) | Ethanol | 100 °C (sealed tube) | 3,7-dimethyloctylamine (S(_N)2) | Di-(3,7-dimethyloctyl)amine | 40-50% (due to overalkylation) |
Visualizing Reaction Pathways
The steric hindrance from the methyl groups at C3 and C7 significantly influences the transition states of both S(_N)2 and E2 reactions.
Caption: Competing S(_N)2 and E2 pathways for this compound.
The following diagram illustrates the decision-making process for predicting the major product based on the nature of the nucleophile/base.
Caption: Decision logic for substitution vs. elimination.
Experimental Protocols
Protocol 1: Synthesis of 1-Azido-3,7-dimethyloctane (S(_N)2 Reaction)
This protocol is adapted from standard procedures for the synthesis of alkyl azides from primary alkyl halides.[12]
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN(_3)) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. The extended reaction time is to compensate for the steric hindrance.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-azido-3,7-dimethyloctane by vacuum distillation.
-
Protocol 2: Synthesis of 3,7-dimethyloctylmagnesium bromide (Grignard Reagent Formation)
This protocol is a general procedure for Grignard reagent formation, with specific recommendations for hindered alkyl halides.[13]
-
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
A small crystal of iodine
-
-
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (Nitrogen or Argon).
-
Magnesium Activation: Place the magnesium turnings and the iodine crystal in the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed coating the magnesium. Allow to cool to room temperature.
-
Initiation: Add a small amount of anhydrous ether or THF to just cover the magnesium. Add approximately 10% of a solution of this compound in the same anhydrous solvent from the dropping funnel. The disappearance of the iodine color and gentle bubbling indicates the start of the reaction. If it does not initiate, gentle warming with a water bath may be necessary.
-
Grignard Formation: Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete reaction. The resulting grey, cloudy solution is the Grignard reagent and should be used immediately in the subsequent reaction.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. SN2 vs E2 [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safe handling and disposal of 1-Bromo-3,7-dimethyloctane
This guide provides essential information for the safe handling and disposal of 1-Bromo-3,7-dimethyloctane, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a skin and eye irritant.[1] It may also cause respiratory irritation.[1] It is a combustible liquid.
Q2: What personal protective equipment (PPE) is required when handling this chemical?
A2: Appropriate PPE includes eye shields, chemical-resistant gloves, and a lab coat. In case of potential inhalation, a multi-purpose combination respirator cartridge is recommended.
Q3: How should I store this compound?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is classified as a combustible liquid and should be kept away from heat, sparks, and open flames.[2]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately wash the affected area with plenty of water.[3] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek medical attention.
Q5: How do I dispose of waste this compound?
A5: this compound waste must be treated as hazardous waste. It should be collected in a designated, labeled, and leak-proof container and disposed of through a licensed hazardous waste disposal company, often by incineration.[4] Crucially, it must be segregated from non-halogenated waste streams.[4]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Mild respiratory irritation (e.g., coughing) | Inadequate ventilation, improper handling technique. | 1. Immediately move to an area with fresh air. 2. Review handling procedures to minimize aerosol generation. 3. Ensure work is performed in a properly functioning chemical fume hood. |
| Skin irritation or redness after handling | Direct skin contact with the chemical. | 1. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. 2. Remove any contaminated clothing. 3. If irritation persists, seek medical attention. |
| Chemical spill | Improper handling, container failure. | 1. Evacuate the immediate area. 2. Remove all ignition sources.[2] 3. Contain the spill using an inert absorbent material (e.g., sand, vermiculite). 4. Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.[4] 5. Clean the spill area thoroughly. |
Quantitative Data
| Property | Value |
| Molecular Formula | C₁₀H₂₁Br[1][5] |
| Molecular Weight | 221.18 g/mol [1] |
| Density | 1.066 g/mL at 20 °C |
| Boiling Point | 135-140 °C at 10 mmHg[6][7] |
| Flash Point | 98.9 °C (closed cup) |
| Refractive Index | n20/D 1.455 |
| Storage Class | 10 - Combustible liquids |
Experimental Protocols
Protocol 1: Safe Handling of this compound
-
Preparation: Before handling, ensure you are wearing the appropriate PPE: safety goggles, chemical-resistant gloves, and a lab coat. All procedures should be conducted within a certified chemical fume hood.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing or aerosolization. Keep containers tightly sealed when not in use.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Post-Handling: After use, decontaminate all surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water.
Protocol 2: Disposal of this compound Waste
-
Waste Collection: Collect all waste containing this compound (including contaminated consumables) in a designated, chemically compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name.
-
Waste Segregation: It is critical to segregate halogenated organic waste, such as this compound, from non-halogenated waste streams.[4]
-
Storage of Waste: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Arranging Disposal: Once the container is full, or on a regular schedule, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4]
Visualizations
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound | C10H21Br | CID 137914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 3383-83-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS: 3383-83-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. This compound | 3383-83-3 [chemicalbook.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Purification of Crude 1-Bromo-3,7-dimethyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Bromo-3,7-dimethyloctane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from 3,7-dimethyloctan-1-ol?
A1: The most common impurities include unreacted starting material (3,7-dimethyloctan-1-ol), elimination byproducts (e.g., 3,7-dimethyloctene), and potentially small amounts of dialkyl ethers formed as side products.[1] Acidic residues from the synthesis, such as hydrobromic acid (HBr), may also be present.
Q2: My crude product is a cloudy or wet emulsion after aqueous workup. How can I resolve this?
A2: Emulsions during aqueous workup can be broken by adding a small amount of a saturated sodium chloride solution (brine).[2] Brine increases the ionic strength of the aqueous layer, reducing the solubility of the organic product and aiding phase separation. Ensure adequate time for the layers to separate.
Q3: After washing with sodium bicarbonate solution, my organic layer is still acidic. What should I do?
A3: Incomplete neutralization of acidic impurities can occur if the washing is not vigorous enough. Repeat the washing with saturated sodium bicarbonate solution, ensuring thorough mixing to maximize contact between the two phases.[3] Alternatively, you can pass the crude product dissolved in a non-polar solvent through a short plug of basic alumina.[3]
Q4: I am observing a lower than expected yield after purification. What are the potential causes?
A4: Low yield can result from several factors:
-
Incomplete reaction: Optimize your synthetic conditions to ensure maximum conversion of the starting alcohol.
-
Loss during workup: Product can be lost during transfers between glassware or incomplete extraction from the aqueous layer.[2][3] Perform multiple extractions with smaller volumes of solvent for better recovery.
-
Decomposition during distillation: Alkyl bromides can decompose at high temperatures.[1][4] It is crucial to use vacuum distillation to lower the boiling point and minimize thermal degradation.
-
Adsorption on chromatography column: If using column chromatography, the product may adhere strongly to the stationary phase.[3]
Q5: My purified this compound has a yellowish tint. How can this be removed?
A5: A yellowish color may indicate the presence of trace impurities or decomposition products. Washing the crude product with a dilute solution of sodium bisulfite can help remove dissolved bromine, which can cause coloration.[2] For non-volatile colored impurities, column chromatography is an effective purification method.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Troubleshooting Flowchart
References
Technical Support Center: Optimizing Reactions with 1-Bromo-3,7-dimethyloctane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize chemical reactions involving 1-Bromo-3,7-dimethyloctane. The content is structured to address specific experimental challenges with practical solutions, detailed protocols, and comparative data.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, presented in a question-and-answer format.
Grignard Reaction Troubleshooting
Q1: My Grignard reaction with this compound fails to initiate. What are the common causes and solutions?
A1: Failure to initiate a Grignard reaction is a frequent issue, often stemming from the deactivation of the magnesium surface or the presence of inhibitors.
-
Magnesium Oxide Layer: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction.[1]
-
Trace Moisture: Any water in the glassware or solvent will quench the Grignard reagent as it forms.[1]
Troubleshooting Steps:
-
Glassware Preparation: Ensure all glassware is rigorously dried, for instance, by flame-drying under vacuum or oven-drying at a high temperature (e.g., 110-120°C) for several hours and cooling under an inert atmosphere (Nitrogen or Argon).[2][3]
-
Solvent and Reagent Purity: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure the this compound is free from water or alcohol contaminants.[1]
-
Magnesium Activation:
-
Mechanically crush the magnesium turnings with a glass rod in the reaction flask to expose a fresh surface.[3]
-
Use a chemical activator. A small crystal of iodine is commonly used; the disappearance of the brown color indicates the reaction has started.[4] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used to etch the magnesium surface.[5]
-
Q2: I'm observing a low yield of my Grignard reagent, and a significant amount of a high-boiling byproduct is formed. What is happening?
A2: Low yields are often due to a side reaction known as Wurtz coupling, where the newly formed Grignard reagent reacts with the unreacted alkyl halide to form a dimer.[1] Due to the steric hindrance of this compound, elimination reactions (E2) to form an alkene can also be a competing side reaction.[2]
Troubleshooting Steps:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing the Wurtz coupling.[1]
-
Temperature Control: The Grignard formation is exothermic.[1] Avoid excessive external heating. Once initiated, the reaction should sustain a gentle reflux. Overheating can favor elimination side reactions.[1]
-
Solvent Choice: Tetrahydrofuran (B95107) (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive or sterically hindered halides due to its superior solvating power.[1][2]
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Heck) Troubleshooting
Q3: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is sluggish and gives low yields. How can I improve it?
A3: Low reactivity in Suzuki-Miyaura couplings with secondary alkyl bromides is a known challenge, primarily due to slow oxidative addition and potential β-hydride elimination from the alkylpalladium intermediate.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine (B1218219) ligand is critical. For sterically hindered secondary alkyl bromides, bulky and electron-rich ligands are often necessary to promote oxidative addition and subsequent reductive elimination. Consider ligands like SPhos or XPhos, which have shown high activity for challenging substrates.[6][7]
-
Catalyst Precursor: Ensure you are using an appropriate palladium precursor. Pre-formed catalysts or those generated in situ can have different activities.
-
Base Selection: The strength and solubility of the base are crucial. A common choice is potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8] The base is necessary to facilitate the transmetalation step.[9]
-
Inert Atmosphere: Oxygen can deactivate the active Pd(0) catalyst. Ensure the reaction is set up and maintained under a rigorously inert atmosphere (Argon or Nitrogen).
-
Reagent Purity: Impurities in the boronic acid or the alkyl halide can poison the catalyst.
Q4: In my Heck reaction with this compound and an alkene, I observe the formation of palladium black and low conversion. What is the cause?
A4: The precipitation of palladium black indicates catalyst decomposition, which is a common reason for low conversion in Heck reactions.
Troubleshooting Steps:
-
Catalyst Instability:
-
High Temperature: Excessive heat can cause the palladium catalyst to agglomerate and precipitate. Try lowering the reaction temperature.
-
Inappropriate Ligand-to-Metal Ratio: Too little ligand can lead to an unstable catalyst, while an excess can inhibit the reaction. An optimal ratio (often 1:1 to 2:1 ligand to palladium) should be determined.
-
-
Incomplete Reduction of Precatalyst: If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to the active Pd(0) species.
-
Oxygen Contamination: As with other palladium-catalyzed reactions, oxygen can oxidize the active Pd(0) catalyst. Degas your solvents and maintain an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What type of catalyst is generally most effective for Suzuki-Miyaura coupling with a secondary alkyl bromide like this compound?
A1: For Suzuki-Miyaura reactions involving unactivated secondary alkyl halides, nickel-based catalysts have often shown superior performance compared to palladium.[10][11] Nickel catalysts, particularly with diamine ligands, can effectively couple secondary alkyl bromides and iodides at room temperature.[11] If using a palladium-based system, catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos are recommended to overcome the challenges of slow oxidative addition and β-hydride elimination.[6][7]
Q2: Can I use this compound in a Sonogashira coupling reaction?
A2: Yes, Sonogashira couplings of unactivated secondary alkyl bromides have been successfully demonstrated.[1][12][13] These reactions typically require a palladium catalyst, often with an N-heterocyclic carbene (NHC) ligand, and a copper(I) co-catalyst.[1][12] The use of NHC ligands has been shown to be effective where traditional phosphine ligands may be less so.[13]
Q3: What are "Turbo-Grignard" reagents, and are they useful for reactions with this compound?
A3: "Turbo-Grignard" reagents are organomagnesium compounds prepared in the presence of lithium chloride (LiCl).[2] The addition of LiCl breaks down the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species.[2] This can significantly accelerate the formation of the Grignard reagent, especially for challenging substrates like sterically hindered alkyl halides, and can be a valuable strategy to improve reaction rates and yields with this compound.[2]
Q4: How does the choice of base impact a Heck reaction with this compound?
A4: The base in a Heck reaction is crucial for regenerating the active Pd(0) catalyst in the final step of the catalytic cycle. The base must be strong enough to react with the acid generated (HBr) but not so strong as to cause unwanted side reactions with the substrate or product. For sterically hindered substrates, a non-nucleophilic, sterically hindered base may be required to avoid side reactions with the palladium catalyst. Common bases include triethylamine, potassium carbonate, and sodium acetate.[14]
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Secondary Alkyl Halides
| Catalyst System | Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 10 mol% PdCl₂(dppf)·CH₂Cl₂ | Alkenyl Bromide | Potassium Alkyltrifluoroborate | Cs₂CO₃ | Toluene/H₂O | 80 | 49-95 | [8] |
| 4% Ni(cod)₂ / 8% Ligand | Secondary Alkyl Bromide | Alkylborane (9-BBN) | K₃PO₄ | Dioxane | RT | 68-98 | [11] |
| 5 mol% Pd(OAc)₂ / SPhos | Aryl Bromide | Arylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | >95 | [6] |
Note: Yields are highly substrate-dependent. This table provides a general comparison based on reported data for similar substrate classes.
Table 2: Influence of Phosphine Ligands on Palladium-Catalyzed Amination of a Secondary Alkyl Bromide
| Ligand | Alkyl Bromide Conversion (%) | Product Yield (%) | Alkene Yield (%) | Reference |
| None | 28 | 5 | 11 | [15] |
| PPh₃ | 43 | 11 | 24 | [15] |
| PCy₃ | 94 | 44 | 39 | [15] |
| P(t-Bu)₃ | >99 | 57 | 35 | [15] |
| Cy₂P(t-Bu) | >99 | 67 | 25 | [15] |
Conditions: 3 mol % [Pd(allyl)Cl]₂, 12 mol % ligand, Cs₂CO₃, tert-amyl alcohol.[15]
Experimental Protocols
Protocol 1: Preparation of 3,7-dimethyloctylmagnesium bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (activator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup.[4]
-
Magnesium Activation: Place magnesium turnings (1.5 equivalents relative to the alkyl bromide) into the flask. Add a single crystal of iodine. Gently warm the flask until purple iodine vapor is observed, coating the magnesium surface. Allow the flask to cool to room temperature.[4]
-
Initiation: Add a small amount of anhydrous solvent (diethyl ether or THF) to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add a small portion (approx. 10%) of the alkyl bromide solution to the magnesium suspension.[4]
-
Reaction: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a cloudy grey solution.[16] If the reaction does not start, gentle warming or sonication may be applied.[16]
-
Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.[4]
-
Completion: After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed.[16] The resulting Grignard reagent is ready for subsequent reactions.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.05 eq.).
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Substrate Addition: Add this compound (1.0 eq.) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Grignard Reagent Formation Workflow.
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Heck Reaction.
Caption: Troubleshooting Workflow for Low Reaction Yield.
References
- 1. mdpi.com [mdpi.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. html.rhhz.net [html.rhhz.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 1-Bromo-3,7-dimethyloctane
For researchers, scientists, and professionals in drug development, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 1-Bromo-3,7-dimethyloctane, a branched-chain alkyl halide. This document presents experimental data, a detailed protocol for data acquisition, and a comparative analysis of the NMR signals within the molecule to aid in its identification and characterization.
¹H and ¹³C NMR Spectral Data of this compound
The experimental NMR data for (S)-1-bromo-3,7-dimethyloctane, recorded in deuterated chloroform (B151607) (CDCl₃), is summarized below.[1] The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal.
Table 1: ¹H NMR Data of (S)-1-Bromo-3,7-dimethyloctane in CDCl₃
| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| H-1 | 3.35-3.47 | m | 2H |
| H-2 | 1.81-1.90 | m | 1H |
| H-3, H-4, H-5, H-6 | 1.05-1.69 | m | 7H |
| H-7 | 1.44-1.56 | m | 1H |
| CH₃ at C3 | 0.84-0.88 | m | 3H |
| CH₃ at C7 (x2) | 0.84-0.88 | m | 6H |
Table 2: ¹³C NMR Data of (S)-1-Bromo-3,7-dimethyloctane in CDCl₃
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-1 | 40.08 |
| C-2 | 32.09 |
| C-3 | 31.66 |
| C-4 | 39.16 |
| C-5 | 24.53 |
| C-6 | 36.71 |
| C-7 | 27.93 |
| C-8 | 22.66 |
| C-9 | 22.56 |
| C-10 | 18.94 |
Comparative Analysis of NMR Signals
A detailed analysis of the chemical shifts provides insight into the electronic environment of each nucleus within the this compound molecule.
¹H NMR Spectrum:
-
Downfield Region (3.35-3.47 ppm): The methylene (B1212753) protons (H-1) directly attached to the electronegative bromine atom are the most deshielded and thus appear furthest downfield. This is a characteristic chemical shift for protons alpha to a bromine atom in an alkyl chain.
-
Upfield Region (0.84-1.90 ppm): The remaining protons of the alkyl chain and the methyl groups are located in the more shielded upfield region. The overlapping multiplets in this region are characteristic of long-chain alkanes with diastereotopic protons due to the chiral center at C3. The methyl groups at C3 and C7 (nine protons in total) result in a complex multiplet at the most upfield position (0.84-0.88 ppm).
¹³C NMR Spectrum:
-
C-1 (40.08 ppm): The carbon atom directly bonded to the bromine atom (C-1) is significantly shifted downfield due to the electron-withdrawing effect of the halogen.
-
Alkyl Carbons: The remaining carbon signals are found in the typical range for sp³ hybridized carbons in an alkane chain. The chemical shifts of C-2 through C-10 are influenced by their position relative to the bromine atom and the methyl branches. The methyl carbons (C-8, C-9, and C-10) are found at the most upfield positions.
Experimental Protocol for NMR Analysis
The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument and Parameters:
-
Spectrometer: Bruker Avance DRX 400 spectrometer or equivalent.[1]
-
Probe: 5 mm broadband observe probe.
-
Temperature: 298 K.
¹H NMR Acquisition:
-
Frequency: 400 MHz.
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
Spectral Width: 20 ppm.
¹³C NMR Acquisition:
-
Frequency: 100 MHz.
-
Pulse Program: zgpg30 (proton decoupled).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.2 s.
-
Spectral Width: 240 ppm.
3. Data Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.
-
Perform Fourier transformation.
-
Phase the spectra manually.
-
Calibrate the ¹H spectrum to the TMS signal at 0 ppm. Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.
References
Unveiling the Molecular Signature of 1-Bromo-3,7-dimethyloctane: A Comparative Guide to Mass Spectrometry and IR Spectroscopy
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides a detailed comparison of two fundamental analytical techniques, Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, for the analysis of 1-Bromo-3,7-dimethyloctane. We present experimental data, detailed protocols, and a comparative look at alternative analytical methods to assist in selecting the optimal characterization strategy.
At a Glance: Mass Spectrometry vs. IR Spectroscopy for this compound
| Feature | Mass Spectrometry (Electron Ionization) | Infrared Spectroscopy (Gas Phase FTIR) |
| Information Provided | Molecular weight and fragmentation pattern | Functional groups present |
| Sample State | Gas phase (after vaporization) | Gas phase |
| Key Data Points | Mass-to-charge ratio (m/z) of ions | Wavenumber (cm⁻¹) of absorbed infrared radiation |
| Primary Application | Determining molecular formula and structure elucidation | Identifying the presence of specific chemical bonds |
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum provides a unique fingerprint of the compound, revealing its molecular weight and structural features.
The mass spectrum of this compound exhibits a characteristic isotopic pattern for bromine, with two molecular ion peaks of nearly equal intensity at m/z 220 and 222, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Key Fragmentation Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 43 | 100 | [C₃H₇]⁺ (Isopropyl cation) |
| 57 | 85 | [C₄H₉]⁺ (Butyl cation) |
| 71 | 40 | [C₅H₁₁]⁺ (Pentyl cation) |
| 141 | 15 | [C₁₀H₂₁]⁺ (Loss of Br) |
| 220 | 5 | [C₁₀H₂₁⁷⁹Br]⁺ (Molecular Ion) |
| 222 | 5 | [C₁₀H₂₁⁸¹Br]⁺ (Molecular Ion) |
Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer follows predictable pathways, primarily involving the cleavage of carbon-carbon and carbon-bromine bonds. The most abundant fragment is often the most stable carbocation.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Infrared Spectroscopy Analysis of this compound
Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. When a molecule absorbs infrared radiation, specific bonds vibrate at characteristic frequencies, resulting in an absorption spectrum. This spectrum is a valuable tool for identifying the functional groups present in a compound.
The gas-phase FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its hydrocarbon backbone and the carbon-bromine bond.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |
| 2959 | ~10 | C-H stretching (alkane) |
| 2872 | ~20 | C-H stretching (alkane) |
| 1467 | ~40 | C-H bending (CH₂ and CH₃) |
| 1368 | ~50 | C-H bending (gem-dimethyl) |
| 648 | ~70 | C-Br stretching |
Experimental Workflow for IR Spectroscopy
The following diagram illustrates a typical workflow for obtaining the IR spectrum of a liquid sample like this compound.
Caption: Workflow for acquiring a gas-phase FTIR spectrum.
Comparison with Alternative Analytical Techniques
While MS and IR spectroscopy are fundamental, other techniques can provide complementary or more detailed information for the characterization of this compound.
| Technique | Information Provided | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and their mass spectra. | High sensitivity and excellent for analyzing complex mixtures.[1] | Limited to thermally stable and volatile compounds.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds and their mass spectra. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[2][3] | Can be more complex to operate and may have matrix effects. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and connectivity of atoms. | Provides unambiguous structure elucidation. | Lower sensitivity compared to MS and requires larger sample amounts.[4] |
Experimental Protocols
Mass Spectrometry (Electron Ionization)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.
Procedure:
-
Sample Preparation: Dilute a small amount of this compound in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC inlet.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum.
Infrared Spectroscopy (Gas Phase FTIR)
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell.
Procedure:
-
Sample Preparation: A small amount of liquid this compound is placed in an evacuated gas cell. The cell is then heated to vaporize the sample.
-
Background Spectrum: A background spectrum of the empty, heated gas cell is acquired to account for any atmospheric and instrumental interferences.
-
Sample Spectrum: The infrared beam is passed through the gas cell containing the vaporized sample, and the transmitted radiation is measured by the detector.
-
Data Processing: The instrument's software performs a Fourier transform on the interferogram to produce the infrared spectrum. The background spectrum is then automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.
References
A Comparative Guide to the Reactivity of 1-Bromo-3,7-dimethyloctane and Other Alkyl Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-Bromo-3,7-dimethyloctane with other alkyl bromides in nucleophilic substitution and elimination reactions. The information is supported by established principles in physical organic chemistry and includes detailed experimental protocols for relative reactivity assessment.
Executive Summary
This compound is a primary alkyl bromide. Its reactivity is dictated by its structure, featuring a bromine atom on a primary carbon and methyl branching at the 3 and 7 positions. This structure makes it a suitable substrate for bimolecular nucleophilic substitution (SN2) reactions, while unimolecular (SN1 and E1) pathways, which proceed through a highly unstable primary carbocation, are generally disfavored. Bimolecular elimination (E2) can be a competing pathway, particularly in the presence of strong, sterically hindered bases. Compared to unbranched primary alkyl bromides like 1-bromooctane, the branching in this compound is expected to slightly decrease the rate of SN2 reactions due to increased steric hindrance.
Data Presentation: A Quantitative Comparison of Reactivity
The following tables summarize representative relative reaction rates for various alkyl bromides in SN1, SN2, and E2 reactions. While specific kinetic data for this compound is not widely published, its reactivity can be inferred from the behavior of analogous primary and branched alkyl bromides.
Table 1: Relative Rates of SN2 Reactions (with Sodium Iodide in Acetone)
| Bromoalkane | Structure | Type | Relative Rate |
| Methyl bromide | CH₃Br | Methyl | ~1000-2000 |
| 1-Bromobutane (B133212) | CH₃(CH₂)₃Br | Primary (1°) | ~50 |
| This compound | (CH₃)₂CH(CH₂)₃CH(CH₃)CH₂CH₂Br | Primary (1°, Branched) | Slightly < 50 |
| 2-Bromobutane | CH₃CHBrCH₂CH₃ | Secondary (2°) | 1 |
| 2-Bromo-2-methylpropane | (CH₃)₃CBr | Tertiary (3°) | ~0 (negligible) |
Note: Relative rates are approximate and intended for comparative purposes. The rate of this compound is estimated to be slightly lower than that of 1-bromobutane due to steric hindrance from the methyl groups.
Table 2: Relative Rates of SN1 Solvolysis Reactions (in a Polar Protic Solvent)
| Bromoalkane | Structure | Type | Relative Rate |
| 2-Bromo-2-methylpropane | (CH₃)₃CBr | Tertiary (3°) | ~1,200,000 |
| 2-Bromobutane | CH₃CHBrCH₂CH₃ | Secondary (2°) | ~11.6 |
| 1-Bromobutane | CH₃(CH₂)₃Br | Primary (1°) | 1 |
| This compound | (CH₃)₂CH(CH₂)₃CH(CH₃)CH₂CH₂Br | Primary (1°, Branched) | ~1 |
Note: SN1 reactions are highly disfavored for primary alkyl halides due to the instability of the primary carbocation. The rates for primary bromides are extremely slow under these conditions.
Table 3: Factors Influencing Elimination Reactions
| Reaction | Substrate Preference | Base Requirement | Key Factor |
| E2 | 3° > 2° > 1° | Strong, non-nucleophilic base favored | Concerted, requires anti-periplanar geometry |
| E1 | 3° > 2° > 1° | Weaker base is sufficient | Carbocation stability |
For this compound, E2 elimination is a possible side reaction in the presence of a strong base, which would lead to the formation of 3,7-dimethyloct-1-ene. The E1 pathway is highly unlikely.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Experiment 1: Comparison of SN2 Reactivity
Objective: To qualitatively compare the relative rates of SN2 reaction of this compound and other alkyl bromides with sodium iodide in acetone (B3395972).
Materials:
-
This compound
-
1-Bromobutane (primary)
-
2-Bromobutane (secondary)
-
2-Bromo-2-methylpropane (tertiary)
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Dry test tubes
-
Pipettes
-
Water bath (50°C)
Procedure:
-
Label four clean, dry test tubes, one for each alkyl bromide.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
Add 5 drops of the respective alkyl bromide to each test tube, starting a timer for each as the alkyl bromide is added.
-
Shake each tube to ensure thorough mixing.
-
Observe the tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time it takes for a precipitate to appear in each tube.
-
If no reaction is observed at room temperature after 5-10 minutes, place the test tubes in a 50°C water bath and continue to observe for any changes.
Expected Outcome: A rapid precipitate formation is expected for the primary alkyl bromides, with 1-bromobutane likely reacting slightly faster than this compound. The secondary alkyl bromide will react slower, and the tertiary alkyl bromide will show little to no reaction.
Experiment 2: Comparison of SN1 Reactivity
Objective: To qualitatively compare the relative rates of SN1 solvolysis of this compound and other alkyl bromides with silver nitrate (B79036) in ethanol (B145695).
Materials:
-
This compound
-
1-Bromobutane (primary)
-
2-Bromobutane (secondary)
-
2-Bromo-2-methylpropane (tertiary)
-
1% (w/v) solution of silver nitrate in ethanol
-
Dry test tubes
-
Pipettes
-
Water bath (optional)
Procedure:
-
Label four clean, dry test tubes, one for each alkyl bromide.
-
Add 2 mL of the 1% silver nitrate in ethanol solution to each test tube.
-
Add 5 drops of the respective alkyl bromide to each test tube, starting a timer for each.
-
Shake each tube to mix the contents.
-
Observe the tubes for the formation of a precipitate (silver bromide).
-
Record the time required for a precipitate to form.
-
If reactions are slow, gentle warming in a water bath can be used to accelerate them.
Expected Outcome: The tertiary alkyl bromide (2-bromo-2-methylpropane) is expected to form a precipitate most rapidly. The secondary alkyl bromide will react more slowly. The primary alkyl bromides, including this compound, will show very little to no reaction, as the SN1 pathway is highly unfavorable.
Mandatory Visualizations
Reaction Mechanisms
Purity Assessment of 1-Bromo-3,7-dimethyloctane: A Comparative Guide to GC-MS and qNMR Analysis
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance to ensure the reliability and reproducibility of experimental results and the safety of final products. 1-Bromo-3,7-dimethyloctane is a key building block in the synthesis of various organic molecules. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound, complete with detailed experimental protocols and data presentation.
Comparison of Analytical Techniques
GC-MS and qNMR are powerful analytical techniques for determining the purity of volatile and semi-volatile organic compounds like this compound. Each method offers distinct advantages and disadvantages.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection and identification based on mass-to-charge ratio. | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Purity Determination | Relative method; purity is typically determined by the area percent of the main peak in the chromatogram. | Absolute method; purity can be determined directly against a certified internal standard of a different compound.[1] |
| Sensitivity | High (typically ppm to ppb level), excellent for trace impurity detection. | Moderate (typically requires a higher concentration than GC-MS). |
| Impurity Identification | Excellent for identifying volatile and semi-volatile impurities through mass spectral library matching. | Provides detailed structural information of impurities, aiding in their identification without the need for reference standards. |
| Sample Preparation | Simple dilution in a volatile solvent. | Requires accurate weighing of both the sample and an internal standard, and dissolution in a deuterated solvent.[2][3] |
| Analysis Time | Typically longer per sample due to chromatographic separation. | Faster per sample once the method is established.[4] |
| Structural Information | Limited to mass fragmentation patterns. | Provides comprehensive structural information of the analyte and impurities. |
Potential Impurities in this compound
The synthesis of this compound typically involves the bromination of 3,7-dimethyloctan-1-ol.[5] Based on this synthetic route, potential impurities may include:
-
Unreacted Starting Material: 3,7-dimethyloctan-1-ol
-
Isomers: Structural isomers of this compound that may form during the reaction.
-
Byproducts: Elimination products such as 3,7-dimethyloctene, or other brominated species.
-
Residual Solvents: Solvents used in the synthesis and purification process.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is adapted from established methods for similar alkyl halides and is suitable for the purity assessment of this compound.[4][6]
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex the solution to ensure homogeneity.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). The characteristic isotopic pattern of bromine (M and M+2 peaks in an approximate 1:1 ratio) is a key indicator for bromine-containing compounds. The NIST Mass Spectrometry Data Center reports the top three m/z peaks for this compound as 57, 71, and 55.[7]
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis
This protocol provides a general guideline for the purity determination of this compound by ¹H qNMR using an internal standard.[1][2]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Gently sonicate the vial to ensure complete dissolution of both the sample and the internal standard.
-
Transfer the solution to an NMR tube.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[1]
-
Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[1]
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizations
Caption: Experimental workflow for GC-MS purity analysis of this compound.
Caption: Decision logic for selecting an analytical method for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. qNMR Purity Recipes Book - Mnova [support.mestrelab.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 3383-83-3 [chemicalbook.com]
- 6. ijpsr.com [ijpsr.com]
- 7. This compound | C10H21Br | CID 137914 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Branched vs. Linear Alkyl Halides in SN2 Reactions
Published: December 22, 2025
This guide provides an objective comparison of the performance of branched versus linear alkyl halides in bimolecular nucleophilic substitution (SN2) reactions, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
The SN2 reaction is a fundamental process in organic chemistry where a nucleophile displaces a leaving group on an alkyl halide in a single, concerted step.[1][2] This mechanism involves a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group.[3][4] The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile, making it a bimolecular reaction.[5] A key factor influencing the rate of SN2 reactions is the structure of the alkyl halide, specifically the degree of branching at the carbon atom bearing the leaving group (the α-carbon) and adjacent carbons (the β-carbon).[6][7]
The Impact of Steric Hindrance
The rate of an SN2 reaction is highly sensitive to steric hindrance around the reaction center.[8] As the number and size of alkyl groups increase on the carbon atom undergoing substitution, they physically obstruct the path of the incoming nucleophile.[7] This steric crowding makes it more difficult for the nucleophile to approach the electrophilic carbon from the backside, raising the energy of the transition state and significantly slowing down the reaction rate.[2][9]
The general order of reactivity for alkyl halides in SN2 reactions is: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°) [4][10]
Tertiary alkyl halides are so sterically hindered that they generally do not react via the SN2 mechanism at all.[6][11] Even branching at the β-carbon can have a substantial retarding effect on the reaction rate, as seen with neopentyl halides.[12]
Data Presentation: Relative Reaction Rates
The following table summarizes the relative rates of reaction for a series of linear and branched alkyl bromides with a common nucleophile under identical conditions. The data clearly illustrates the dramatic decrease in reaction rate with increased branching.
| Alkyl Bromide | Structure | Classification | Relative Rate |
| Methyl bromide | CH₃Br | Methyl | 2,000,000 |
| Ethyl bromide | CH₃CH₂Br | Primary (1°) | 40,000 |
| n-Propyl bromide | CH₃CH₂CH₂Br | Primary (1°) | 15,000 |
| Isobutyl bromide | (CH₃)₂CHCH₂Br | Primary (1°, β-branched) | 1,000 |
| Neopentyl bromide | (CH₃)₃CCH₂Br | Primary (1°, β-branched) | 1 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary (2°) | 500 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary (3°) | ~0 (No SN2) |
Note: Relative rates are approximate and compiled from various sources for illustrative purposes. The trend demonstrates the profound impact of steric hindrance.[4][13]
Logical Relationship: Steric Hindrance in SN2 Reactions
The following diagram illustrates how increasing alkyl substitution shields the electrophilic carbon, impeding the necessary backside attack by the nucleophile.
Caption: Increasing steric bulk on the alkyl halide progressively hinders nucleophilic backside attack.
Experimental Protocols
A common method to compare the SN2 reactivity of different alkyl halides is through a competition experiment or by monitoring the reaction rate directly.[14][15]
Protocol: Relative Rate Determination via Sodium Iodide in Acetone (B3395972)
This experiment is based on the Finkelstein reaction, where an alkyl chloride or bromide is converted to an alkyl iodide. The sodium chloride or sodium bromide byproduct is insoluble in the acetone solvent, providing a visual indication of the reaction's progress.[12][14]
1. Materials:
-
15% solution of Sodium Iodide (NaI) in anhydrous acetone.
-
Alkyl halides to be tested (e.g., 1-bromobutane, 2-bromobutane, 1-chlorobutane).
-
Clean, dry test tubes.
-
Pipettes or droppers.
-
Timer.
-
Water bath (for temperature control, if needed).
2. Procedure:
-
Label a set of clean, dry test tubes, one for each alkyl halide being tested.
-
Using a pipette, add 2 mL of the 15% NaI in acetone solution to each test tube.[12]
-
Add 2-3 drops of the first alkyl halide (e.g., 1-bromobutane) to its corresponding test tube. Start the timer immediately.[12]
-
Shake the tube to ensure thorough mixing.
-
Repeat the previous step for all other alkyl halides, starting a separate timer for each or noting the start time.
-
Observe the tubes for the formation of a cloudy precipitate (sodium bromide or sodium chloride).[12]
-
Record the time it takes for the precipitate to first appear in each test tube. A faster appearance of the precipitate indicates a faster SN2 reaction rate.
-
For very slow reactions, observations can be made at set intervals (e.g., every 15 minutes) over a longer period.
3. Analysis:
-
The order of reactivity is determined by ranking the alkyl halides from the shortest time to the longest time required for precipitate formation.
-
This method provides a qualitative or semi-quantitative comparison of the relative reactivities. For more precise quantitative data, techniques like gas chromatography (GC) to measure the disappearance of reactants or spectrophotometry to monitor product formation would be employed.[14][16][17]
Experimental Workflow Diagram
The following diagram outlines the workflow for the comparative rate determination experiment described above.
Caption: Workflow for comparing SN2 reaction rates using the precipitation method.
References
- 1. SATHEE: Chemistry SN2 Reaction Mechanism [satheeneet.iitk.ac.in]
- 2. Ch 8 : SN2 mechanism [chem.ucalgary.ca]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. brainkart.com [brainkart.com]
- 12. webassign.net [webassign.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. homepages.gac.edu [homepages.gac.edu]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validating the Synthesis of 1-Bromo-3,7-dimethyloctane: A Comparative Guide to Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of 1-Bromo-3,7-dimethyloctane, a valuable alkyl halide intermediate in organic synthesis, necessitates rigorous validation to confirm its identity and purity. This guide provides a comparative analysis of spectroscopic methods for the validation of this compound, with supporting experimental data and detailed protocols.
Synthesis of this compound
A prevalent and effective method for the synthesis of this compound is the reaction of 3,7-dimethyloctan-1-ol (B75441) with hydrobromic acid and sulfuric acid.[1] An alternative approach involves the use of triphenylphosphine (B44618) and N-bromosuccinimide.[2] The successful conversion of the alcohol to the alkyl bromide can be unequivocally confirmed by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Validation: A Comparative Analysis
The validation process hinges on comparing the spectroscopic data of the synthesized product with that of the starting material, 3,7-dimethyloctan-1-ol. The key differences in their spectra provide clear evidence of the chemical transformation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In the synthesis of this compound, the most significant change is the shift of the protons on the carbon atom bonded to the heteroatom.
Key Differentiators:
-
This compound: The methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br) are expected to appear in the range of 3.35-3.47 ppm.[2]
-
3,7-dimethyloctan-1-ol: The methylene protons adjacent to the hydroxyl group (-CH₂OH) are shifted further downfield, typically appearing around 3.59-3.70 ppm.[2] Additionally, a broad singlet corresponding to the hydroxyl proton (-OH) will be present, which disappears upon the addition of D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for identifying the carbon skeleton of a molecule. The conversion of the alcohol to the bromide results in a characteristic upfield shift of the carbon atom attached to the heteroatom.
Key Differentiators:
-
This compound: The carbon atom attached to the bromine (-CH₂Br) exhibits a chemical shift at approximately 32.09 ppm.[2]
-
3,7-dimethyloctan-1-ol: The carbon atom attached to the hydroxyl group (-CH₂OH) is significantly deshielded and appears at a much lower field, around 61.19 ppm.[2]
Table 1: Comparative ¹³C NMR Data (CDCl₃)
| Carbon Assignment | This compound (ppm)[2] | 3,7-dimethyloctan-1-ol (ppm)[2] |
| -C H₂Br / -C H₂OH | 32.09 | 61.19 |
| Other Aliphatic Carbons | 18.94, 22.56, 22.66, 24.53, 27.93, 31.66, 36.71, 39.16, 40.08 | 19.60, 22.55, 22.66, 24.65, 27.93, 29.49, 37.35, 39.23, 39.96 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The key diagnostic feature for the successful synthesis of this compound is the disappearance of the characteristic O-H stretch of the starting alcohol and the appearance of the C-Br stretch.
Key Differentiators:
-
This compound: The spectrum will show a characteristic C-Br stretching vibration in the fingerprint region, typically between 690-515 cm⁻¹. The absence of a broad O-H stretching band is a critical indicator of a complete reaction.
-
3,7-dimethyloctan-1-ol: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group is a defining feature. A C-O stretching band will also be present around 1050 cm⁻¹.
Table 2: Comparative IR Spectroscopy Data
| Functional Group | This compound (cm⁻¹) | 3,7-dimethyloctan-1-ol (cm⁻¹) |
| O-H Stretch (alcohol) | Absent | 3200-3600 (Broad) |
| C-H Stretch (alkane) | 2850-2960 | 2850-2960 |
| C-Br Stretch | 690-515 | Absent |
| C-O Stretch (alcohol) | Absent | ~1050 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the isotopic pattern of bromine is a definitive characteristic.
Key Differentiators:
-
This compound: The mass spectrum will exhibit two molecular ion peaks of nearly equal intensity (M⁺ and M⁺+2) at m/z 220 and 222, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[1]
-
3,7-dimethyloctan-1-ol: The mass spectrum will show a molecular ion peak at m/z 158. Common fragments include the loss of a water molecule (M⁺-18).
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 5-10 mg of the purified product is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer.
Infrared (IR) Spectroscopy: A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The IR spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, typically using a Gas Chromatography (GC-MS) or direct injection method with an Electron Ionization (EI) source. The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Workflow for spectroscopic validation.
References
Branching's Impact on Primary Alkyl Halide Reactivity: A Comparative Guide for SN2 and E2 Pathways
For Researchers, Scientists, and Drug Development Professionals
The reactivity of primary alkyl halides is a cornerstone of synthetic organic chemistry, pivotal in the construction of a vast array of molecular architectures. A nuanced understanding of how structural modifications, such as alkyl branching, influence reaction pathways is critical for predicting outcomes and optimizing synthetic routes. This guide provides an objective comparison of how branching at the β-carbon of primary alkyl halides affects their reactivity in bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions, supported by experimental data.
The Dichotomy of Steric Hindrance: SN2 vs. E2
Primary alkyl halides are prime candidates for SN2 reactions due to the relatively unhindered nature of the electrophilic α-carbon. However, the introduction of alkyl groups on the adjacent β-carbon introduces steric bulk that can dramatically alter the reaction landscape. This steric hindrance impedes the backside attack required for the SN2 mechanism, thereby decreasing its rate. Concurrently, this increased steric crowding can favor the E2 pathway, especially in the presence of a strong, bulky base.
Quantitative Analysis of Branching on SN2 Reaction Rates
Experimental data clearly demonstrates the profound impact of β-branching on the rate of SN2 reactions. The following table summarizes the relative rates of reaction for a series of primary alkyl bromides with sodium ethoxide in ethanol, a typical SN2 reaction condition.
| Alkyl Bromide | Structure | Relative Rate (SN2) |
| Ethyl bromide | CH₃CH₂Br | 1.0 |
| n-Propyl bromide | CH₃CH₂CH₂Br | 0.4 |
| Isobutyl bromide | (CH₃)₂CHCH₂Br | 0.015 |
| Neopentyl bromide | (CH₃)₃CCH₂Br | 0.0000075 |
Data compiled from various sources and normalized to Ethyl bromide.
The data unequivocally shows a dramatic decrease in the SN2 reaction rate as the number of methyl groups on the β-carbon increases. The steric bulk of the isobutyl and, more significantly, the neopentyl groups creates a formidable barrier to the approach of the nucleophile, rendering the SN2 pathway extremely slow for highly branched primary alkyl halides.
The Rise of the E2 Pathway: Competition with SN2
While β-branching stifles the SN2 reaction, it can concurrently promote the E2 elimination pathway. The E2 reaction involves the abstraction of a proton from the β-carbon by a base, leading to the formation of an alkene. For primary alkyl halides, the SN2 reaction is generally favored with small, strong nucleophiles/bases like ethoxide.[1] However, when a sterically hindered, strong base such as potassium tert-butoxide is employed, the E2 reaction can become the dominant pathway, even for primary alkyl halides.[2]
This shift in mechanism is a direct consequence of steric hindrance. A bulky base finds it difficult to access the sterically shielded α-carbon for an SN2 attack but can more readily abstract a less hindered proton from the β-carbon, initiating the E2 cascade. For instance, the reaction of 1-bromopropane (B46711) with the non-hindered ethoxide ion yields predominantly the SN2 product, whereas reaction with the bulky tert-butoxide ion favors the E2 product.[1]
Logical Framework: Branching and Reaction Pathway
The interplay between substrate structure (branching) and the nature of the base dictates the predominant reaction mechanism. This relationship can be visualized as a decision-making process.
Caption: Logical flow illustrating how the nature of the base and the degree of β-branching influence the competition between SN2 and E2 pathways for primary alkyl halides.
Experimental Protocols
The determination of reaction rates and product distributions for the reactions of primary alkyl halides is crucial for a thorough understanding of the effects of branching. Below are generalized methodologies for key experiments.
Determination of Relative SN2 Reaction Rates
A common method for comparing the rates of SN2 reactions involves a qualitative or semi-quantitative observation of precipitate formation.
-
Objective: To determine the relative reactivity of a series of primary alkyl bromides in an SN2 reaction.
-
Reagents:
-
15% (w/v) solution of sodium iodide in anhydrous acetone (B3395972).
-
Equimolar amounts of the primary alkyl bromides to be tested (e.g., ethyl bromide, n-propyl bromide, isobutyl bromide, neopentyl bromide).
-
-
Procedure:
-
To separate, dry test tubes, add a fixed volume (e.g., 2 mL) of the sodium iodide in acetone solution.
-
To each test tube, add an equimolar amount (e.g., 2 drops) of a different primary alkyl bromide.
-
Stopper and shake the tubes to ensure thorough mixing.
-
Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time taken for the first appearance of turbidity or a distinct precipitate. A faster rate of precipitation indicates a faster SN2 reaction.
-
-
Analysis: The inverse of the time taken for precipitation to occur can be used as a measure of the relative reaction rate.
Quantitative Analysis of SN2/E2 Product Distribution by Gas Chromatography (GC)
For a quantitative assessment of the competition between SN2 and E2 reactions, gas chromatography is an invaluable analytical tool.
-
Objective: To determine the ratio of substitution (SN2) to elimination (E2) products in the reaction of a primary alkyl halide with a strong base.
-
Reagents:
-
A primary alkyl halide (e.g., 1-bromobutane).
-
A strong, non-bulky base (e.g., sodium ethoxide in ethanol).
-
A strong, bulky base (e.g., potassium tert-butoxide in tert-butanol).
-
An appropriate solvent (e.g., the corresponding alcohol of the alkoxide).
-
Internal standard for GC analysis (e.g., a non-reactive alkane).
-
-
Procedure:
-
Set up two parallel reactions. In one, react the primary alkyl halide with the non-bulky base. In the other, react it with the bulky base. Ensure identical reaction conditions (temperature, concentration, reaction time).
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract and add a known amount of an internal standard.
-
Analyze the product mixture using gas chromatography.
-
-
GC Analysis:
-
The gas chromatograph should be equipped with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID).
-
The identity of the peaks corresponding to the SN2 and E2 products can be confirmed by running authentic samples.
-
The relative peak areas (corrected for the response factor of the detector, often determined using the internal standard) of the SN2 and E2 products are used to calculate the product ratio.
-
Conclusion
The degree of β-branching in primary alkyl halides serves as a critical determinant of their reactivity and the favored reaction pathway. Increasing steric hindrance due to β-alkylation significantly retards the rate of SN2 reactions. This steric impediment, however, can be exploited to favor the E2 pathway, particularly when employing a bulky base. For professionals in drug development and synthetic chemistry, a deliberate consideration of these steric effects is paramount for the rational design of synthetic strategies and the predictable synthesis of target molecules. The experimental methodologies outlined provide a framework for the empirical validation of these principles in a laboratory setting.
References
Comparative Guide to Spectroscopic Identification of Impurities in 1-Bromo-3,7-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the identification and quantification of potential impurities in 1-Bromo-3,7-dimethyloctane. The objective is to offer a practical resource for selecting the most appropriate analytical methodology for quality control and process monitoring in research and development settings.
Introduction to Impurity Profiling of this compound
This compound is a valuable building block in organic synthesis. Its purity is critical for the successful outcome of subsequent reactions and the quality of the final products. The primary synthesis route for this compound involves the hydrobromination of 3,7-dimethyloctan-1-ol. This process can lead to several potential impurities, including unreacted starting material and byproducts from side reactions such as elimination.
This guide focuses on the spectroscopic identification of two primary types of impurities:
-
Process-related impurities: Unreacted starting material (3,7-dimethyloctan-1-ol).
-
Byproducts: Isomers of dimethyloctene formed via elimination reactions.
We will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the detection and characterization of these impurities.
Comparison of Spectroscopic Techniques
Each spectroscopic technique offers unique advantages and limitations for impurity analysis. The choice of method depends on the specific requirements of the analysis, such as the need for structural elucidation, sensitivity, and quantitative accuracy.
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Separates volatile compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio and fragmentation pattern. | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. |
| Strengths | - Excellent for structural elucidation of unknown impurities. - Highly quantitative without the need for identical standards.[1][2] - Non-destructive.[1] | - High sensitivity and selectivity for volatile impurities.[3][4] - Excellent separation of complex mixtures.[5] - Extensive libraries for compound identification.[6] | - Rapid screening for the presence of specific functional groups. - Can be used for in-situ monitoring.[7] - Non-destructive.[8] |
| Weaknesses | - Relatively low sensitivity compared to MS.[1] - Signal overlap can complicate analysis of complex mixtures.[9] | - Destructive technique. - Requires volatile and thermally stable analytes. - Quantification requires reference standards for each impurity. | - Low sensitivity for trace impurities.[10][11] - Provides limited structural information.[11] - Overlapping signals can be an issue in mixtures.[11] |
| Application to this compound Impurities | Ideal for identifying and quantifying the starting material and alkene isomers, providing unambiguous structural information. | Best for detecting and quantifying trace levels of the volatile starting material and alkene byproducts. | Useful for rapid screening to detect the presence of hydroxyl (from the starting material) or C=C double bonds (from alkene byproducts). |
Experimental Protocols
NMR Spectroscopy
Methodology for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
-
Data Analysis: Process the spectra using appropriate software. Identify impurity signals by comparing the spectrum of the sample to reference spectra or by structural elucidation based on chemical shifts, coupling constants, and integration. Quantification can be achieved by comparing the integral of a characteristic impurity signal to the integral of a signal from the main compound or an internal standard.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology for Volatile Impurity Analysis:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent such as hexane (B92381) or dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Injector: Split/splitless inlet at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35-400.
-
-
Data Analysis: Identify impurities by comparing their retention times and mass spectra to those of reference standards or by searching against a mass spectral library (e.g., NIST). Quantification is performed by creating a calibration curve using certified reference standards of the impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology for Functional Group Screening:
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A benchtop FTIR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Analyze the spectrum for the presence of characteristic absorption bands of potential impurities. Look for a broad O-H stretch around 3300 cm⁻¹ for the alcohol impurity and C=C stretching and =C-H bending vibrations for alkene impurities.
Data Presentation: Spectroscopic Signatures of Impurities
The following tables summarize the key spectroscopic data for this compound and its potential impurities.
NMR Data
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | 3.41 (t, 2H, -CH₂Br), 0.86 (d, 6H, -CH(CH₃)₂), 0.85 (d, 3H, -CH(CH₃)-) | 39.9, 39.2, 36.8, 32.1, 27.9, 24.6, 22.6, 19.5 |
| 3,7-Dimethyloctan-1-ol | 3.65 (t, 2H, -CH₂OH), 0.87 (d, 6H, -CH(CH₃)₂), 0.86 (d, 3H, -CH(CH₃)-) | 61.2, 39.9, 39.2, 37.3, 29.5, 27.9, 24.6, 22.6, 19.6 |
| 3,7-Dimethyloct-1-ene | 5.80-5.70 (m, 1H, -CH=), 5.00-4.90 (m, 2H, =CH₂), 0.86 (d, 6H, -CH(CH₃)₂), 0.95 (d, 3H, -CH(CH₃)-) | 145.1, 112.0, 40.1, 39.2, 37.0, 27.9, 24.7, 22.6, 20.3 |
| (E)-3,7-Dimethyloct-2-ene | 5.10 (tq, 1H, =CH-), 1.68 (s, 3H, =C(CH₃)-), 1.60 (s, 3H, =C(CH₃)-), 0.86 (d, 6H, -CH(CH₃)₂) | 137.9, 120.2, 40.8, 39.2, 27.9, 25.7, 24.5, 22.6, 17.7 |
| 2,6-Dimethyl-2-octene | 5.10 (t, 1H, =CH-), 1.68 (s, 3H, =C(CH₃)-), 1.60 (s, 3H, =C(CH₃)-), 0.88 (t, 3H, -CH₂CH₃), 0.85 (d, 3H, -CH(CH₃)-) | 131.3, 125.1, 39.8, 37.1, 29.5, 25.7, 19.5, 17.6, 14.4 |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.
GC-MS Data
Table 2: Key Mass Spectrometry Fragments (m/z) from Electron Ionization (EI)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 220/222 (isotope pattern) | 141 (M-Br), 127, 85, 71, 57, 43 |
| 3,7-Dimethyloctan-1-ol | 158 (often weak or absent) | 140 (M-H₂O), 125, 97, 83, 70, 55, 43 |
| 3,7-Dimethyloct-1-ene | 140 | 125, 97, 83, 69, 55, 41 |
| (E)-3,7-Dimethyloct-2-ene | 140 | 125, 97, 83, 69, 55, 41 |
| 2,6-Dimethyl-2-octene | 140 | 125, 97, 83, 69, 55, 41 |
FTIR Data
Table 3: Characteristic Infrared Absorption Bands (cm⁻¹)
| Compound/Functional Group | Absorption Band (cm⁻¹) | Intensity and Description |
| This compound | 2955-2850 1465, 1380 645 | Strong, C-H stretching Medium, C-H bending Strong, C-Br stretching |
| 3,7-Dimethyloctan-1-ol (impurity) | 3600-3200 1050 | Strong, broad, O-H stretching Strong, C-O stretching |
| Dimethyloctene Isomers (impurities) | 3080-3010 1680-1640 1000-650 | Medium, =C-H stretching Medium to weak, C=C stretching Strong, =C-H bending (out-of-plane) |
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflow for impurity identification and the relationship between the different analytical techniques.
Caption: Workflow for the identification of impurities in this compound.
Caption: Relationship between spectroscopic techniques and detectable impurities.
Conclusion
The comprehensive analysis of impurities in this compound requires a multi-faceted approach.
-
FTIR Spectroscopy serves as a rapid, preliminary screening tool to detect the presence of major impurity classes (alcohols and alkenes).
-
GC-MS is the method of choice for high-sensitivity detection and quantification of volatile impurities, making it ideal for trace analysis.
-
NMR Spectroscopy provides the most detailed structural information, enabling unambiguous identification and quantification of impurities without the need for specific impurity standards.
For rigorous quality control in pharmaceutical and fine chemical applications, a combination of these techniques is recommended. An initial FTIR scan can quickly assess the presence of significant impurities, followed by GC-MS for sensitive detection and NMR for definitive structural confirmation and accurate quantification. This integrated approach ensures the highest level of purity and quality for this compound.
References
- 1. rsc.org [rsc.org]
- 2. 2-Octen-1-ol, 3,7-dimethyl- [webbook.nist.gov]
- 3. cis-3,7-Dimethyl-2-octene | C10H20 | CID 6432652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. forskning.ruc.dk [forskning.ruc.dk]
- 5. 2-Octene, 2,6-dimethyl- [webbook.nist.gov]
- 6. Octane, 2,6-dimethyl- [webbook.nist.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. mdpi.com [mdpi.com]
- 9. (R)-2,6-Dimethyl-oct-2-ene | C10H20 | CID 11322496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,6-Dimethyl-2-octene | C10H20 | CID 19974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. 3,7-Dimethyloct-1-ene | C10H20 | CID 21085 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Polymer Properties Derived from Different Alkyl Bromide Initiators in Atom Transfer Radical Polymerization (ATRP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the influence of various alkyl bromide initiators on the properties of polymers synthesized via Atom Transfer Radical Polymerization (ATRP). The selection of an appropriate initiator is critical in controlling polymerization kinetics and defining the final polymer characteristics, which is paramount for applications in drug delivery, biomaterials, and advanced materials science. This analysis is supported by experimental data to facilitate informed decisions in the design and synthesis of well-defined polymers.
Introduction to Alkyl Bromides in ATRP
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity, Đ), and complex architectures.[1][2] The process relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide, mediated by a transition metal catalyst (e.g., copper bromide).[3] The alkyl bromide initiator (R-Br) plays a crucial role in this equilibrium, as its structure dictates the rate of initiation and, consequently, the overall control of the polymerization.
The general mechanism of ATRP involves the reversible activation of the dormant alkyl bromide by a copper(I) complex to form a radical and a copper(II) species, which can then propagate by adding monomer units before being deactivated back to the dormant state.
Comparative Analysis of Polymer Properties
The structure of the alkyl bromide initiator significantly impacts the activation rate constant (k_act), which in turn influences the polymerization kinetics and the properties of the resulting polymer. Key structural features of the initiator to consider include the nature of the alkyl group (primary, secondary, or tertiary) and the presence of α-substituents.
Effect of Alkyl Group Substitution
The stability of the generated radical is a primary determinant of the activation rate. Consequently, the reactivity of alkyl bromide initiators in ATRP follows the order: tertiary > secondary > primary .[4]
-
Tertiary Alkyl Bromides (e.g., ethyl α-bromoisobutyrate, EBiB): These are highly efficient initiators due to the formation of a stable tertiary radical. This leads to a fast initiation rate, ensuring that all polymer chains start growing simultaneously, which is essential for achieving polymers with low polydispersity (Đ ≈ 1.1 - 1.3).[5] EBiB is a commonly used "universal" initiator for the ATRP of a wide range of monomers, including styrenes and (meth)acrylates.
-
Secondary Alkyl Bromides (e.g., ethyl 2-bromopropionate, EBP; 1-phenylethyl bromide, 1-PEBr): These initiators are less reactive than their tertiary counterparts but are still effective for controlling the polymerization of various monomers. For instance, 1-PEBr is a suitable initiator for styrene (B11656) polymerization, leading to well-defined polystyrene.[6]
-
Primary Alkyl Bromides (e.g., methyl 2-bromoacetate): These are the least reactive initiators due to the lower stability of the primary radical formed. Their lower initiation efficiency can sometimes lead to broader molecular weight distributions.
The following table summarizes the typical properties of polystyrene synthesized using different types of alkyl bromide initiators under similar ATRP conditions.
| Initiator | Type | M_n ( g/mol ) | M_w/M_n (Đ) | Monomer Conversion (%) | Reference |
| Ethyl α-bromoisobutyrate (EBiB) | Tertiary | 14,000 | 1.37 | 83 | [6] |
| 1-Phenylethyl bromide (1-PEBr) | Secondary | ~11,000 | ~1.15 | High | [6] |
| Benzyl Bromide (BnBr) | Primary | - | >1.5 (less controlled) | - | [7] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is illustrative of general trends.
Effect of α-Substituents
The presence of electron-withdrawing or resonance-stabilizing groups on the α-carbon of the alkyl bromide can significantly enhance the initiation rate by stabilizing the resulting radical. The reactivity of initiators generally increases with the radical-stabilizing ability of the α-substituent in the following order: -C(O)NEt₂ < -Ph < -C(O)OMe < -CN.[4]
For example, 2-bromopropionitrile (B99969) is a highly active initiator due to the strong electron-withdrawing and stabilizing effect of the nitrile group.
Functional Initiators
A significant advantage of ATRP is the ability to use functional initiators to introduce specific chemical groups at the α-chain end of the polymer.[2] This allows for the synthesis of telechelic polymers, macromonomers, and block copolymers. The reactivity of these functional initiators is governed by the same principles of radical stability. For instance, a hydroxyl-functional alkyl bromide, 2-hydroxyethyl 2-bromoisobutyrate, can be used to synthesize polymers with a terminal hydroxyl group.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
General Procedure for ATRP of Styrene with Ethyl α-bromoisobutyrate (EBiB)
This protocol describes a typical AGET (Activators Generated by Electron Transfer) ATRP of styrene.[6]
Materials:
-
Styrene (monomer), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(II) chloride (CuCl₂, catalyst precursor)
-
4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy, ligand)
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂, reducing agent)
-
Toluene (solvent)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add CuCl₂ (29.3 mg, 21.8 x 10⁻² mmol) and dNbpy (178 mg, 43.6 x 10⁻² mmol).
-
Add styrene (5.0 ml, 44 mmol) to the flask and bubble with nitrogen for 15 minutes.
-
Add a purged solution of EBiB (29.7 μl, 20.3 x 10⁻² mmol) in toluene.
-
Add Sn(EH)₂ (32 μl, 9.8 x 10⁻² mmol) to the sealed flask.
-
Place the flask in a thermostated oil bath at 110 °C and stir.
-
The polymerization is stopped after a predetermined time by opening the flask and exposing the catalyst to air.
-
The polymer is purified by precipitation in methanol (B129727) and dried under vacuum.
Characterization of Polymer Properties
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity (Đ = M_w/M_n).
-
Typical System: A GPC instrument equipped with a refractive index (RI) detector and polystyrene standards for calibration.
-
Mobile Phase: Tetrahydrofuran (THF).
-
Procedure: A dilute solution of the polymer in THF is injected into the GPC system. The retention time of the polymer is compared to the calibration curve to determine its molecular weight characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the monomer conversion and confirm the polymer structure.
-
Typical System: A ¹H NMR spectrometer (e.g., 400 MHz).
-
Procedure: A small aliquot of the reaction mixture is dissolved in a deuterated solvent (e.g., CDCl₃). The disappearance of the monomer vinyl proton signals relative to an internal standard or the polymer backbone signals is used to calculate the monomer conversion.
Visualizing ATRP Workflows and Concepts
General Mechanism of ATRP
Caption: The core equilibrium of ATRP between dormant and active species.
Experimental Workflow for a Typical ATRP
Caption: A typical experimental workflow for conducting an ATRP reaction.
Logical Relationship of Initiator Structure and Polymer Properties
Caption: Influence of initiator structure on polymerization and final properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. Atom Transfer Radical Polymerization of Styrene and Acrylates: Effects of Catalyst, Ligand, Solvent, and Initiator | Journal of Scientific Research [banglajol.info]
A Comparative Guide to the Structural Confirmation of 1-Bromo-3,7-dimethyloctane and Its Isomeric Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the essential analytical techniques used to confirm the molecular structure of 1-Bromo-3,7-dimethyloctane. Given its chiral centers at the C3 and C7 positions, particular emphasis is placed on differentiating between its stereoisomers and distinguishing it from other structurally similar bromoalkanes. The methodologies and data presented herein are intended to support researchers in synthesis, process development, and quality control.
Spectroscopic and Chromatographic Confirmation Methods
The definitive confirmation of this compound's structure relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information regarding the molecule's connectivity, molecular weight, and stereochemistry.
Table 1: Comparison of Key Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Key Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Provides detailed information on the chemical environment of each proton and carbon, confirming the carbon skeleton and connectivity. | Unambiguously determines the molecular backbone and substitution patterns. 2D NMR (COSY, HSQC) resolves complex spin systems. | Does not directly provide molecular weight. May not distinguish between certain stereoisomers without chiral auxiliaries. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns characteristic of the molecule's structure. | High sensitivity and accuracy for molecular weight determination. The isotopic pattern of bromine is a clear indicator of its presence.[1][2][3] | Isomers often produce similar fragmentation patterns, making differentiation difficult. Does not provide stereochemical information. |
| Chiral Chromatography (HPLC/SFC) | Separates enantiomers and diastereomers, allowing for their quantification and isolation.[4] | The definitive method for determining enantiomeric purity and isolating specific stereoisomers.[5][6] | Requires development of specific methods (chiral stationary or mobile phases).[5][7] Does not provide structural information on its own. |
| Infrared (IR) Spectroscopy | Confirms the presence of specific functional groups (e.g., C-Br, C-H bonds). | Quick and simple method to verify the presence of key functional groups.[8] | Provides limited information on the overall molecular structure and cannot distinguish between isomers. |
Reference Data for this compound
Accurate structural assignment is achieved by comparing experimental data to established reference values and predicting spectral features.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃) and Key MS Fragments
| Data Type | Position / Fragment | Expected Value | Notes |
| ¹³C NMR | C1 (-CH₂Br) | ~35-45 ppm | Downfield shift due to the electronegative bromine atom. |
| C2 | ~30-40 ppm | ||
| C3 (-CH) | ~30-35 ppm | ||
| C8 (Methyl on C3) | ~15-25 ppm | ||
| C7 (-CH) | ~25-30 ppm | ||
| C9, C10 (Methyls on C7) | ~20-25 ppm | ||
| ¹H NMR | H1 (-CH₂Br) | ~3.4 ppm (t) | Protons adjacent to bromine are significantly deshielded. |
| H3 (-CH) | ~1.5-1.7 ppm (m) | Complex multiplet due to coupling with adjacent protons. | |
| H8 (CH₃ on C3) | ~0.8-0.9 ppm (d) | Doublet due to coupling with the C3 proton. | |
| H9, H10 (CH₃ on C7) | ~0.8-0.9 ppm (d) | Doublet due to coupling with the C7 proton. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z 220 & 222 | Characteristic 1:1 ratio for compounds with one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[1][3][9] |
| [M-Br]⁺ | m/z 141 | Loss of the bromine atom. | |
| [C₄H₉]⁺ | m/z 57 | Common fragment from cleavage of the alkyl chain, often the base peak.[1] |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining reproducible and reliable data.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[10]
-
Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
-
Filtering : Filter the solution into a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the spectrum using a standard pulse program (e.g., zg30). Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[10]
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse program. A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR.
-
Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.
Protocol 2: GC-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as hexane (B92381) or ethyl acetate.
-
Injection : Inject 1 µL of the solution into the GC-MS system.
-
GC Separation : Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature with an initial hold at a low temperature (e.g., 50°C) followed by a ramp (e.g., 10°C/min) to a final temperature (e.g., 250°C) to ensure separation of any impurities or isomers.
-
MS Detection : Operate the mass spectrometer in Electron Ionization (EI) mode. Scan a mass range of m/z 40-400.
-
Data Analysis : Identify the peak corresponding to this compound based on its retention time. Analyze the corresponding mass spectrum, paying close attention to the molecular ion peaks (m/z 220/222) and the fragmentation pattern.[9]
Visualization of Analytical Workflows
Visual workflows provide a clear, logical path for the structural confirmation process, from initial analysis to final verification.
Caption: Workflow for the complete structural elucidation of this compound.
The logical relationship between different spectroscopic methods is crucial for building a complete picture of the molecular structure.
Caption: Logical relationships between analytical methods and derived structural information.
References
- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chiral Separation of Stilbene Dimers Generated by Biotransformation for Absolute Configuration Determination and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "New bio-analytical separations utilizing chiral mobile phase additives" by Jo Dee Duncan [scholarsmine.mst.edu]
- 8. This compound [webbook.nist.gov]
- 9. This compound | 3383-83-3 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Branched Alkyl Bromides
The reactivity of alkyl halides is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals and other complex molecules. The structure of the alkyl group, particularly the degree of branching, profoundly influences the reaction pathway, determining whether a substitution or elimination reaction will occur, and by which specific mechanism (SN1, SN2, E1, or E2). This guide provides a comparative analysis of the reactivity of branched alkyl bromides, supported by experimental data and detailed methodologies.
Competing Reaction Pathways: An Overview
The reactivity of an alkyl bromide is primarily a contest between four potential pathways:
-
SN2 (Bimolecular Nucleophilic Substitution): A single-step reaction where a nucleophile attacks the carbon atom from the side opposite the bromine leaving group.[1] This pathway is highly sensitive to steric hindrance.[2][3][4]
-
SN1 (Unimolecular Nucleophilic Substitution): A two-step reaction that proceeds through a carbocation intermediate.[5] This pathway is favored by substrates that can form stable carbocations.[2]
-
E2 (Bimolecular Elimination): A single-step reaction where a base removes a proton from a carbon adjacent to the one bearing the bromine, leading to the formation of a double bond.
-
E1 (Unimolecular Elimination): A two-step reaction that also proceeds through a carbocation intermediate, competing directly with the SN1 pathway.[6]
The outcome of a reaction involving a branched alkyl bromide depends on a careful balance of factors, including the substrate's structure, the nature of the nucleophile or base, the solvent, and the temperature.[7][8][9]
The Effect of Substrate Branching
Branching at the α-carbon (the carbon bonded to the bromine) and the β-carbon (the adjacent carbon) has the most significant impact on reactivity.
-
Primary (1°) Alkyl Bromides: These substrates, having little steric hindrance at the α-carbon, readily undergo SN2 reactions.[9] However, branching at the β-carbon can dramatically decrease the reaction rate. A classic example is neopentyl bromide ((CH₃)₃CCH₂-Br), a primary bromide that reacts extremely slowly in SN2 reactions due to the steric bulk of the adjacent tert-butyl group hindering the nucleophile's backside attack.[1][10][11][12] With a strong, sterically hindered base, E2 elimination can become the major pathway.[9]
-
Secondary (2°) Alkyl Bromides: These are at a crossroads and can undergo all four reaction types.[7] The specific pathway is highly dependent on the reaction conditions. Strong, non-basic nucleophiles in polar aprotic solvents favor SN2, while strong bases favor E2.[9] Weak nucleophiles and weak bases in polar protic solvents lead to a mixture of SN1 and E1 products.[9]
-
Tertiary (3°) Alkyl Bromides: Due to significant steric hindrance, tertiary alkyl bromides do not undergo SN2 reactions.[2][7] Instead, they readily form stable tertiary carbocations, making SN1 and E1 the dominant pathways, particularly in polar protic solvents with weak nucleophiles/bases.[5][7][9] The use of a strong base will favor the E2 mechanism.[6][9]
Quantitative Reactivity Data
The influence of alkyl group structure on the rate of SN2 reactions is clearly demonstrated in studies comparing various alkyl bromides. The following table summarizes the relative rates of reaction of different alkyl bromides with a strong nucleophile.
| Alkyl Bromide | Structure | Substitution | Relative Rate (SN2) |
| Methyl bromide | CH₃-Br | Methyl | ~1200 |
| Ethyl bromide | CH₃CH₂-Br | Primary (1°) | 40 |
| Isopropyl bromide | (CH₃)₂CH-Br | Secondary (2°) | 1 |
| Neopentyl bromide | (CH₃)₃CCH₂-Br | Primary (1°, β-branched) | ~0.00004 |
| tert-Butyl bromide | (CH₃)₃C-Br | Tertiary (3°) | Negligible / Elimination |
Data compiled from various sources demonstrating the trend in SN2 reactivity.[1][12][13] Rates are relative to isopropyl bromide.
This data clearly illustrates the dramatic decrease in SN2 reaction rates as steric hindrance increases, both at the α-carbon (methyl > primary > secondary >> tertiary) and the β-carbon (ethyl >> neopentyl).[1][12]
Regioselectivity in Elimination Reactions
For branched alkyl bromides that can form different alkenes upon elimination, the regiochemical outcome is dictated by the base.
-
Zaitsev's Rule: With a small, strong base (e.g., sodium ethoxide), the major product is typically the more substituted, and therefore more stable, alkene.[14]
-
Hofmann's Rule: With a sterically bulky base (e.g., potassium tert-butoxide), the major product is the less substituted alkene.[14][15] This is because the large base more easily abstracts the less sterically hindered proton.[16][17]
Visualization of Competing Pathways
The following diagram illustrates the competing SN1 and E1 pathways for a tertiary alkyl bromide, such as tert-butyl bromide, after the rate-determining formation of the carbocation intermediate.
Caption: SN1 and E1 pathways for a tertiary alkyl bromide.
Experimental Protocol: Kinetics of SN1 Solvolysis
This section details a representative experimental procedure for determining the rate of an SN1 solvolysis reaction, adapted from studies on tert-butyl halides.[18] The reaction involves the solvolysis of tert-butyl bromide in an aqueous ethanol (B145695) solution, where the solvent acts as the nucleophile.
Objective: To measure the rate of solvolysis of tert-butyl bromide by monitoring the production of hydrobromic acid (HBr).
Materials:
-
tert-Butyl bromide
-
Acetone (B3395972) (for stock solution)
-
Aqueous ethanol (e.g., 50:50 v/v ethanol:water)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Bromothymol blue indicator
-
Burette, pipettes, Erlenmeyer flasks, stopwatch, constant-temperature water bath.
Procedure:
-
Preparation: Prepare a stock solution of tert-butyl bromide in acetone (e.g., 0.2 M). Prepare the desired aqueous ethanol solvent mixture.
-
Reaction Setup: In an Erlenmeyer flask, pipette a precise volume of the aqueous ethanol solvent (e.g., 50.0 mL). Add a few drops of bromothymol blue indicator.
-
Initiation: Using a clean pipette, add a small, precise volume of the tert-butyl bromide stock solution (e.g., 1.0 mL) to the flask. Start the stopwatch immediately upon addition. This is time t=0. The solution will be acidic (yellow) due to the HBr produced.
-
Titration: Immediately begin titrating the reacting solution with the standardized NaOH solution from a burette. The goal is to maintain the neutral (green) endpoint of the indicator.
-
Data Collection: Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes) for a period sufficient to observe a significant extent of reaction (e.g., 30-40 minutes). The volume of NaOH added at any time 't' is proportional to the concentration of HBr produced, which in turn is equal to the concentration of tert-butyl bromide that has reacted.
-
Kinetics Analysis: The reaction is expected to follow first-order kinetics. The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH added at time t, and V∞ is the volume required for complete reaction (calculated or measured after several hours). The slope of this line will be -k.
This experiment allows for the quantitative comparison of reactivity under different conditions, such as varying the solvent polarity or temperature, providing valuable data on the factors that stabilize the carbocation intermediate in SN1 reactions.[18][19]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutoring.ca [organicchemistrytutoring.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 11. webassign.net [webassign.net]
- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. forums.studentdoctor.net [forums.studentdoctor.net]
- 17. youtube.com [youtube.com]
- 18. amherst.edu [amherst.edu]
- 19. Solvolysis Of T-Butyl Brromide Lab Report - 1304 Words | Bartleby [bartleby.com]
Safety Operating Guide
Proper Disposal of 1-Bromo-3,7-dimethyloctane: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for 1-Bromo-3,7-dimethyloctane
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This compound, a halogenated hydrocarbon, requires specific disposal protocols due to its hazardous properties, including being a skin and eye irritant.[1] Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety Precautions and Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent further contamination.
-
Personal Protective Equipment (PPE): Before handling any spills, ensure appropriate PPE is worn, including safety goggles or faceshields, chemical-resistant gloves, and a lab coat.[2] For larger spills, a multi-purpose combination respirator cartridge may be necessary.[2]
-
Control Ignition Sources: Although this compound has a relatively high flash point, it is still a combustible liquid.[2] Therefore, all potential ignition sources should be removed from the spill area.
-
Containment: Small spills should be contained using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.
-
Cleanup: Carefully collect the absorbed material and place it into a designated, sealed, and properly labeled hazardous waste container.
-
Decontamination: The spill area should be thoroughly cleaned after the absorbed material has been removed.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, with a specific focus on its classification as a halogenated organic compound.
-
Waste Identification and Segregation:
-
This compound waste must be classified as "halogenated organic waste."[3]
-
It is crucial to segregate this waste stream from non-halogenated organic waste, as the disposal methods and associated costs can differ significantly.[4]
-
Do not mix this waste with incompatible materials such as acids, bases, or strong oxidizing agents.[3]
-
-
Waste Collection and Container Management:
-
Use a designated, compatible, and leak-proof container for collecting this compound waste. The container should be clearly labeled.
-
The container must be kept securely closed at all times, except when adding waste.[5]
-
Do not overfill the waste container; a general guideline is to not exceed 90% of the container's capacity.[6]
-
Maintain a log of the accumulated waste, detailing the chemical name and the quantities added.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Include any other relevant hazard warnings as indicated by the Safety Data Sheet (SDS), such as "Irritant."
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and cool, dry area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Disposal of this compound must be conducted through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[4]
-
Provide the disposal service with a complete and accurate description of the waste.
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 3383-83-3 | [1][2][7] |
| Molecular Formula | C₁₀H₂₁Br | [1][7] |
| Molecular Weight | 221.18 g/mol | [1][7] |
| Density | 1.066 g/mL at 20 °C | [2] |
| Flash Point | 98.9 °C (210.0 °F) - closed cup | [2] |
| Boiling Point | 135-140 °C at 10 mmHg | [8] |
| Storage Class | 10 - Combustible liquids | [2] |
Experimental Protocols
While specific experimental protocols involving this compound are diverse, the disposal procedures outlined above are universally applicable. The key "experiment" in this context is the safe and compliant disposal of the chemical waste. The methodology is as follows:
-
Objective: To safely dispose of this compound waste in accordance with institutional and regulatory standards.
-
Materials:
-
This compound waste
-
Designated, compatible hazardous waste container
-
Hazardous waste labels
-
Personal Protective Equipment (safety goggles, chemical-resistant gloves, lab coat)
-
Inert absorbent material (for spills)
-
Waste log sheet
-
-
Procedure:
-
Don appropriate PPE.
-
Carefully transfer this compound waste into the designated hazardous waste container, avoiding splashes and spills.
-
Securely close the container lid.
-
Affix a completed hazardous waste label to the container.
-
Update the waste log sheet with the chemical name and quantity added.
-
Store the container in the designated hazardous waste storage area.
-
Contact the licensed hazardous waste disposal service for pickup, providing them with all necessary information about the waste.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | C10H21Br | CID 137914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-ブロモ-3,7-ジメチルオクタン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nipissingu.ca [nipissingu.ca]
- 4. benchchem.com [benchchem.com]
- 5. pfw.edu [pfw.edu]
- 6. ethz.ch [ethz.ch]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 3383-83-3 [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Bromo-3,7-dimethyloctane
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 1-Bromo-3,7-dimethyloctane. Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment.
This compound is a combustible liquid that can cause skin and serious eye irritation.[1] Some data also suggests it may cause respiratory irritation.[1] Strict adherence to the following personal protective equipment (PPE) and handling protocols is essential to mitigate risks.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₂₁Br[1][2] |
| Molecular Weight | 221.18 g/mol [1][2] |
| Boiling Point | 135-140 °C at 10 mmHg[3][4] |
| 216-217 °C | |
| Density | 1.066 g/mL at 20 °C[4] |
| Flash Point | 98.9 °C (210.0 °F) - closed cup |
| Refractive Index | n20/D 1.455[3][4] |
| Storage Class | 10 - Combustible liquids |
Operational Plan: Step-by-Step Handling Protocol
This section details the necessary precautions and steps for the safe handling of this compound.
Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or eyeshields. A face shield should be used when there is a significant risk of splashing. | To prevent contact with eyes, which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. A lab coat or chemical-resistant apron is also required. | To prevent skin contact, which can cause irritation.[1] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a risk of aerosol formation, a NIOSH-approved respirator with an organic vapor cartridge is necessary. A dust mask (type N95) may also be suitable in some situations. | To prevent inhalation of vapors or mists, which may cause respiratory irritation.[1] |
Handling Procedure
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
-
Confirm that all necessary PPE is available and in good condition.
-
Prepare your work area within a properly functioning chemical fume hood.
-
Have absorbent, non-reactive materials (e.g., vermiculite, sand) available for spill containment.
-
-
Handling the Chemical:
-
Don the appropriate PPE as detailed in the table above.
-
Carefully open the container, avoiding splashes.
-
Dispense the required amount of this compound slowly and carefully.
-
Keep the container tightly closed when not in use.[5]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.[5]
-
-
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
If safe to do so, contain the spill using an inert absorbent material.
-
Collect the absorbed material into a designated, sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Ventilate the area to disperse any remaining vapors.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to ensure environmental and personnel safety.
Waste Segregation and Collection
-
Waste Container: Use a designated, clearly labeled, and leak-proof container for halogenated organic waste.
-
Segregation: Do not mix this compound waste with non-halogenated organic waste, as disposal methods differ.
-
Collection: Collect all materials contaminated with this compound, including unused product, contaminated absorbent materials, and disposable PPE (such as gloves), in the designated waste container.
Disposal Procedure
-
Labeling: Ensure the hazardous waste container is accurately labeled with its contents, including "Hazardous Waste" and "this compound".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal, which will likely involve incineration.[6]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
